Product packaging for 2-Chloro-4-fluorocinnamic acid(Cat. No.:CAS No. 133220-86-7)

2-Chloro-4-fluorocinnamic acid

Cat. No.: B143337
CAS No.: 133220-86-7
M. Wt: 200.59 g/mol
InChI Key: RJCWBTRMWGOREZ-DUXPYHPUSA-N
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Description

2-Chloro-4-fluorocinnamic acid is a useful research compound. Its molecular formula is C9H6ClFO2 and its molecular weight is 200.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClFO2 B143337 2-Chloro-4-fluorocinnamic acid CAS No. 133220-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCWBTRMWGOREZ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-fluorocinnamic Acid: Chemical Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological activities of 2-Chloro-4-fluorocinnamic acid. The information is curated to support research and development efforts in medicinal chemistry and materials science.

Core Chemical Properties

This compound, with the CAS number 133220-86-7, is a halogenated derivative of cinnamic acid.[1][2][3] Its chemical structure, featuring a carboxylic acid group conjugated with a double bond and a substituted phenyl ring, makes it a valuable intermediate in organic synthesis. The presence of both chlorine and fluorine atoms on the aromatic ring significantly influences its electronic properties and biological activity.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₉H₆ClFO₂[1]
Molecular Weight 200.59 g/mol [1]
CAS Number 133220-86-7[1]
Appearance White to off-white solid (predicted)N/A
Melting Point Data not available for this specific isomer. The related isomer, 4-Chloro-2-fluorocinnamic acid, has a melting point of 213-216 °C.N/A
Predicted XLogP3 2.9N/A
Topological Polar Surface Area (TPSA) 37.3 ŲN/A
Hydrogen Bond Donor Count 1N/A
Hydrogen Bond Acceptor Count 2N/A
Rotatable Bond Count 2N/A

Spectroscopic Data

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the vinyl, aromatic, and carboxylic acid protons. The coupling constants of the vinyl protons will be indicative of the trans (E) configuration, which is the more stable isomer.

ProtonExpected Chemical Shift (ppm)Multiplicity
Carboxylic Acid (-COOH)> 10broad singlet
Vinylic Protons (-CH=CH-)6.0 - 8.0doublets
Aromatic Protons (Ar-H)7.0 - 8.0multiplets
Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will display signals for the carbonyl carbon, the olefinic carbons, and the aromatic carbons. The positions of the aromatic carbon signals will be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

CarbonExpected Chemical Shift (ppm)
Carbonyl (-C=O)165 - 175
Vinylic (-C=C-)115 - 150
Aromatic (Ar-C)110 - 140
Aromatic (Ar-C-Cl)130 - 140
Aromatic (Ar-C-F)155 - 165 (doublet due to C-F coupling)
Expected IR Spectral Data

The infrared spectrum will be characterized by absorption bands corresponding to the key functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)2500 - 3300 (broad)
C=O stretch (Carboxylic Acid)1680 - 1710
C=C stretch (Alkene)1625 - 1645
C-Cl stretch700 - 800
C-F stretch1000 - 1400

Experimental Protocols

The synthesis of this compound can be achieved through established synthetic methodologies for cinnamic acid derivatives, primarily the Knoevenagel condensation.

Synthesis via Knoevenagel Condensation

This method involves the condensation of 2-chloro-4-fluorobenzaldehyde with malonic acid in the presence of a basic catalyst.

Materials:

  • 2-chloro-4-fluorobenzaldehyde

  • Malonic acid

  • Pyridine (as solvent and catalyst)

  • Piperidine (as catalyst)

  • Concentrated Hydrochloric Acid

  • Ethanol (for recrystallization)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash it with cold water.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product of high purity.

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

  • Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials: 2-Chloro-4-fluorobenzaldehyde Malonic Acid Reaction Knoevenagel Condensation (Pyridine, Piperidine, Reflux) Start->Reaction Precipitation Acidification with HCl Reaction->Precipitation Filtration1 Vacuum Filtration Precipitation->Filtration1 Crude Crude Product Filtration1->Crude Dissolution Dissolve in hot Ethanol Crude->Dissolution Proceed to Purification Decolorization Activated Charcoal (optional) Dissolution->Decolorization Filtration2 Hot Gravity Filtration Decolorization->Filtration2 Crystallization Cooling and Crystallization Filtration2->Crystallization Filtration3 Vacuum Filtration Crystallization->Filtration3 Pure Pure this compound Filtration3->Pure G Generalized Apoptosis Induction Pathway Compound 2-Chloro-4-fluorocinnamic Acid Derivative Stress Cellular Stress Compound->Stress Bax Bax/Bak Activation Stress->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 recruits Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

An In-Depth Technical Guide to 2-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the molecular structure and properties of 2-Chloro-4-fluorocinnamic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Molecular and Physicochemical Data

The quantitative properties of this compound are summarized in the table below, offering a clear comparison of its key molecular descriptors.

PropertyValueReference
Molecular FormulaC₉H₆ClFO₂[1][2][3]
Molecular Weight200.59 g/mol [1][3][4]
Monoisotopic Mass200.00403 Da[2]
CAS Number133220-86-7[1][3][5]
Purity≥95% - 98%[1][5]
Melting Point213-216 °C[4]
SMILESO=C(O)/C=C/C1=CC=C(F)C=C1Cl[1]
InChIInChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+[2]
Synonym(E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid[1][2]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and the covalent bonds between them, highlighting the substituted phenyl ring and the acrylic acid moiety.

molecular_structure cluster_phenyl cluster_acrylic C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 Cl Cl C2->Cl C4 C C3->C4 H1 H C3->H1 C5 C C4->C5 F F C4->F C6 C C5->C6 H2 H C5->H2 C6->C1 H3 H C6->H3 C8 C C7->C8 H4 H C7->H4 C9 C C8->C9 H5 H C8->H5 O1 O C9->O1 O2 O C9->O2 H6 H O2->H6

Caption: 2D structure of this compound.

This document is intended for informational purposes for a technical audience. For experimental use, please refer to peer-reviewed protocols and safety data sheets.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluorocinnamic Acid from 2-chloro-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for producing 2-Chloro-4-fluorocinnamic acid, a valuable intermediate in the synthesis of pharmaceuticals and other high-value chemical compounds. The synthesis commences with the readily available starting material, 2-chloro-4-fluorotoluene, and proceeds through a two-step process involving oxidation followed by a condensation reaction. This document details the experimental protocols, presents key quantitative data, and visualizes the synthetic workflow.

Synthetic Strategy Overview

The conversion of 2-chloro-4-fluorotoluene to this compound is efficiently achieved in two primary stages.

  • Oxidation of 2-chloro-4-fluorotoluene: The methyl group of the starting material is first oxidized to an aldehyde, yielding the key intermediate, 2-chloro-4-fluorobenzaldehyde. Several methods exist for this transformation, including side-chain chlorination followed by hydrolysis, which is a common industrial approach.[1][2]

  • Knoevenagel Condensation: The intermediate aldehyde, 2-chloro-4-fluorobenzaldehyde, is then condensed with malonic acid. This reaction, a variant of the Knoevenagel condensation known as the Doebner modification, utilizes a basic catalyst in a suitable solvent to form the α,β-unsaturated carboxylic acid, this compound, with the concurrent elimination of water and carbon dioxide.[3]

The overall synthetic pathway is illustrated below.

Synthesis_Workflow A 2-Chloro-4-fluorotoluene B 2-Chloro-4-fluoro-dichlorotoluene (Intermediate) A->B Side-Chain Chlorination (Cl₂, UV light) C 2-Chloro-4-fluorobenzaldehyde B->C Hydrolysis (H₂O, Catalyst) D This compound C->D Knoevenagel Condensation (Pyridine, Piperidine) Malonic Malonic Acid

Figure 1: Overall synthetic workflow from 2-chloro-4-fluorotoluene to the target acid.

Experimental Protocols

The following sections provide detailed methodologies for each major step of the synthesis.

This stage involves the oxidation of the methyl group of 2-chloro-4-fluorotoluene. The protocol described here is based on a side-chain chlorination followed by hydrolysis, a method suitable for large-scale production.[1]

Protocol: Side-Chain Chlorination and Hydrolysis

  • Chlorination:

    • Charge a reaction vessel equipped with a stirrer, reflux condenser, gas inlet tube, and a UV lamp with 2-chloro-4-fluorotoluene.

    • Heat the vessel to a temperature between 150-180°C.[2]

    • Under UV irradiation, introduce chlorine gas (Cl₂) at a steady rate (e.g., 5–200 mL/min).[1] The amount of chlorine gas should be 2.0 to 3.0 times the molar equivalent of the starting toluene derivative.[1]

    • Monitor the reaction progress using Gas Chromatography (GC) until the desired degree of chlorination (predominantly 2-chloro-4-fluoro-dichlorotoluene) is achieved.

    • Once the reaction is complete, cool the mixture to room temperature and purge the system with nitrogen gas to remove any residual chlorine.[1] The resulting crude product is 2-chloro-4-fluoro-dichlorotoluene.

  • Hydrolysis:

    • To the crude chlorinated mixture, add a suitable catalyst, such as an iron-based solid superacid.[2]

    • Maintain the reaction temperature at 150-180°C.[2]

    • Slowly add water dropwise over 2-3 hours.[2]

    • After the addition is complete, continue stirring at the same temperature for an additional 4 hours to ensure complete conversion.[2]

    • Monitor the reaction by GC to confirm the complete consumption of the chlorinated intermediates.

  • Purification:

    • Upon completion, cool the reaction mixture.

    • The crude 2-Chloro-4-fluorobenzaldehyde can be purified by vacuum distillation.[4] The pure product is a colorless liquid.[4]

This stage employs the Doebner modification of the Knoevenagel condensation.[3] 2-Chloro-4-fluorobenzaldehyde is reacted with malonic acid in the presence of a basic catalyst.

Protocol: Knoevenagel Condensation

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.1-1.5 equivalents) in pyridine, which acts as both the solvent and catalyst.[5][6]

    • To this solution, add 2-Chloro-4-fluorobenzaldehyde (1 equivalent).

    • Add a catalytic amount of piperidine (e.g., 2 drops) to the mixture.[5]

  • Condensation and Decarboxylation:

    • Heat the reaction mixture to reflux and maintain for 2-4 hours.[6] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool.

    • Slowly pour the reaction solution into a beaker containing a mixture of ice and concentrated hydrochloric acid (HCl) with vigorous stirring.[5] This will neutralize the pyridine and precipitate the crude product.

    • Continue adding HCl until the solution is acidic (test with pH paper).

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the collected solid thoroughly with cold water to remove any inorganic salts and residual pyridine hydrochloride.[5]

  • Purification:

    • The crude this compound is most effectively purified by recrystallization.[7] A common and effective solvent system is an ethanol/water mixture.[7][8]

    • Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize the formation of pure crystals.[8]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water, and dry in a vacuum oven.

Data Presentation

The following tables summarize quantitative data derived from literature for the synthesis and its key intermediate steps.

Table 1: Summary of Reaction Conditions and Yields

Reaction StageKey ReagentsCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Oxidation 2-Chloro-4-fluorotoluene, Cl₂, H₂OUV light, Solid SuperacidNone150 - 1806 - 10~79% (for aldehyde)[1]
Condensation 2-Chloro-4-fluorobenzaldehyde, Malonic AcidPiperidinePyridineReflux2 - 470 - 85%[6]

Table 2: Physical and Chemical Properties

CompoundCAS No.Molecular FormulaMolecular WeightMelting Point (°C)Boiling Point (°C)
2-Chloro-4-fluorotoluene 452-73-3C₇H₆ClF144.57-~159
2-Chloro-4-fluorobenzaldehyde 84194-36-5C₇H₄ClFO158.5660 - 63[9]118-120 / 50 mmHg[9]
This compound 133220-86-7C₉H₆ClFO₂200.59[10]~208 - 212[8]-

Mandatory Visualization

The logical relationship between the purification steps for the final product is outlined below. This workflow emphasizes the separation of the acidic product from common impurities.

Purification_Workflow Crude Crude Product (2-Chlorocinnamic acid, unreacted aldehyde, impurities) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Extract Acid-Base Extraction (Aqueous NaHCO₃) Dissolve->Extract Aqueous Aqueous Layer (Sodium 2-chloro-4-fluorocinnamate) Extract->Aqueous Acidic Product Organic Organic Layer (Unreacted Aldehyde, Neutral Impurities) Extract->Organic Impurities Acidify Re-acidification (Add HCl) Aqueous->Acidify Precipitate Precipitated Solid (Crude Purified Acid) Acidify->Precipitate Recrystallize Recrystallization (Ethanol/Water) Precipitate->Recrystallize Pure Pure this compound Recrystallize->Pure

Figure 2: Logical workflow for the purification of this compound.

This guide provides a foundational framework for the synthesis, purification, and analysis of this compound. Researchers should note that optimization of reaction conditions may be necessary depending on the scale and specific laboratory conditions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Halogenated Cinnamic Acids

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a subject of interest in medicinal chemistry due to their wide range of biological activities and low toxicity.[1][2] The introduction of halogen substituents (F, Cl, Br, I) onto the cinnamic acid scaffold is a key strategy for modulating its physicochemical properties, thereby enhancing its pharmacokinetic profile and therapeutic potential.[1][3] Halogenation can significantly alter acidity, solubility, lipophilicity, and crystal packing, which in turn influences the compound's biological activity, including antimicrobial and anticancer effects.[1][3][4] This guide provides a comprehensive overview of the core physicochemical properties of halogenated cinnamic acids, detailed experimental protocols for their determination, and visualizations of relevant pathways and workflows.

Core Physicochemical Properties

The properties of halogenated cinnamic acids are heavily influenced by the nature of the halogen, its position on the phenyl ring, and the overall molecular structure.[1]

Acidity (pKa)

The acidity of the carboxylic acid group is a critical parameter affecting solubility and biological interactions. Halogen substitution, particularly on the aromatic ring, influences the pKa value. Generally, electron-withdrawing halogen substituents tend to increase acidity (lower pKa) compared to the parent cinnamic acid.

CompoundpKa ValueNotes
Cinnamic Acid~4.44[5]Reference compound.
2-Chlorocinnamic Acid~4.23[6]The ortho-chloro substituent increases acidity.
Benzoic Acid4.2[7]For comparison.
Solubility

Solubility in both aqueous and organic media is fundamental for drug delivery and formulation. Halogenated cinnamic acids are generally sparingly soluble in water but show good solubility in many organic solvents.[5][6][8] Their aqueous solubility is highly pH-dependent; converting the carboxylic acid to its carboxylate salt at a pH above the pKa significantly increases solubility.[6]

CompoundSolventSolubility
Cinnamic AcidWater0.5 g/L (sparingly soluble)[5]
2-Chlorocinnamic AcidWaterSparingly soluble to insoluble at neutral/acidic pH[6]
2-Chlorocinnamic AcidEthanol, Acetone, DMSOSoluble[6]
2-Hydroxycinnamic AcidWater, AlcoholsExpected to be soluble[9]
2-Hydroxycinnamic AcidHexaneLimited solubility[9]
Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial determinant of a molecule's ability to cross biological membranes. Halogenation generally leads to a significant increase in the lipophilicity of cinnamic acid derivatives, a feature often desired in the development of novel lipophilic antioxidants and other therapeutic agents.[4][10]

Crystallographic Data

The solid-state structure, determined by X-ray crystallography, reveals how halogen substitution impacts molecular packing and intermolecular interactions. A common feature is the formation of hydrogen-bonded dimers between carboxylic acid groups.[11] Halogen atoms introduce additional weak intermolecular interactions, such as C-H···F, F···F, and halogen···halogen contacts, which influence the overall crystal packing, often leading to sheet-like motifs instead of the herringbone arrangement seen in unsubstituted trans-cinnamic acid.[11]

CompoundCrystal SystemSpace GroupKey Interactions
trans-Cinnamic AcidMonoclinicP2₁/nCarboxylic acid dimers, Herringbone packing.[11]
trans-4-Chlorocinnamic AcidMonoclinicP2₁/cCarboxylic acid dimers, Sheet-like packing, Halogen interactions.[11]
trans-4-Bromocinnamic AcidMonoclinicP2₁/cCarboxylic acid dimers, Sheet-like packing, Halogen interactions.[11][12]
trans-3,4-Difluorocinnamic AcidMonoclinicP2₁/nCarboxylic acid dimers, C-H···F and F···F contacts.[11]
Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and characterization of halogenated cinnamic acids.

UV-Visible (UV-Vis) Spectroscopy: The absorption maxima (λmax) are influenced by substituents on the aromatic ring.[13] The π-electron system extending from the phenyl ring to the carboxylic acid group gives rise to characteristic UV absorption bands.[14]

Compoundλmax 1 (nm)λmax 2 (nm)Solvent
Cinnamic Acid~273[13]~215[13]Methanol[13]
p-Coumaric Acid~310[13]~228[13]Various[13]
Caffeic Acid~323[13]~245[13]Water (pH 7.4)[13]
Ferulic Acid~321[13]~235[13]Methanol/Water[13]

Infrared (IR) Spectroscopy: Provides information on functional groups. Key vibrations include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the C=C stretch of the alkene and aromatic ring, and C-X stretches for the halogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the detailed molecular structure, including the position and number of halogen substituents on the aromatic ring.[13][15]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data.

Synthesis of Halogenated Cinnamic Acids

A common route involves the Knoevenagel condensation or Perkin reaction to form the cinnamic acid scaffold, followed by halogenation.[16][17]

Example: Synthesis of p-Chlorocinnamic Acid (Perkin Reaction Variant) [17]

  • Reaction Setup: Aromatic aldehydes and aliphatic carboxylic acids are refluxed in the presence of boron tribromide, 4-dimethylaminopyridine (4-DMAP), pyridine, and N-methyl-2-pyrolidinone (NMP) as a solvent.

  • Reaction Conditions: The mixture is heated at 180-190°C for 8-12 hours.

  • Workup: After cooling, the reaction mixture is treated with a 20% HCl solution to adjust the pH to 1-2, causing the product to precipitate.

  • Purification: The precipitate is stirred under ice cooling, filtered, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., water) can be performed for further purification.

pKa Determination (Potentiometric Titration)
  • Sample Preparation: Accurately weigh and dissolve the halogenated cinnamic acid in a suitable solvent mixture (e.g., water/ethanol) to a known concentration.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25°C).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Solubility Determination (Isothermal Shake-Flask Method)[18]
  • Equilibration: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed flask.

  • Shaking: Agitate the flask in a constant temperature water bath (e.g., 298.15 K) for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Processing: Allow the suspension to settle. Withdraw a sample of the supernatant and filter it (e.g., using a 0.45 µm syringe filter) to remove undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

Crystal Structure Analysis (Single-Crystal X-ray Diffraction)[11]
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethyl acetate or ethanol).[11]

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays at a specific temperature (e.g., 120 K, 240 K, or 300 K).[12]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

Visualizations: Pathways and Workflows

Biosynthesis and Potential Interactions

Cinnamic acids are key intermediates in the phenylpropanoid pathway in plants.[18] Halogenated derivatives may interact with this pathway, potentially through feedback inhibition of enzymes like phenylalanine ammonia-lyase (PAL).[1]

Phenylpropanoid_Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H Derivatives Lignins, Flavonoids, etc. pCou->Derivatives HalogenatedCin Halogenated Cinnamic Acid HalogenatedCin->Cin Feedback Inhibition?

Caption: Phenylpropanoid pathway and potential feedback inhibition by halogenated cinnamic acids.

Quorum Sensing Interference

Some cinnamic acid derivatives can interfere with bacterial quorum sensing, a cell-to-cell communication process that regulates virulence.[18] Halogenation can enhance this activity, representing a potential mechanism for their antimicrobial effects.

Quorum_Sensing_Interference Bacteria Bacterial Cell Signal Autoinducer Signal Bacteria->Signal Synthesis Receptor Receptor Signal->Receptor Binding Virulence Virulence Gene Expression Receptor->Virulence Activation HalogenatedCA Halogenated Cinnamic Acid HalogenatedCA->Receptor Interference

Caption: Hypothetical interference of halogenated cinnamic acids with bacterial quorum sensing.

Experimental Workflow

The evaluation of novel halogenated cinnamic acid derivatives follows a systematic process from synthesis to biological characterization.

Experimental_Workflow Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS, FT-IR) Synthesis->Characterization PhysChem Physicochemical Profiling (pKa, Solubility, logP) Characterization->PhysChem Crystallography X-ray Crystallography Characterization->Crystallography BioActivity Biological Activity Screening (Antimicrobial, Anticancer) PhysChem->BioActivity SAR Structure-Activity Relationship (SAR) Analysis BioActivity->SAR

Caption: A typical workflow for the evaluation of halogenated cinnamic acid derivatives.

References

An In-depth Technical Guide to the Biosynthesis Pathways of Halogenated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Halogenated natural products are a diverse class of secondary metabolites with significant potential for drug discovery and development, often exhibiting enhanced biological activity compared to their non-halogenated counterparts. Cinnamic acids, central intermediates in the plant phenylpropanoid pathway, are precursors to a vast array of compounds, including flavonoids, lignans, and stilbenes. The intersection of these two fields—the biosynthesis of halogenated cinnamic acids—represents an exciting frontier in natural product chemistry and synthetic biology.

This technical guide provides a comprehensive overview of the known and proposed biosynthetic pathways for halogenated cinnamic acids. It details the core enzymatic steps, summarizes key quantitative data, provides detailed experimental protocols, and illustrates the underlying biochemical processes through pathway and workflow diagrams. While the natural occurrence of these specific compounds is still an area of active investigation, this document consolidates current knowledge on the enzymatic machinery capable of their synthesis to support further research.

Core Biosynthesis of the Cinnamic Acid Scaffold

The formation of the cinnamic acid backbone is the initial step and a prerequisite for any subsequent halogenation. This process is the entry point of the ubiquitous phenylpropanoid pathway.

The Phenylpropanoid Pathway: Gateway to Cinnamic Acid

The biosynthesis begins with the aromatic amino acid L-phenylalanine. A key enzyme, Phenylalanine Ammonia-Lyase (PAL), catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This reaction is the committed step for diverting carbon from primary metabolism into the vast network of phenylpropanoid secondary metabolites. Following its formation, cinnamic acid can be further hydroxylated by Cinnamate 4-hydroxylase (C4H) to form p-coumaric acid, another key precursor for various derivatives.

Cinnamic_Acid_Biosynthesis Core Phenylpropanoid Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin Phenylalanine Ammonia-Lyase (PAL) Cou p-Coumaric Acid Cin->Cou Cinnamate 4-Hydroxylase (C4H) Downstream Downstream Phenylpropanoids (Flavonoids, Lignin, etc.) Cou->Downstream

Figure 1: The initial steps of the phenylpropanoid pathway.

Enzymatic Halogenation of Cinnamic Acid

The incorporation of a halogen atom onto the cinnamic acid scaffold is catalyzed by a class of enzymes known as halogenases. This step is crucial for generating the final halogenated product. While a wide variety of halogenated compounds have been isolated from marine organisms, specific data on naturally occurring halogenated cinnamic acids remain relatively sparse. However, based on the known mechanisms of halogenase enzymes, a proposed pathway can be constructed. Halogenases typically act on electron-rich aromatic compounds, making cinnamic acid a plausible substrate. Two major classes of halogenases are primarily responsible for electrophilic halogenation in nature: Flavin-Dependent Halogenases and Vanadium-Dependent Haloperoxidases.

Proposed_Halogenation Proposed Halogenation of Cinnamic Acid Cin trans-Cinnamic Acid Halogenase Halogenase (e.g., FDH, V-HPO) Cin->Halogenase HalCin Halogenated Cinnamic Acid Halogenase->HalCin

Figure 2: Generalized enzymatic halogenation of cinnamic acid.

Flavin-Dependent Halogenases (FDHs)

Flavin-dependent halogenases are a well-studied class of enzymes that catalyze the regioselective halogenation of electron-rich aromatic compounds. They are typically two-component systems, requiring a separate flavin reductase to supply the halogenase with reduced flavin adenine dinucleotide (FADH₂).

Mechanism:

  • FAD Reduction: A flavin reductase utilizes NAD(P)H to reduce FAD to FADH₂.

  • Peroxyflavin Formation: The halogenase binds FADH₂ and reacts it with molecular oxygen (O₂) to form a reactive C4a-peroxyflavin intermediate.

  • Hypohalous Acid Generation: This peroxyflavin species reacts with a halide ion (Cl⁻, Br⁻, or I⁻) to generate the corresponding hypohalous acid (HOX).

  • Substrate Halogenation: The highly reactive HOX is believed to travel through a ~10 Å long tunnel within the enzyme to the substrate-binding site. Here, it is presented to the substrate, often facilitated by a key lysine residue, which may form a transient haloamine intermediate to control reactivity and ensure regioselectivity. The substrate is then halogenated via an electrophilic aromatic substitution mechanism.

FDH_Mechanism Mechanism of Flavin-Dependent Halogenase (FDH) cluster_enzyme Enzyme Active Sites FAD FAD Reductase Flavin Reductase FAD->Reductase FADH2 FADH₂ FAD_OOH FAD-OOH (Peroxyflavin) FADH2->FAD_OOH + O₂ FAD_OOH->FAD + X⁻ - H₂O HOX HOX (Hypohalous Acid) Lys Active Site Lysine HOX->Lys Transfer via ~10Å Tunnel Substrate Cinnamic Acid Product Halogenated Cinnamic Acid Lys->Product Halogenation Reductase->FADH2 NAD NAD(P)⁺ Reductase->NAD NADH NAD(P)H NADH->Reductase

Figure 3: Catalytic cycle of a flavin-dependent halogenase (FDH).

Vanadium-Dependent Haloperoxidases (V-HPOs)

Found in marine algae, fungi, and bacteria, V-HPOs are robust enzymes that utilize a vanadate (VO₄³⁻) prosthetic group to catalyze halogenation. Unlike FDHs, they use hydrogen peroxide (H₂O₂) as the oxidant.

Mechanism: The catalytic cycle of V-HPOs is generally described by a Bi Bi ping-pong mechanism.

  • Peroxide Binding: The enzyme in its resting V(V) state first binds hydrogen peroxide, forming a peroxo-vanadate intermediate.

  • Halide Oxidation: A halide ion (X⁻) then performs a nucleophilic attack on an electrophilic oxygen of the bound peroxide. This two-electron oxidation generates the corresponding hypohalous acid (HOX) and restores the enzyme to its resting state.

  • Non-specific Halogenation: The generated HOX is typically released into the solvent and can react non-specifically with suitable organic substrates. However, some bacterial V-HPOs have evolved mechanisms for site-specific halogenation, suggesting substrate binding and controlled halogen transfer can occur. V-HPOs have been shown to be capable of halogenating trans-cinnamic acid.

VHPO_Mechanism Mechanism of Vanadium-Dependent Haloperoxidase (V-HPO) E_V5 Enzyme-V(V) (Resting State) E_V5_H2O2 Enzyme-V(V)-Peroxo Intermediate E_V5->E_V5_H2O2 - H₂O E_V5_H2O2->E_V5 - HOX H2O2 H₂O₂ H2O H₂O X X⁻ + H⁺ HOX HOX Product Halogenated Cinnamic Acid HOX->Product Spontaneous Halogenation Substrate Cinnamic Acid

Figure 4: Catalytic cycle of a vanadium-dependent haloperoxidase (V-HPO).

Quantitative Data Summary

The efficiency of biosynthetic pathways is determined by the kinetic properties of the involved enzymes and the overall metabolic flux. This section summarizes available quantitative data for key enzymes and reported product conversions.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)

Enzyme Source Substrate K_m_ (µM) k_cat_ (s⁻¹) Reference
Petroselinum crispum (Parsley) L-Phenylalanine 230 216
Rhodosporidium toruloides L-Phenylalanine 32 - 640 1.8 - 29
Sorghum bicolor (Sorghum) L-Phenylalanine 10.7 1.05

| Sorghum bicolor (Sorghum) | L-Tyrosine | 114 | 0.01 | |

Note: Kinetic parameters can vary significantly based on the enzyme source, purity, and assay conditions.

Table 2: Halogenase Activity and Product Conversion

Enzyme Substrate Halide Product Conversion Rate Reference
RebH (FDH) Tryptophan Cl⁻ 7-Cl-Tryptophan High (native)
PyrH Mutants (FDH) eGFP-GGW (peptide) Cl⁻/Br⁻ Halogenated peptide up to 90%
V-HPO Thymol Br⁻ Bromothymol >95%

| Evolved RebH (FDH) | 1-Phenylpiperazine | Br⁻ | 4-Bromo-1-phenylpiperazine | ~70% | |

Note: Data on the direct halogenation of cinnamic acid is limited; this table provides examples of halogenase activity on various aromatic substrates to indicate catalytic potential.

Experimental Protocols

This section provides detailed methodologies for the analysis of halogenated cinnamic acids and for assaying the activity of the key enzymes involved in their biosynthesis.

Protocol 1: Extraction and Analysis of Halogenated Cinnamic Acids

This protocol is adapted for the extraction and analysis of halogenated cinnamic acids from biological matrices, such as plant or algal tissues.

1. Sample Preparation: a. Collect fresh samples and transport them on ice. b. Clean samples thoroughly with appropriate solvent (e.g., seawater for marine samples) to remove debris. c. Flash-freeze the samples in liquid nitrogen and lyophilize to a constant dry weight. d. Grind the dried tissue into a fine powder using a mortar and pestle.

2. Extraction: a. Weigh approximately 100 mg of dried powder into a microcentrifuge tube. b. Add 1 mL of extraction solvent (e.g., 80% methanol in water). c. Vortex vigorously for 1 minute, then sonicate in a water bath for 30 minutes at room temperature. d. Centrifuge at 14,000 x g for 15 minutes. e. Carefully collect the supernatant. Repeat the extraction on the pellet two more times. f. Pool the supernatants and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator or centrifugal vacuum concentrator). g. Re-dissolve the dried extract in a known volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis.

3. HPLC-MS/MS Analysis:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS), preferably with tandem MS (MS/MS) capabilities.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be: 0-5 min, 5% B; 5-35 min, 5-95% B; 35-40 min, 95% B; 40-45 min, 95-5% B; 45-50 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) to monitor absorbance (e.g., at 280 nm and 310 nm) and MS in both positive and negative ion modes.

  • Quantification: Generate calibration curves using authentic standards of the target halogenated cinnamic acids. If standards are unavailable, semi-quantification can be performed using a non-halogenated cinnamic acid standard.

Analysis_Workflow Workflow for Extraction and Analysis cluster_prep Sample Preparation cluster_extract Extraction cluster_analyze Analysis Collect 1. Sample Collection Clean 2. Cleaning Collect->Clean Freeze 3. Lyophilization Clean->Freeze Grind 4. Grinding Freeze->Grind Extract 5. Solvent Extraction (e.g., 80% MeOH) Grind->Extract Concentrate 6. Concentration Extract->Concentrate Reconstitute 7. Reconstitution Concentrate->Reconstitute HPLC 8. HPLC-DAD-MS/MS Analysis Reconstitute->HPLC Data 9. Data Processing & Quantification HPLC->Data

Figure 5: General experimental workflow for the analysis of halogenated cinnamic acids.

Protocol 2: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the rate of trans-cinnamic acid formation from L-phenylalanine.

1. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.8.

  • Substrate Solution: 50 mM L-phenylalanine in Assay Buffer.

  • Enzyme Extract: Purified or crude protein extract containing PAL.

  • Stopping Solution: 6 M HCl.

2. Procedure: a. Prepare a reaction mixture in a 1.5 mL microcentrifuge tube containing 800 µL of Assay Buffer and 100 µL of Substrate Solution. b. Pre-incubate the reaction mixture at 37°C for 5 minutes. c. Initiate the reaction by adding 100 µL of the enzyme extract. Mix gently. d. Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding 50 µL of Stopping Solution. f. Prepare a "blank" by adding the Stopping Solution before the enzyme extract. g. Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitated protein.

3. Measurement: a. Transfer the supernatant to a UV-transparent cuvette. b. Measure the absorbance at 290 nm (A₂₉₀). The formation of trans-cinnamic acid results in an increase in absorbance at this wavelength. c. Calculate the concentration of cinnamic acid produced using its molar extinction coefficient (ε₂₉₀ ≈ 10,000 M⁻¹cm⁻¹). d. Enzyme activity is typically expressed in units (U), where 1 U is the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Protocol 3: General Flavin-Dependent Halogenase (FDH) Activity Assay

This protocol describes a general method for determining FDH activity using HPLC to monitor substrate consumption and product formation.

1. Reagents:

  • Reaction Buffer: 50 mM Phosphate buffer, pH 7.5.

  • Substrates: 10 mM stock of cinnamic acid (or other aromatic substrate) in DMSO; 50 mM stock of NaCl or NaBr in water.

  • Cofactors: 10 mM FAD stock in water; 20 mM NADH stock in buffer.

  • Enzymes: Purified FDH and its cognate flavin reductase (e.g., RebF).

  • Regeneration System (Optional but Recommended): Glucose and glucose dehydrogenase to regenerate NADH.

  • Quenching Solution: Acetonitrile or Methanol (1:1 volume with the reaction).

2. Procedure: a. In a microcentrifuge tube, set up the reaction mixture (final volume 100 µL):

  • 50 mM Phosphate buffer, pH 7.5
  • 10 µM FDH
  • 3 µM Flavin Reductase
  • 10 µM FAD
  • 2 mM NADH
  • 50 mM NaCl or NaBr
  • (Optional: 20 mM glucose, 1 U glucose dehydrogenase) b. Pre-incubate the mixture at room temperature for 5 minutes. c. Initiate the reaction by adding the aromatic substrate to a final concentration of 1-2 mM. d. Incubate at room temperature (or optimal temperature for the enzyme) overnight with gentle mixing. e. Stop the reaction by adding 100 µL of cold acetonitrile or methanol. f. Vortex and centrifuge at high speed for 10 minutes to pellet the precipitated enzymes.

3. Measurement: a. Analyze the supernatant by HPLC-MS as described in Protocol 1. b. Monitor the depletion of the cinnamic acid peak and the appearance of new peaks corresponding to the halogenated product(s). c. Confirm the identity of the product by its mass-to-charge ratio (m/z), looking for the characteristic isotopic pattern of chlorine (M, M+2 in a ~3:1 ratio) or bromine (M, M+2 in a ~1:1 ratio). d. Quantify the conversion by integrating the peak areas of the substrate and product.

Conclusion and Future Directions

The biosynthesis of halogenated cinnamic acids is a compelling area of research with significant implications for drug development and biotechnology. The core pathway for producing the cinnamic acid scaffold is well-established. The subsequent halogenation, while not extensively documented for cinnamic acid itself in nature, can be achieved by leveraging the known catalytic machinery of halogenases, particularly FDHs and V-HPOs. The development of engineered pathways and the application of directed evolution to these enzymes will be crucial for producing novel halogenated compounds with tailored properties.

Future research should focus on:

  • Discovery: Screening marine and terrestrial organisms to identify novel, naturally occurring halogenated cinnamic acids and the enzymes responsible for their production.

  • Engineering: Applying protein and metabolic engineering to improve the efficiency, substrate scope, and regioselectivity of known halogenases towards cinnamic acid and its derivatives.

  • Application: Investigating the biological activities of newly synthesized halogenated cinnamic acids to uncover their therapeutic potential.

This guide provides a foundational framework for professionals in the field to advance the study of these intriguing natural products, paving the way for the discovery and development of next-generation pharmaceuticals and biochemicals.

Spectroscopic and Spectrometric Characterization of 2-Chloro-4-fluorocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 2-Chloro-4-fluorocinnamic acid (C₉H₆ClFO₂), a compound of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a standardized workflow for the structural elucidation of this and similar compounds.

Introduction

This compound is a halogenated derivative of cinnamic acid. The introduction of chloro and fluoro substituents onto the phenyl ring significantly influences its electronic properties, reactivity, and potential biological activity. Accurate structural confirmation and purity assessment are paramount for its application in research and development, necessitating a thorough analysis using modern spectroscopic techniques. This guide presents a compilation of expected data for this molecule.

Spectroscopic Data

The following tables summarize the predicted and expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the vinylic, aromatic, and carboxylic acid protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Carboxylic Acid (-COOH)12.0 - 13.0Broad Singlet-
Vinylic Proton (α to COOH)6.4 - 6.6Doublet~16.0
Vinylic Proton (β to COOH)7.6 - 7.8Doublet~16.0
Aromatic Proton (H-3)7.8 - 8.0Doublet of DoubletsJ(H-F) ≈ 8.5, J(H-H) ≈ 2.5
Aromatic Proton (H-5)7.2 - 7.4Triplet of DoubletsJ(H-H) ≈ 8.5, J(H-F) ≈ 8.5, J(H-H) ≈ 2.5
Aromatic Proton (H-6)7.6 - 7.8Doublet of DoubletsJ(H-H) ≈ 8.5, J(H-F) ≈ 5.5

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary based on solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The presence of the fluorine atom will result in through-bond C-F coupling, which can be observed in the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)167 - 169
Vinylic Carbon (α to COOH)118 - 122
Vinylic Carbon (β to COOH)140 - 145
Aromatic Carbon (C-1)130 - 133 (d, J(C-F) ≈ 3-5 Hz)
Aromatic Carbon (C-2)135 - 138 (d, J(C-F) ≈ 8-10 Hz)
Aromatic Carbon (C-3)115 - 118 (d, J(C-F) ≈ 21-23 Hz)
Aromatic Carbon (C-4)162 - 165 (d, J(C-F) ≈ 250-255 Hz)
Aromatic Carbon (C-5)114 - 117 (d, J(C-F) ≈ 21-23 Hz)
Aromatic Carbon (C-6)130 - 133 (d, J(C-F) ≈ 8-10 Hz)

Note: Predicted values are based on the analysis of structurally similar compounds. 'd' denotes a doublet arising from C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for the molecular ion and key adducts are presented below.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺200.00
[M-H]⁻198.99
[M+H]⁺201.01
[M+Na]⁺222.99
[M+K]⁺238.96

Note: The molecular weight of this compound is 200.59 g/mol . The m/z values reflect the most abundant isotopes.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic and spectrometric data.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.

Instrumentation and Data Acquisition:

  • The NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.

  • The sample is placed in the magnet and the field is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve optimal homogeneity.

  • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL.

  • For LC-MS analysis, the stock solution can be injected directly or after a simple dilution.

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

  • The analysis can be performed on a mass spectrometer equipped with an electrospray ionization source.

  • The instrument can be operated in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

  • For fragmentation analysis (MS/MS), the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Processing & Interpretation cluster_structure Structural Elucidation Synthesis Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Synthesis->Dissolution MS_Prep Dilution for MS Analysis Synthesis->MS_Prep NMR_Acq NMR Data Acquisition (1H, 13C, COSY, HSQC) Dissolution->NMR_Acq MS_Acq MS Data Acquisition (Full Scan, MS/MS) MS_Prep->MS_Acq NMR_Proc NMR Spectral Processing (FT, Phasing, Integration) NMR_Acq->NMR_Proc MS_Proc MS Data Analysis (Peak Identification, Fragmentation) MS_Acq->MS_Proc Structure Structure Confirmation NMR_Proc->Structure MS_Proc->Structure

Caption: Workflow for Spectroscopic Analysis.

Solubility of 2-Chloro-4-fluorocinnamic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds with significant interest in pharmaceutical and materials science research. Understanding the solubility of this compound in various organic solvents is paramount for its application in synthesis, purification, formulation, and biological screening processes. This technical guide provides a comprehensive overview of the available solubility data for structurally related compounds, outlines a detailed experimental protocol for determining the solubility of this compound, and presents a logical workflow for this determination.

While specific quantitative solubility data for this compound is not extensively available in the public domain, data for analogous compounds such as 4-Fluorocinnamic acid and 2-Chlorocinnamic acid can provide valuable insights into its expected solubility profile.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆ClFO₂[1][2]
Molecular Weight 200.59 g/mol [1]
CAS Number 133220-86-7[1]
Predicted LogP 2.5769[1]

Solubility of Structurally Related Compounds

The following tables summarize the known solubility of 4-Fluorocinnamic acid and 2-Chlorocinnamic acid in various organic solvents. This information can serve as a useful reference for solvent selection in studies involving this compound.

Table 1: Qualitative Solubility of 4-Fluorocinnamic Acid
SolventSolubility
WaterLimited / Slightly soluble
EthanolSoluble
MethanolSoluble
Dimethyl Sulfoxide (DMSO)Readily dissolves

Source: Information compiled from descriptive literature.[3][4]

Table 2: Quantitative Solubility of 2-Chlorocinnamic Acid

The solubility of 2-Chlorocinnamic acid has been determined across a range of temperatures in sixteen organic solvents. The study revealed that solubility increases with temperature in all tested solvents.[5][6]

SolventTemperature Range (°C)
Alcohols (e.g., Methanol, Ethanol)272.15–321.55 K (-0.99 to 48.4 °C)
Esters (e.g., Ethyl Acetate)272.15–321.55 K (-0.99 to 48.4 °C)
Ketones (e.g., Acetone)272.15–321.55 K (-0.99 to 48.4 °C)
Toluene272.15–321.55 K (-0.99 to 48.4 °C)
Acetonitrile272.15–321.55 K (-0.99 to 48.4 °C)

Note: For detailed quantitative data from this study, including mole fraction solubility at specific temperatures, it is recommended to consult the original research article.[5][6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents, adapted from the gravimetric method used for 2-Chlorocinnamic acid.[5][6]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic water bath with temperature control (±0.1 K)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance (±0.0001 g)

  • Drying oven

  • Syringes with filters (e.g., 0.45 µm PTFE)

Procedure
  • Sample Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed glass vial.

  • Equilibration: Place the vial in a thermostatic water bath set to the desired temperature. Stir the mixture continuously using a magnetic stirrer to facilitate the dissolution process and ensure the solution reaches equilibrium. The time required to reach equilibrium should be determined experimentally (typically 24-48 hours).

  • Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vial for a sufficient period (e.g., 2-4 hours) while maintaining the temperature.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

  • Gravimetric Analysis: Transfer the withdrawn sample into a pre-weighed container. Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dissolved solid is achieved.

  • Calculation: The mole fraction solubility (x) can be calculated using the following equation:

    x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    where:

    • m₁ is the mass of the dissolved this compound

    • M₁ is the molar mass of this compound

    • m₂ is the mass of the solvent

    • M₂ is the molar mass of the solvent

  • Data Correlation: Repeat the experiment at different temperatures to obtain the temperature-dependent solubility profile. The experimental data can be correlated using thermodynamic models such as the modified Apelblat equation or the Buchowski–Ksiazaczak λh equation.[5][6]

Experimental Workflow

experimental_workflow start Start prep Sample Preparation (Excess Solute in Known Solvent Mass) start->prep equilibrate Equilibration (Thermostatic Bath with Stirring) prep->equilibrate settle Phase Separation (Settle Undissolved Solid) equilibrate->settle withdraw Sample Withdrawal (Filtered Supernatant) settle->withdraw evaporate Solvent Evaporation (Drying Oven) withdraw->evaporate weigh Weigh Dissolved Solid evaporate->weigh calculate Calculate Solubility weigh->calculate end End calculate->end

Caption: Gravimetric method workflow for solubility determination.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective utilization in research and development. While direct quantitative data is sparse, the solubility behavior of analogous compounds provides a valuable starting point for solvent selection. The detailed experimental protocol and workflow presented in this guide offer a robust framework for the systematic determination of its solubility, enabling researchers to generate the necessary data for their specific applications. The dissolution process for similar compounds has been shown to be endothermic and entropy-driven, suggesting that solubility is likely to increase with temperature.[6]

References

(2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Characterization of Ethyl (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of ethyl (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate, a halogenated cinnamic acid ester. Cinnamic acid derivatives are a significant class of compounds in medicinal chemistry and materials science. This document outlines a proposed synthetic protocol and predicted analytical and spectroscopic data, offering a foundational reference for the synthesis, purification, and identification of this compound. The information herein is compiled from established chemical principles and spectroscopic data from structurally analogous molecules, given the absence of dedicated published literature for this specific ester.

Introduction

Cinnamic acid and its derivatives are naturally occurring and synthetically accessible compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The introduction of halogen substituents onto the phenyl ring can significantly modulate the electronic properties and biological activity of these molecules. The compound ethyl (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate incorporates both chloro and fluoro substituents, making it a molecule of interest for further investigation in drug discovery and materials science. This guide details its synthesis and predicted characterization parameters.

Proposed Synthesis

A reliable method for the synthesis of ethyl (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone.[1][2][3][4] In this case, 2-chloro-4-fluorobenzaldehyde is reacted with diethyl malonate in the presence of a base like piperidine, followed by saponification and decarboxylation, and finally esterification. A more direct approach is the Wittig reaction, which is also a common method for forming carbon-carbon double bonds.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • 2-chloro-4-fluorobenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Pyridine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sulfuric acid (H₂SO₄) (catalytic amount)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of 2-chloro-4-fluorobenzaldehyde (1 equivalent), diethyl malonate (1.2 equivalents), and piperidine (0.1 equivalents) in pyridine (2-3 volumes) is heated at reflux for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The aqueous mixture is acidified with concentrated HCl to a pH of approximately 1-2, resulting in the precipitation of the intermediate dicarboxylic acid.

  • The precipitate is filtered, washed with cold water, and dried.

  • The crude intermediate is then heated at a temperature above its melting point until the evolution of CO₂ ceases, yielding the crude (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid.

  • The crude acid is then dissolved in ethanol, and a catalytic amount of concentrated H₂SO₄ is added.

  • The mixture is refluxed for 8-12 hours.

  • After cooling, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the crude ethyl (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate.

  • The final product can be purified by column chromatography on silica gel or by recrystallization.

Diagram of Synthetic Workflow

Knoevenagel Condensation Workflow cluster_0 Reaction cluster_1 Work-up & Intermediate Formation cluster_2 Esterification cluster_3 Purification A 2-chloro-4-fluorobenzaldehyde + Diethyl malonate C Reflux (4-6h) A->C B Piperidine/Pyridine B->C D Acidification (HCl) & Precipitation C->D E Filtration & Drying D->E F Decarboxylation (Heat) E->F G (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid F->G I Reflux (8-12h) G->I H Ethanol, H2SO4 (cat.) H->I J Extraction with Diethyl Ether I->J K Washing (NaHCO3, Brine) J->K L Drying (MgSO4) & Evaporation K->L M Column Chromatography / Recrystallization L->M N Final Product M->N Research Progression Pathway A Synthesis & Characterization B In Vitro Biological Screening (e.g., cytotoxicity, antimicrobial) A->B Initial Evaluation C Lead Compound Identification B->C Promising Activity D In Vivo Studies (Animal Models) C->D Further Validation E Preclinical Development D->E Safety & Efficacy

References

A Technical Guide to Substituted Cinnamic Acid Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cinnamic acid derivatives are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as the foundational scaffold for these derivatives.[1] The core structure, consisting of a phenyl ring attached to an acrylic acid moiety, allows for a wide range of chemical modifications, leading to a diverse array of biological activities. These activities include, but are not limited to, anticancer, antimicrobial, antioxidant, anti-inflammatory, antidiabetic, and neuroprotective effects.[1] The therapeutic potential of these derivatives is often linked to the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid group. This guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of substituted cinnamic acid derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Synthesis of Substituted Cinnamic Acid Derivatives

The synthesis of substituted cinnamic acid derivatives can be achieved through various established organic chemistry reactions. The choice of method often depends on the desired substitution pattern and the nature of the functional groups involved.

Representative Synthesis Protocols

1. Synthesis of Ferulic Acid Amides

Ferulic acid, a common hydroxycinnamic acid, can be converted to its corresponding amides to enhance its biological activity. A general procedure involves the activation of the carboxylic acid group followed by reaction with an appropriate amine.

  • Materials: Ferulic acid, Thionyl chloride, Tetrahydrofuran (THF), Substituted amine (R-NH2), Sodium bicarbonate solution, Ethyl acetate, Hexane, Anhydrous sodium sulfate, Silica gel for column chromatography.

  • Procedure:

    • To a solution of ferulic acid (1 equivalent) in a round-bottom flask, add thionyl chloride (1 equivalent) and heat the mixture at 60°C for 1 hour to form the acid chloride.

    • After cooling, the excess thionyl chloride is removed under reduced pressure.

    • The resulting acid chloride is dissolved in THF and cooled to 0-10°C.

    • The desired amine (1 equivalent) is added dropwise to the solution while stirring.

    • The reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is quenched with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure ferulic acid amide.[2]

2. Synthesis of Ferulic Acid Esters

Esterification of the carboxylic acid group of ferulic acid is another common modification to increase lipophilicity and potentially enhance bioactivity.

  • Materials: Ferulic acid, Corresponding alcohol (R'-OH), Concentrated sulfuric acid, Ethyl acetate, Hexane, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate, Silica gel for column chromatography.

  • Procedure:

    • Dissolve ferulic acid (1 equivalent) in the desired alcohol (e.g., n-propyl alcohol).

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Once the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it.

    • Purify the crude ester by column chromatography on silica gel using an ethyl acetate/hexane solvent system.[2][3]

Below is a generalized workflow for the synthesis of cinnamic acid amides and esters.

G cluster_amide Amide Synthesis cluster_ester Ester Synthesis start_amide Substituted Cinnamic Acid acid_chloride Acid Chloride Formation (e.g., with SOCl2) start_amide->acid_chloride amide_formation Reaction with Amine (R-NH2) acid_chloride->amide_formation workup_amide Aqueous Workup amide_formation->workup_amide purification_amide Purification (Column Chromatography) workup_amide->purification_amide end_amide Cinnamic Acid Amide purification_amide->end_amide start_ester Substituted Cinnamic Acid esterification Esterification (with Alcohol R'-OH, Acid Catalyst) start_ester->esterification workup_ester Aqueous Workup esterification->workup_ester purification_ester Purification (Column Chromatography) workup_ester->purification_ester end_ester Cinnamic Acid Ester purification_ester->end_ester

General Synthetic Workflows for Cinnamic Acid Amides and Esters.

Biological Activities and Structure-Activity Relationships

Substituted cinnamic acid derivatives exhibit a broad spectrum of pharmacological activities. The potency and selectivity of these compounds are highly dependent on their structural features.

Anticancer Activity

Numerous studies have demonstrated the potential of cinnamic acid derivatives as anticancer agents, with activity against various cancer cell lines.[1]

Structure-Activity Relationship (SAR) Insights:

  • The presence of hydroxyl and methoxy groups on the phenyl ring is often crucial for cytotoxic activity.

  • Conversion of the carboxylic acid to amides or esters can modulate anticancer potency.

  • Electron-withdrawing groups on the phenyl ring can influence activity.

Table 1: Anticancer Activity of Selected Cinnamic Acid Derivatives (IC50 in µM)

Compound/DerivativeA549 (Lung)HCT-116 (Colon)HepG2 (Liver)MCF-7 (Breast)Reference
Cinnamic Acid>100>100>100>100[4]
Ferulic Acid85.376.4-92.1[2]
Caffeic Acid65.258.972.568.3[2]
p-Coumaric Acid>100>100->100[2]
Compound 5a ¹-1.89--[5]
Compound 55p ²--0.85³-[4]

¹ 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid ² A β-carboline and N-hydroxycinnamamide hybrid ³ Value for Bel7402 cells

Antimicrobial Activity

Cinnamic acid and its derivatives have shown activity against a range of bacteria and fungi.

Structure-Activity Relationship (SAR) Insights:

  • Ester and amide derivatives often exhibit enhanced antimicrobial properties.

  • The lipophilicity of the molecule plays a role in its interaction with microbial cell membranes.

  • Specific substitutions, such as halogens on the phenyl ring, can increase activity.

Table 2: Antimicrobial Activity of Selected Cinnamic Acid Derivatives (MIC in µg/mL)

Compound/DerivativeS. aureusE. coliC. albicansReference
Cinnamic Acid250-1000500-2000125-500[2]
Ferulic Acid500>1000250[2]
Caffeic Acid2501000125[2]
p-Coumaric Acid1000>1000500[2]
Isobutyl cinnamate125250125[6]
Antioxidant Activity

The antioxidant properties of cinnamic acid derivatives are well-documented and are primarily attributed to their ability to scavenge free radicals.

Structure-Activity Relationship (SAR) Insights:

  • The presence of phenolic hydroxyl groups is critical for radical scavenging activity.

  • The number and position of hydroxyl groups influence antioxidant capacity.

  • The propenoic acid side chain contributes to the stabilization of the resulting phenoxyl radical.

Anti-inflammatory Activity

Cinnamic acid derivatives can exert anti-inflammatory effects through the inhibition of key inflammatory mediators and signaling pathways.

Structure-Activity Relationship (SAR) Insights:

  • Inhibition of enzymes like cyclooxygenase-2 (COX-2) is a key mechanism.

  • Modulation of the NF-κB signaling pathway is a common mode of action.

Antidiabetic Activity

Certain cinnamic acid derivatives have shown potential in managing diabetes through various mechanisms, including the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.[7][8]

Structure-Activity Relationship (SAR) Insights:

  • Substitutions on the phenyl ring, such as methoxy groups, can enhance α-glucosidase inhibitory activity.[7]

  • Esterification of the carboxylic acid group can also modulate activity.[7]

Table 3: α-Glucosidase Inhibitory Activity of Selected Cinnamic Acid Derivatives (IC50)

Compound/DerivativeIC50Reference
p-Methoxycinnamic acid-[7][8]
Ethyl p-methoxycinnamate-[7][8]
Caffeic acid (intestinal maltase)0.74 mM[9]
Ferulic acid (intestinal maltase)0.79 mM[9]
Caffeic acid (DPP-IV)3.37 µM[9]
Compound 6g ¹28.51 nM[10]

¹ N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivative with a meta-nitro substitution.

Neuroprotective Activity

Emerging research suggests that cinnamic acid derivatives may offer protection against neurodegenerative diseases.[1]

Structure-Activity Relationship (SAR) Insights:

  • The ability to cross the blood-brain barrier is a key consideration.

  • Antioxidant and anti-inflammatory properties contribute to their neuroprotective effects.

  • In one study, a cinnamic acid/cyclodextrin inclusion complex showed significant neuroprotection against MPP+-induced toxicity in SH-SY5Y cells, where the free acid did not.[11]

Experimental Protocols for Biological Assays

Standardized in vitro assays are crucial for evaluating the biological activities of substituted cinnamic acid derivatives.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: 96-well plates, cell culture medium, substituted cinnamic acid derivatives, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • During this incubation, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.[12][13]

G start Seed cells in 96-well plate treatment Treat with cinnamic acid derivatives start->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate (2-4 hours, 37°C) mtt_addition->incubation formazan_formation Formazan crystal formation in viable cells incubation->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance calculation Calculate cell viability and IC50 absorbance->calculation

Workflow for the MTT Assay.
Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Materials: 96-well plates, methanol, DPPH solution in methanol, substituted cinnamic acid derivatives, ascorbic acid (positive control).

  • Procedure:

    • Prepare a stock solution of the test compounds and ascorbic acid in methanol.

    • Create serial dilutions to obtain a range of concentrations.

    • In a 96-well plate, add the test compound solutions to the wells.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm.

    • The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC50 value is then determined.

Anti-inflammatory Activity: Protein Denaturation Inhibition Assay

This assay evaluates the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.

  • Materials: Test tubes, bovine serum albumin (BSA), phosphate-buffered saline (PBS), substituted cinnamic acid derivatives, diclofenac sodium (positive control).

  • Procedure:

    • Prepare a reaction mixture containing BSA, PBS, and the test compound at various concentrations.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating at 51°C for 20 minutes.

    • Cool the mixture and measure the turbidity (absorbance) at 660 nm.

    • Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.

Signaling Pathways Modulated by Cinnamic Acid Derivatives

The biological effects of substituted cinnamic acid derivatives are often mediated by their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. Some cinnamic acid derivatives have been shown to inhibit the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[14]

G stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_p65_p50 IκB-p65/p50 Complex ikk->ikb_p65_p50 Phosphorylation of IκB p65_p50 p65/p50 Dimer ikb_p65_p50->p65_p50 Ubiquitination and Degradation of IκB nucleus Nucleus p65_p50->nucleus Nuclear Translocation dna DNA p65_p50->dna gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) dna->gene_expression cinnamic_acid Cinnamic Acid Derivative cinnamic_acid->ikk Inhibition

Inhibition of the NF-κB Signaling Pathway by Cinnamic Acid Derivatives.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. Aberrant MAPK signaling is a common feature of many cancers.[14][] Cinnamic acid derivatives have been reported to modulate MAPK signaling, contributing to their anticancer effects.[16]

G extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor_tyrosine_kinase Receptor Tyrosine Kinase extracellular_signal->receptor_tyrosine_kinase ras Ras receptor_tyrosine_kinase->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation, Survival) transcription_factors->cellular_response cinnamic_acid Cinnamic Acid Derivative cinnamic_acid->raf Modulation cinnamic_acid->mek Modulation cinnamic_acid->erk Modulation

Modulation of the MAPK/ERK Signaling Pathway.

Conclusion and Future Perspectives

Substituted cinnamic acid derivatives represent a promising and versatile class of compounds with a wide range of therapeutic applications. The ability to readily modify their core structure allows for the fine-tuning of their biological activities and pharmacokinetic properties. The structure-activity relationships discussed in this guide provide a rational basis for the design of novel and more potent derivatives. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their drug-like properties, and conducting in vivo studies to validate their therapeutic potential. The continued exploration of this chemical space is likely to yield new and effective treatments for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorocinnamic acid is a valuable intermediate in organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its structure, which includes a carboxylic acid conjugated with a substituted aromatic ring, makes it a versatile building block for a variety of chemical transformations.[1][2] The Knoevenagel condensation offers a reliable and high-yield method for the synthesis of 2-Chlorocinnamic acid, reacting 2-chlorobenzaldehyde with an active methylene compound like malonic acid in the presence of a weak base.[1][3] This method is often favored over others, such as the Perkin reaction, due to its milder reaction conditions and high efficiency.[1]

Principle of the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (in this case, 2-chlorobenzaldehyde) and a compound with an active methylene group (malonic acid), catalyzed by a weak base such as pyridine or piperidine.[1][4][5] The reaction proceeds through the deprotonation of the active methylene compound to form a nucleophilic enolate ion.[6] This enolate then attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.[6] Subsequent dehydration leads to the formation of the α,β-unsaturated product, 2-Chlorocinnamic acid, and is often accompanied by decarboxylation when malonic acid is used.[5][6]

Experimental Protocol

This protocol details the synthesis of 2-Chlorocinnamic acid via the Knoevenagel condensation of 2-chlorobenzaldehyde and malonic acid.

Materials:

  • 2-Chlorobenzaldehyde

  • Malonic acid

  • Pyridine (catalyst)

  • Piperidine (catalytic amount, optional)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Ether (for work-up)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and vacuum flask

  • Filter paper

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorobenzaldehyde (10 mmol, 1.40 g) and malonic acid (10 mmol, 1.04 g).[1]

  • Addition of Catalyst: Add pyridine (20 mL) to the flask to act as both the catalyst and solvent. A catalytic amount of piperidine (0.5 mL) can also be added to accelerate the reaction.[3]

  • Reaction: Heat the mixture to reflux using a heating mantle or a water bath for 4-6 hours.[2][3] The progress of the reaction can be monitored by thin-layer chromatography.

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (20 mL).[2][3] This will protonate the carboxylate and cause the 2-Chlorocinnamic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[3][7]

  • Washing: Wash the crude product with cold water to remove any remaining acid and other water-soluble impurities.[3][7] A small amount of cold ether can also be used to wash away unreacted 2-chlorobenzaldehyde and pyridine.[1]

  • Purification: The crude 2-Chlorocinnamic acid can be purified by recrystallization from a mixture of ethanol and water to yield a white to light yellow crystalline powder.[1][3][7]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Data Presentation

PropertyValueReference
Molecular FormulaC₉H₇ClO₂[1]
Molecular Weight182.60 g/mol [1]
AppearanceWhite to light yellow crystalline powder[1]
Melting Point211-212 °C[1]
SolubilityInsoluble in water; soluble in ethanol and ethyl acetate[1]
CAS Number3752-25-8[1]

Experimental Workflow

Knoevenagel_Condensation_Workflow Workflow for the Synthesis of 2-Chlorocinnamic Acid reagents 1. Reagent Preparation - 2-Chlorobenzaldehyde - Malonic Acid - Pyridine (Catalyst) - Piperidine (Optional) reaction 2. Knoevenagel Condensation - Mix reagents in a round-bottom flask. - Heat to reflux for 4-6 hours. reagents->reaction Heating workup 3. Work-up & Precipitation - Cool the reaction mixture. - Pour into ice/conc. HCl. reaction->workup Cooling isolation 4. Isolation - Collect the precipitate by vacuum filtration. workup->isolation Filtration purification 5. Purification - Recrystallize from ethanol/water. isolation->purification Washing product 6. Final Product - Pure 2-Chlorocinnamic Acid purification->product

Caption: Workflow for the synthesis of 2-Chlorocinnamic acid.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure that anhydrous reagents and glassware were used, as moisture can interfere with the reaction.[7] The reaction time can also be extended to drive the reaction to completion. The steric hindrance from the ortho-chloro group might necessitate longer reaction times or slightly higher temperatures.[4]

  • Impure Product: The purity of the final product is highly dependent on the purification step. Thorough washing of the crude product is essential to remove unreacted starting materials and catalyst. Recrystallization is a highly effective method for obtaining pure 2-Chlorocinnamic acid.[7]

  • Side Reactions: While the Knoevenagel condensation is generally high-yielding, side reactions can occur. Using a weak base as a catalyst is crucial to avoid the self-condensation of the aldehyde.[4]

This application note provides a comprehensive guide for the synthesis of 2-Chlorocinnamic acid using the Knoevenagel condensation. By following the detailed protocol and considering the troubleshooting advice, researchers can efficiently produce this valuable chemical intermediate.

References

Application Notes and Protocols for 2-Chloro-4-fluorocinnamic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Chloro-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring phenylpropanoid. Cinnamic acid and its derivatives are recognized as versatile building blocks in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of both chloro and fluoro substituents on the phenyl ring of this compound can significantly influence its physicochemical properties, such as lipophilicity and electronic characteristics, thereby potentially enhancing the biological activity and pharmacokinetic profile of the resulting pharmaceutical compounds.

These application notes provide a comprehensive overview of the potential uses of this compound in the synthesis of pharmaceutical intermediates. Due to the limited specific data available for this compound, the experimental protocols and quantitative data presented herein are largely based on its close structural analogs, such as 2-chlorocinnamic acid and 4-chlorocinnamic acid. These protocols should serve as a foundational guide for researchers, with the understanding that optimization will be necessary for specific applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its related analogs is presented in Table 1.

PropertyThis compound2-Chlorocinnamic acid4-Chloro-2-fluorocinnamic acid
CAS Number 133220-86-7[1]3752-25-8202982-65-8
Molecular Formula C₉H₆ClFO₂[1]C₉H₇ClO₂C₉H₆ClFO₂
Molecular Weight 200.59 g/mol [1]182.60 g/mol 200.59 g/mol
Appearance White to light yellow crystalline powderWhite to light yellow crystalline powderWhite to almost white powder to crystal
Melting Point Not specified211-212 °C213 - 217 °C
Purity ≥95%[1]-≥ 97% (GC)
Storage 4°C[1]Room TemperatureRoom Temperature

Applications in Pharmaceutical Intermediate Synthesis

This compound serves as a versatile starting material for the synthesis of various pharmaceutical intermediates, leveraging the reactivity of its carboxylic acid group and the potential for modifications on the phenyl ring and the acrylic double bond.

Synthesis of Bioactive Amide Derivatives

Amide bond formation is a fundamental transformation in medicinal chemistry. This compound can be readily converted to its corresponding acid chloride, which can then be reacted with a wide range of amines to produce a library of cinnamamide derivatives. These derivatives have shown potential as anticancer and antimicrobial agents.[2]

Experimental Protocol: Synthesis of N-Aryl-2-chloro-4-fluorocinnamamides (General Procedure)

This protocol is adapted from the synthesis of N-Aryl-2-chlorocinnamamides.[3]

Step 1: Synthesis of 2-Chloro-4-fluorocinnamoyl Chloride

  • To a solution of this compound (1.0 equivalent) in anhydrous toluene (e.g., 5 mL per gram of acid), add thionyl chloride (1.2 equivalents).

  • Heat the mixture at reflux for 2 hours, monitoring the reaction by the cessation of gas evolution.

  • After completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-Chloro-4-fluorocinnamoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the desired substituted aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) (e.g., 10 mL per gram of aniline).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of the crude 2-Chloro-4-fluorocinnamoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude N-Aryl-2-chloro-4-fluorocinnamamide.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

StepKey ReagentsSolventReaction TimeTemperatureTypical Yield (based on analogs)
1This compound, Thionyl chlorideToluene2 hoursRefluxHigh
22-Chloro-4-fluorocinnamoyl chloride, Substituted aniline, TriethylamineDichloromethane4-6 hours0 °C to RTModerate to High
Synthesis of Heterocyclic Scaffolds

The cinnamic acid scaffold can be utilized in cyclization reactions to form various heterocyclic systems, which are prevalent in many drug molecules. For instance, substituted cinnamic acids can be precursors to quinoline derivatives, which exhibit a broad range of biological activities.

Conceptual Workflow for Quinoline Synthesis:

G A This compound B Amidation with 2-Aminoacetophenone derivative A->B Amide Coupling C Intramolecular Cyclization (e.g., Friedländer Annulation) B->C Base/Acid Catalysis D Substituted Quinoline C->D

Caption: Conceptual workflow for the synthesis of quinoline derivatives.

Biological Activities and Signaling Pathways of Derivatives

Derivatives of chlorocinnamic acids have been investigated for a range of biological activities, offering potential therapeutic applications.

Anticancer Activity

Cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[2]

Apoptosis Induction Pathway:

One of the key mechanisms involves the intrinsic (mitochondrial) pathway of apoptosis. This compound derivatives may modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.

G A 2-Chloro-4-fluorocinnamic Acid Derivative B Modulation of Bcl-2 family proteins A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation D->E F Caspase Activation (e.g., Caspase-9, Caspase-3) E->F G Apoptosis F->G

Caption: Apoptosis induction pathway modulated by cinnamic acid derivatives.

Cell Cycle Arrest:

Certain derivatives can also induce cell cycle arrest, preventing the proliferation of cancer cells. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs).

G A 2-Chloro-4-fluorocinnamic Acid Derivative B Modulation of Cyclin-Dependent Kinases (CDKs) & Inhibitors A->B C Cell Cycle Arrest (e.g., at G2/M phase) B->C D Inhibition of Cancer Cell Proliferation C->D

Caption: Mechanism of cell cycle arrest induced by cinnamic acid derivatives.

Antimicrobial Activity

Esters derived from 4-chlorocinnamic acid have shown promising antimicrobial and antifungal activities.[4] The mechanism is thought to involve the inhibition of essential microbial enzymes, such as 14α-demethylase in fungi. This suggests that derivatives of this compound could also be explored for the development of novel anti-infective agents.

Experimental Protocols for Synthesis of this compound

The following are general protocols for the synthesis of chlorocinnamic acids, which can be adapted for this compound starting from 2-chloro-4-fluorobenzaldehyde.

Knoevenagel-Doebner Condensation

This method involves the reaction of an aldehyde with malonic acid in the presence of a basic catalyst.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-chloro-4-fluorobenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine (e.g., 2 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the mixture at reflux for 4-6 hours.

  • After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the crude solid, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Perkin Reaction

This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium salt of the corresponding acid.

Experimental Protocol:

  • Combine 2-chloro-4-fluorobenzaldehyde (1.0 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 180°C for 5 hours with constant stirring.

  • Allow the mixture to cool to room temperature and then pour it into water.

  • Boil the aqueous mixture to hydrolyze the excess acetic anhydride.

  • Once cooled, filter the crude this compound.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.

Synthesis MethodKey ReagentsSolventReaction TimeTemperatureTypical Yield (based on analogs)
Knoevenagel-Doebner 2-chloro-4-fluorobenzaldehyde, Malonic acid, PiperidinePyridine4-6 hoursRefluxHigh
Perkin Reaction 2-chloro-4-fluorobenzaldehyde, Acetic anhydride, Sodium acetateNone5 hours180°CModerate to High

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel pharmaceutical intermediates. Its unique substitution pattern offers opportunities for the development of bioactive molecules with potentially enhanced properties. The provided protocols, based on closely related analogs, offer a solid starting point for researchers to explore the synthetic utility of this compound. Further investigation into the specific reactions and biological activities of this compound derivatives is warranted to fully realize its potential in drug discovery and development.

References

Application of 2-Chloro-4-fluorocinnamic Acid in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring compound found in plants. The introduction of halogen atoms, such as chlorine and fluorine, into the cinnamic acid structure can significantly modulate its biological activity, making it a molecule of interest for the development of novel agrochemicals.[1][2] While specific quantitative data for this compound is not extensively available in public literature, this document leverages data from structurally similar halogenated cinnamic acid derivatives to provide a comprehensive guide for its potential applications as a herbicide, fungicide, and insecticide.

The proposed mechanisms of action for cinnamic acid derivatives in an agrochemical context include the inhibition of auxin transport in plants, leading to herbicidal effects, and the disruption of essential enzymatic processes in fungi and insects.[3] This document provides detailed application notes, experimental protocols, and visual representations of key biological pathways to guide researchers in exploring the agrochemical potential of this compound.

Agrochemical Potential and Mechanisms of Action

The agrochemical utility of this compound and its derivatives is predicted based on the known activities of related halogenated cinnamic acids. The primary areas of application are as herbicides, fungicides, and insecticides.

Herbicidal Activity

Cinnamic acid and its derivatives are known to exhibit herbicidal properties, primarily through the inhibition of auxin transport. Auxins are a class of plant hormones that regulate various growth and developmental processes. Disruption of their transport leads to abnormal growth and can be lethal to the plant. The structural similarity of cinnamic acids to auxin allows them to interfere with auxin signaling pathways.

Fungicidal Activity

Halogenated cinnamic acid derivatives have demonstrated significant antifungal properties. Their mechanism of action can involve the inhibition of crucial fungal enzymes, such as those involved in cell wall synthesis (e.g., chitin synthase) or respiration (e.g., succinate dehydrogenase). For instance, some cinnamic acid derivatives are known to inhibit benzoate 4-hydroxylase, an enzyme essential for the metabolism of aromatic compounds in fungi.[3]

Insecticidal and Larvicidal Activity

Derivatives of cinnamic acid have also shown promise as insecticides and larvicides. The proposed mechanism of action for some of these compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[4]

Data Presentation: Quantitative Activity of Halogenated Cinnamic Acid Derivatives

While specific quantitative data for this compound is limited, the following tables summarize the biological activities of structurally related halogenated cinnamic acid derivatives to provide a comparative baseline for research.

Table 1: Herbicidal Activity of Cinnamic Acid Derivatives

CompoundTarget SpeciesActivity MetricValueReference
trans-3-Chlorocinnamic acidCuscuta campestrisIC₅₀> 1000 µM[5][6]
trans-4-Chlorocinnamic acidCuscuta campestrisIC₅₀777 µM[5][6]
Methyl trans-cinnamateCuscuta campestrisIC₅₀331 µM[5][6]
2-Chloro (4'-hydroxy) cinnamanilideRadish (Raphanus sativus)Germination Inhibition>70% at 100 ppm

Table 2: Fungicidal Activity of Cinnamic Acid Derivatives

CompoundTarget SpeciesActivity MetricValueReference
Methoxyethyl 4-chlorocinnamateCandida spp.MIC0.13 µmol/mL[7][8][9]
Perillyl 4-chlorocinnamateCandida spp.MIC0.024 µmol/mL[7][8][9]
Cinnamic acid oxime ester (7z)Valsa maliEC₅₀0.71 µg/mL[10]
Cinnamic acid oxime ester (7n)Botrytis cinereaEC₅₀1.41 µg/mL[10]

Table 3: Insecticidal/Larvicidal Activity of Cinnamic Acid Derivatives

CompoundTarget SpeciesActivity MetricValueReference
p-Chlorocinnamate (3j)Aedes aegypti (larvae)LC₅₀8.3 µg/mL[4]
Butyl cinnamateAedes aegypti (larvae)LC₅₀0.21 mM[11]
Pentyl cinnamateAedes aegypti (larvae)LC₅₀0.17 mM[11]
Benzyl cinnamateAedes aegypti (larvae)LC₅₀0.55 mM[11]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the agrochemical potential of this compound.

Protocol 1: Evaluation of Herbicidal Activity (Seed Germination and Seedling Growth Assay)

Objective: To assess the pre-emergent herbicidal activity of this compound by measuring its effect on seed germination and early seedling growth.

Materials:

  • This compound

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and a non-target crop (e.g., Zea mays)

  • Sterile Petri dishes (9 cm diameter)

  • Whatman No. 1 filter paper

  • Acetone or DMSO (solvent for the test compound)

  • Tween® 20 (surfactant)

  • Sterile distilled water

  • Growth chamber with controlled temperature and light

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in acetone or DMSO.

  • Working Solution Preparation: Prepare a series of dilutions (e.g., 1, 10, 50, 100, 500 µM) in sterile distilled water containing 0.1% (v/v) Tween® 20. A control solution should contain the same concentration of the solvent and surfactant.

  • Petri Dish Assay:

    • Place two layers of sterile filter paper in each Petri dish.

    • Add 5 mL of the respective working solution or control solution to each dish.

    • Evenly place 20-25 seeds of the target species on the filter paper.

    • Seal the Petri dishes with parafilm.

  • Incubation: Incubate the Petri dishes in a growth chamber at 25 ± 2°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection: After 7 days, record the number of germinated seeds. Measure the root length and shoot length of the seedlings.

  • Data Analysis: Calculate the germination percentage, and the percentage of root and shoot growth inhibition relative to the control. Determine the IC₅₀ (concentration for 50% inhibition) values for each parameter using a dose-response curve.

Protocol 2: Evaluation of Antifungal Activity (Mycelial Growth Inhibition Assay)

Objective: To determine the fungicidal or fungistatic activity of this compound against pathogenic fungi.

Materials:

  • This compound

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Acetone or DMSO

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in acetone or DMSO.

  • Amended Media Preparation: Autoclave the PDA medium and cool it to approximately 50-60°C. Add the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µM). A control plate should contain the same amount of solvent.

  • Inoculation:

    • Pour the amended PDA into sterile Petri dishes and allow it to solidify.

    • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing 7-day-old fungal culture.

    • Place the mycelial plug, mycelium side down, in the center of the amended PDA plates.

  • Incubation: Seal the plates with parafilm and incubate them at 25 ± 2°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the MIC (Minimum Inhibitory Concentration) and, if applicable, the EC₅₀ (Effective Concentration for 50% inhibition) from a dose-response curve.

Protocol 3: Evaluation of Auxin Transport Inhibition (Root Curvature Assay)

Objective: To indirectly measure the inhibition of polar auxin transport by observing the effect of this compound on root gravitropism in Arabidopsis thaliana.

Materials:

  • This compound

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • Sterile Petri dishes

  • Growth chamber with vertical plate orientation capability

Procedure:

  • Stock and Working Solutions: Prepare stock and working solutions of this compound as described in Protocol 1.

  • Plate Preparation: Prepare MS agar plates containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50 µM).

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and sow them in a line on the surface of the MS plates.

  • Seedling Growth and Gravitropic Stimulation:

    • Place the plates vertically in a growth chamber under a long-day photoperiod (16h light/8h dark) at 22°C for 4-5 days.

    • Once the primary roots are 1-2 cm long, rotate the plates 90 degrees to induce a gravitropic response.

  • Data Acquisition and Analysis:

    • After 24 hours, capture images of the seedlings.

    • Measure the angle of root curvature from the point of reorientation.

    • A reduction in the gravitropic curvature in the presence of this compound indicates inhibition of polar auxin transport.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the agrochemical application of this compound.

AuxinSignalingPathway cluster_nucleus Nucleus cluster_outside Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets Ub Ubiquitin ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation AuxinResponsiveGenes Auxin-Responsive Genes ARF->AuxinResponsiveGenes activates Transcription Transcription AuxinResponsiveGenes->Transcription Ub->Aux_IAA ubiquitination 2_Chloro_4_fluoro_cinnamic_acid This compound (Auxin Transport Inhibitor) Auxin_Transport Auxin Transport 2_Chloro_4_fluoro_cinnamic_acid->Auxin_Transport inhibits Auxin_Transport->Auxin regulates cellular auxin levels

Figure 1. Proposed mechanism of action of this compound as an auxin transport inhibitor and its effect on the auxin signaling pathway.

FungicideMechanism cluster_fungal_cell Fungal Cell cluster_respiration Mitochondrial Respiration cluster_cell_wall Cell Wall Synthesis 2_Chloro_4_fluoro_cinnamic_acid This compound Derivative Complex_III Complex III (Cytochrome bc1) 2_Chloro_4_fluoro_cinnamic_acid->Complex_III inhibits (Strobilurin-like) Chitin_Synthase Chitin Synthase 2_Chloro_4_fluoro_cinnamic_acid->Chitin_Synthase inhibits ATP_Production ATP Production Complex_III->ATP_Production essential for Fungal_Growth_Inhibition Fungal Growth Inhibition ATP_Production->Fungal_Growth_Inhibition leads to Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin synthesizes Chitin->Fungal_Growth_Inhibition leads to

Figure 2. Potential fungicidal mechanisms of action for this compound derivatives.

HerbicidalAssayWorkflow A Prepare Stock & Working Solutions of this compound B Seed Sterilization & Plating (Target & Non-target species) A->B C Petri Dish Assay (Pre-emergent) B->C D Pot Assay (Post-emergent) B->D E Incubation in Growth Chamber (Controlled Conditions) C->E D->E F Data Collection (Germination %, Root/Shoot Length, Biomass) E->F G Data Analysis (Calculate % Inhibition, IC50) F->G

Figure 3. Experimental workflow for evaluating the herbicidal activity of this compound.

Conclusion

This compound presents a promising scaffold for the development of novel agrochemicals. While direct biological activity data is currently limited, the information available for structurally related halogenated cinnamic acids suggests significant potential for herbicidal, fungicidal, and insecticidal applications. The provided protocols offer a robust framework for the systematic evaluation of this compound. Further research into its specific modes of action, optimization of its structure-activity relationship, and formulation development will be crucial in realizing its full potential in sustainable agriculture. The diagrams of key signaling pathways and experimental workflows serve as a guide for researchers to visualize and plan their investigations into this and other related molecules.

References

Application Notes and Protocols for 2-Chlorocinnamic Acid Derivatives in Biomedical Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biomedical applications of polymers derived from 2-chlorocinnamic acid. While direct polymerization of 2-chlorocinnamic acid is not extensively documented, its derivatives serve as valuable monomers for creating advanced polymers through methods such as photopolymerization and polyesterification.[1] The presence of a chlorine atom on the phenyl ring can modulate the physicochemical properties of the resulting polymers, including their refractive index and thermal stability, and may confer unique biological activities.[1]

Polymers based on cinnamic acid and its derivatives are of significant interest for biomedical applications due to their inherent biocompatibility and photoreactive properties.[1] These materials are being explored for a range of uses, from drug delivery systems to shape-memory materials and tissue engineering scaffolds.[2]

Potential Biomedical Applications

Polymers derived from 2-chlorocinnamic acid are particularly promising for drug development for several key reasons:

  • Controlled Drug Release: The cinnamate moiety allows for photocrosslinking, enabling the formation of hydrogels. The crosslink density of these hydrogels can be precisely controlled by the duration and intensity of UV light exposure, which in turn dictates the diffusion rate of encapsulated drugs.[1] This allows for the development of sophisticated controlled-release drug delivery systems.[3][4][5]

  • Biodegradability: When incorporated into polyesters, the ester linkages are susceptible to hydrolysis, making the polymers biodegradable.[1] This is a highly desirable characteristic for applications such as temporary medical implants and drug delivery vehicles that are designed to degrade and be cleared from the body after fulfilling their function.[1]

  • Inherent Biological Activity: Cinnamic acid and its derivatives have been shown to possess a variety of biological activities, including antimicrobial, antifungal, and anticancer properties.[2] Polymers that incorporate the 2-chlorocinnamate moiety may therefore exhibit inherent therapeutic effects, potentially reducing the required dosage of a co-delivered drug or providing a synergistic effect.

Data Presentation: Representative Properties of Cinnamic Acid-Based Polymers

The following tables summarize representative quantitative data for polymers derived from cinnamic acid derivatives. This data is compiled from studies on closely related systems and can be considered indicative of the expected performance of polymers based on 2-chlorocinnamic acid.

Table 1: Representative Properties of Photocrosslinked Cinnamate-Functionalized Hydrogels

PropertyRepresentative ValueMethod of AnalysisReference
Swelling Ratio 25.8 - 47.4Gravimetric analysis in various media (deionized water, PBS, DMEM)[6]
Compressive Modulus 5 - 50 kPaUnconfined compression testing[6]
In Vitro Degradation 20-40% mass loss over 28 daysMass loss measurement in buffer solution[7]
Drug Release (Initial Burst) < 20% within the first 2 hoursUV-Vis spectroscopy of release medium[8]
Drug Release (Sustained) 50% release over 5-10 daysUV-Vis spectroscopy of release medium[8]
Cell Viability (in-situ encapsulation) > 90%Live/Dead staining assay[9]

Table 2: Representative Properties of Polyesters Derived from Cinnamic Acid Analogues

PropertyRepresentative ValueMethod of AnalysisReference
Number Average Molecular Weight (Mn) 15,000 - 30,000 g/mol Gel Permeation Chromatography (GPC)[10]
Polydispersity Index (PDI) 1.8 - 2.5Gel Permeation Chromatography (GPC)[11]
Glass Transition Temperature (Tg) -28.4 to 7.6 °CDifferential Scanning Calorimetry (DSC)[11]
Thermal Degradation Onset (TGA) > 275 °CThermogravimetric Analysis (TGA)[12]
Young's Modulus 1.2 - 6.9 MPaTensile testing[11]
Elongation at Break up to 1000%Tensile testing[11]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a 2-chlorocinnamic acid-based monomer, its subsequent polymerization into both a photocrosslinkable hydrogel and a biodegradable polyester, and the characterization of these polymers.

Protocol 1: Synthesis of a Bifunctional 2-Chlorocinnamate Monomer

This protocol details the synthesis of 1,4-butanediyl bis(2-chlorocinnamate), a monomer suitable for both photopolymerization and polyesterification.

Materials:

  • 2-Chlorocinnamic acid

  • Thionyl chloride

  • 1,4-Butanediol

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Synthesis of 2-Chlorocinnamoyl Chloride:

    • In a round-bottom flask, dissolve 2-chlorocinnamic acid (1 mole) in anhydrous toluene (200 mL).

    • Add thionyl chloride (1.2 moles) to the solution.

    • Heat the mixture at reflux for 2 hours.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain crude 2-chlorocinnamoyl chloride.

  • Esterification with 1,4-Butanediol:

    • In a separate round-bottom flask, dissolve 1,4-butanediol (0.5 moles) and triethylamine (1.1 moles) in anhydrous dichloromethane (300 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of the crude 2-chlorocinnamoyl chloride (1 mole) in anhydrous dichloromethane (100 mL) to the cooled diol solution with constant stirring.

    • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the crude 1,4-butanediyl bis(2-chlorocinnamate) by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of a Photocrosslinkable Hydrogel

Materials:

  • 1,4-butanediyl bis(2-chlorocinnamate) (from Protocol 1)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV light source (e.g., 365 nm)

  • Molds for hydrogel casting (e.g., PDMS)

Procedure:

  • Preparation of the Pre-polymer Solution:

    • Prepare a 10% (w/v) solution of 1,4-butanediyl bis(2-chlorocinnamate) in a suitable solvent (e.g., a mixture of PBS and a biocompatible co-solvent like DMSO if needed for solubility).

    • Add the photoinitiator, Irgacure 2959, to the pre-polymer solution at a concentration of 0.5% (w/v).

    • Vortex the solution until the photoinitiator is completely dissolved.

  • Photopolymerization:

    • Pipette the pre-polymer solution into the desired molds.

    • Expose the solution to UV light (365 nm) for a specified duration (e.g., 5-15 minutes). The exposure time will influence the crosslinking density and mechanical properties of the hydrogel.

  • Post-Polymerization Processing:

    • Carefully remove the crosslinked hydrogels from the molds.

    • Wash the hydrogels extensively with PBS to remove any unreacted monomer and photoinitiator.

    • Store the hydrogels in PBS at 4 °C until further use.

Protocol 3: Synthesis of a Biodegradable Polyester

Materials:

  • 2-Chlorocinnamoyl chloride (from Protocol 1, step 1)

  • A diol (e.g., 1,6-hexanediol)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bars

  • Dropping funnel

Procedure:

  • Polycondensation:

    • In a round-bottom flask, dissolve the diol (e.g., 1,6-hexanediol, 1 mole) and pyridine (2.2 moles) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 2-chlorocinnamoyl chloride (1 mole) in anhydrous DCM to the cooled diol solution via a dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Polymer Isolation and Purification:

    • Pour the reaction mixture into a large volume of cold methanol to precipitate the polyester.

    • Filter the precipitate and wash it several times with methanol to remove unreacted monomers and pyridine hydrochloride.

    • Redissolve the polymer in a minimal amount of DCM and re-precipitate it in cold methanol.

    • Collect the purified polymer by filtration and dry it under vacuum at room temperature.

Protocol 4: Characterization of the Synthesized Polymers

1. Structural Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire FTIR spectra of the monomers and polymers to confirm the presence of characteristic functional groups (e.g., ester carbonyl, C=C double bond, aromatic C-Cl).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the samples in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra to elucidate the chemical structure and confirm the successful polymerization.

2. Molecular Weight Determination (for Polyesters):

  • Gel Permeation Chromatography (GPC):

    • Dissolve the polyester in a suitable solvent (e.g., THF).

    • Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) relative to polystyrene standards.

3. Thermal Properties:

  • Thermogravimetric Analysis (TGA):

    • Heat the polymer sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

    • Determine the onset of thermal degradation.

  • Differential Scanning Calorimetry (DSC):

    • Heat the polymer sample through a defined temperature program.

    • Determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

4. Hydrogel Characterization:

  • Swelling Studies:

    • Immerse pre-weighed, lyophilized hydrogel samples in PBS (pH 7.4) at 37 °C.

    • At predetermined time points, remove the hydrogels, blot excess surface water, and weigh them.

    • Calculate the swelling ratio as (Ws - Wd) / Wd, where Ws is the swollen weight and Wd is the dry weight.

  • Degradation Studies:

    • Incubate pre-weighed hydrogel samples in PBS (pH 7.4) at 37 °C.

    • At various time points, remove the hydrogels, lyophilize them, and record their dry weight.

    • Calculate the percentage of mass loss over time.

5. In Vitro Drug Release Studies:

  • Drug Loading:

    • Incorporate a model drug into the pre-polymer solution before photocrosslinking (for hydrogels) or during the polymer formulation process.

  • Release Assay:

    • Place the drug-loaded polymer in a known volume of release medium (e.g., PBS) at 37 °C with gentle agitation.

    • At specific time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Quantify the drug concentration in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Plot the cumulative drug release as a function of time.

6. Biocompatibility Assessment:

  • Cytotoxicity Assay (e.g., MTT or Live/Dead):

    • Culture a relevant cell line (e.g., fibroblasts or endothelial cells) on the surface of the polymer or with extracts from the polymer.

    • Assess cell viability and proliferation after a defined incubation period to determine if the material is cytotoxic.

Visualizations

Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Polymer_Drug_Complex 2-Chlorocinnamate Polymer-Drug Complex Polymer_Drug_Complex->Kinase_B Inhibits Apoptosis Apoptosis Gene_Expression->Apoptosis Induces Extracellular_Signal Extracellular_Signal Extracellular_Signal->Receptor

Caption: Hypothetical signaling pathway showing inhibition by a 2-chlorocinnamate polymer-drug complex.

Experimental Workflow

start Start: 2-Chlorocinnamic Acid & Diol Monomer synthesis Polymer Synthesis (Polyesterification) start->synthesis purification Purification (Precipitation) synthesis->purification characterization Polymer Characterization (FTIR, NMR, GPC, DSC, TGA) purification->characterization drug_loading Drug Loading (e.g., Solvent Casting) characterization->drug_loading formulation Formulation into Device (e.g., Microspheres, Film) drug_loading->formulation biomedical_testing Biomedical Evaluation (Drug Release, Biocompatibility) formulation->biomedical_testing end End: Biomedical Application biomedical_testing->end

Caption: General experimental workflow for polyester synthesis and evaluation.

Logical Relationship Diagram

cluster_0 Synthesis Conditions monomer 2-Chlorocinnamate Monomer Structure polymer_props Polymer Properties (MW, PDI, Tg) monomer->polymer_props Determines biomed_perf Biomedical Performance (Drug Release, Degradation) polymer_props->biomed_perf Influences temp Temperature temp->polymer_props time Reaction Time time->polymer_props catalyst Catalyst catalyst->polymer_props

Caption: Relationship between synthesis, properties, and performance.

References

Application Note and Protocol: A Detailed Guide to the Synthesis of N-Aryl-2-chlorocinnamamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Aryl-2-chlorocinnamamides are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug discovery. These molecules are derivatives of cinnamic acid, a naturally occurring aromatic acid known for its low toxicity and wide range of biological activities.[1] The incorporation of a chlorine atom on the cinnamic ring and an aryl group on the amide nitrogen can enhance the molecule's biological properties, leading to potential applications as antibacterial, anti-inflammatory, and anticancer agents.[1][2][3][4]

This document provides a comprehensive experimental protocol for the synthesis of N-Aryl-2-chlorocinnamamides, starting from the preparation of the key intermediate, 2-chlorocinnamic acid. The methodologies are presented in a step-by-step format suitable for researchers in an organic chemistry laboratory.

Part 1: Synthesis of 2-Chlorocinnamic Acid (Precursor)

2-Chlorocinnamic acid is a crucial building block for this synthesis.[5] It can be prepared via several methods, with the Knoevenagel condensation being a common and effective approach due to its high yields and relatively mild reaction conditions.[6]

Method 1: Knoevenagel Condensation

This reaction involves the condensation of 2-chlorobenzaldehyde with malonic acid, catalyzed by a weak base such as pyridine with a catalytic amount of piperidine.[6][7]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde (10 mmol, 1 equiv.), malonic acid (12 mmol, 1.2 equiv.), and pyridine (20 mL).[7]

  • Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the mixture.[7]

  • Reaction: Heat the mixture to reflux using a water bath for 4-6 hours.[7][8] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (20 mL).[7] This will precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it.[9][10] The crude 2-chlorocinnamic acid can be further purified by recrystallization from an ethanol/water mixture to yield a white to light yellow crystalline powder.[7][10]

Table 1: Physicochemical and Reaction Data for 2-Chlorocinnamic Acid Synthesis

ParameterValueSource
Reactants 2-Chlorobenzaldehyde, Malonic Acid[6][7]
Catalyst Pyridine, Piperidine[6][7]
Reaction Time 4-6 hours[7]
Reaction Temp. Reflux[7]
Product Name (E)-3-(2-chlorophenyl)prop-2-enoic acid[9][11]
Molecular Formula C₉H₇ClO₂[6][11]
Molecular Weight 182.60 g/mol [6][9]
Melting Point 211-214 °C[6][9]
Expected Yield ~70-90%[9][10]

Part 2: Synthesis of N-Aryl-2-chlorocinnamamides

The synthesis of the target amides is typically achieved through a two-step, one-pot procedure involving the conversion of 2-chlorocinnamic acid into its more reactive acid chloride derivative, followed by amidation with a substituted aniline.

Workflow for N-Aryl-2-chlorocinnamamide Synthesis

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Amide Synthesis start 2-Chlorobenzaldehyde + Malonic Acid knoevenagel Knoevenagel Condensation (Pyridine/Piperidine, Reflux) start->knoevenagel precursor Crude 2-Chlorocinnamic Acid knoevenagel->precursor purify_precursor Recrystallization (Ethanol/Water) precursor->purify_precursor final_precursor Pure 2-Chlorocinnamic Acid purify_precursor->final_precursor acid_chloride Acid Chloride Formation (Thionyl Chloride, 0°C to RT) final_precursor->acid_chloride amidation Amidation with Substituted Aniline (Triethylamine, 0°C to RT) acid_chloride->amidation crude_product Crude N-Aryl-2-chlorocinnamamide amidation->crude_product final_purify Column Chromatography or Recrystallization crude_product->final_purify final_product Pure N-Aryl-2-chlorocinnamamide final_purify->final_product G cluster_reactants reactant1 2-Chlorocinnamic Acid reagents + reactant1->reagents reactant2 Substituted Aniline arrow 1) SOCl₂ 2) Triethylamine product N-Aryl-2-chlorocinnamamide reagents->reactant2 arrow->product

References

2-Chlorocinnamic Acid: A High-Performance MALDI Matrix for Enhanced Peptide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the fields of proteomics, drug discovery, and biomarker research, the sensitive and accurate analysis of peptides by Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is critical. The choice of matrix is a pivotal factor influencing the ionization efficiency, sensitivity, and overall quality of the mass spectra obtained. For years, α-cyano-4-hydroxycinnamic acid (CHCA) has been the standard matrix for peptide analysis. However, recent advancements have highlighted 2-chlorocinnamic acid (Cl-CCA) as a superior alternative, offering significant improvements in performance, particularly for low-abundance peptides and complex protein digests.[1]

The strategic substitution of a chlorine atom on the cinnamic acid backbone lowers the proton affinity of the matrix, facilitating a more efficient proton transfer to a broader range of peptides.[1] This enhanced ionization efficiency translates into a notable increase in ion yield and greater sequence coverage in peptide mass fingerprinting experiments.[1][2][3] This application note provides a comprehensive overview of the advantages of 2-chlorocinnamic acid, detailed protocols for its use, and a direct comparison with the traditional CHCA matrix.

Advantages of 2-Chlorocinnamic Acid (Cl-CCA)

Recent studies have demonstrated that 4-chloro-α-cyanocinnamic acid (Cl-CCA), a closely related compound, provides a substantial increase in sensitivity and more uniform response to peptides with varying basicity.[2][3] This leads to a more comprehensive peptide recovery in proteomic analyses.[2][3] The enhanced performance is particularly evident in the analysis of complex samples, such as protein digests, where many peptides are present at low concentrations.

Key benefits of using Cl-CCA include:

  • Increased Sensitivity: Cl-CCA has been shown to significantly enhance signal intensity, allowing for the detection of peptides at lower concentrations.[2][3][4]

  • Improved Sequence Coverage: By promoting the ionization of a wider range of peptides, including acidic and neutral ones, Cl-CCA provides a more complete picture of the protein digest, resulting in higher sequence coverage.[2][3][5]

  • Analysis of Labile Peptides: The "cooler" nature of the Cl-CCA matrix leads to less fragmentation of labile peptides, such as phosphopeptides, during the ionization process.[4]

Quantitative Performance Data

The superior performance of 2-chlorocinnamic acid (or its isomer 4-chloro-α-cyanocinnamic acid) compared to the standard CHCA matrix is evident in the following quantitative data from studies on bovine serum albumin (BSA) digests.

Parameter2-Chlorocinnamic Acid (Cl-CCA)α-Cyano-4-hydroxycinnamic acid (CHCA)Reference
Sequence Coverage (1 fmol BSA in-solution digest) 48%4%[2][3]
Sequence Coverage (25 fmol BSA in-gel digest) 48% (Mascot Score: 77)Failed to identify BSA[2]
Peptide Detection Reproducibility Highly superior-[5]
Detection of Acidic to Neutral Peptides NumerousLimited[5]
Detection of Phosphopeptides Numerous additional phosphopeptides detectedFewer phosphopeptides detected[5]

Experimental Protocols

Consistent and reproducible results in MALDI-MS are highly dependent on meticulous sample preparation.[1] The following protocols provide detailed methodologies for the preparation and use of 2-chlorocinnamic acid as a MALDI matrix.

Protocol 1: Matrix Solution Preparation

Materials:

  • 2-Chlorocinnamic acid (Cl-CCA)

  • α-Cyano-4-hydroxycinnamic acid (CHCA)

  • Acetonitrile (ACN)

  • Ethanol (EtOH)

  • Trifluoroacetic acid (TFA), 0.1% aqueous solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cl-CCA Matrix Solution (5 mg/mL):

    • Prepare a solvent mixture of Acetonitrile:Ethanol:0.1% aqueous TFA in a 3:1:6 (v/v/v) ratio.[1]

    • Dissolve 2-chlorocinnamic acid in the solvent mixture to a final concentration of 5 mg/mL.[1]

    • Vortex thoroughly to ensure complete dissolution.[1]

  • CHCA Matrix Solution (Saturated):

    • Prepare a solvent of 50% Acetonitrile in water with 0.1% TFA.[1]

    • Add an excess of CHCA powder to the solvent in a microcentrifuge tube.[1]

    • Vortex vigorously for 1-2 minutes.[1]

    • Centrifuge the tube to pellet the undissolved solid.[1]

    • Carefully aspirate the supernatant (the saturated matrix solution) for use.[1]

Protocol 2: Dried-Droplet Sample Deposition

The dried-droplet method is a simple and widely used technique for preparing samples for MALDI-MS analysis.[1]

Materials:

  • Peptide sample solution

  • Prepared matrix solution (from Protocol 1)

  • MALDI target plate

  • Micropipettes and tips

Procedure:

  • Sample-Matrix Mixture:

    • Mix the peptide sample solution and the prepared matrix solution in a 1:1 volume ratio (e.g., 1 µL of sample + 1 µL of matrix).[1]

    • Gently pipette the mixture up and down several times to ensure homogeneity.[1]

  • Spotting:

    • Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a single spot on the MALDI target plate.[1]

  • Crystallization:

    • Allow the droplet to air-dry completely at room temperature. This process facilitates the co-crystallization of the analyte and the matrix.[1]

  • Analysis:

    • Once the spot is completely dry, the target plate is ready to be loaded into the MALDI-TOF mass spectrometer for analysis.[1]

Visualizations

To further elucidate the experimental process and the theoretical basis for the enhanced performance of 2-chlorocinnamic acid, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Matrix Preparation cluster_mix Sample Deposition cluster_analysis MALDI-TOF MS Analysis prep_matrix Prepare 2-Chlorocinnamic Acid Matrix Solution (e.g., 5 mg/mL) mix Mix Sample and Matrix (1:1 ratio) prep_matrix->mix prep_sample Prepare Peptide Sample Solution prep_sample->mix spot Spot Mixture onto MALDI Target Plate mix->spot dry Air-Dry to Co-crystallize spot->dry analyze Analyze with MALDI-TOF Mass Spectrometer dry->analyze

Figure 1. A generalized workflow for peptide analysis using 2-chlorocinnamic acid as a MALDI matrix.

ionization_mechanism cluster_laser Laser Irradiation (Energy Transfer) cluster_desorption Desorption/Ionization cluster_proton_transfer Proton Transfer in Gas Phase cluster_detection Detection laser Laser Pulse matrix_solid Matrix (Cl-CCA) + Analyte (Peptide) laser->matrix_solid absorbs energy matrix_gas Protonated Matrix [M+H]+ matrix_solid->matrix_gas analyte_gas Neutral Analyte [A] matrix_solid->analyte_gas protonated_analyte Protonated Analyte [A+H]+ matrix_gas->protonated_analyte Proton Transfer (Lower proton affinity of Cl-CCA facilitates this step) neutral_matrix Neutral Matrix [M] matrix_gas->neutral_matrix analyte_gas->protonated_analyte detector ToF Analyzer & Detector protonated_analyte->detector

Figure 2. Proposed chemical ionization mechanism of 2-chlorocinnamic acid in MALDI.

Conclusion

The empirical data strongly support the adoption of 2-chlorocinnamic acid as a high-performance MALDI matrix for peptide analysis. Its ability to significantly enhance sensitivity and sequence coverage, especially for challenging low-abundance samples, marks a substantial advancement in the field of proteomics and related disciplines.[1] The provided protocols offer a robust starting point for researchers, scientists, and drug development professionals to integrate this superior matrix into their analytical workflows, thereby enabling more comprehensive and sensitive characterization of the peptidome.

References

Application Note: Quantification of 2-Chlorocinnamic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorocinnamic acid is a derivative of cinnamic acid and serves as a significant building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its role as a potential inhibitor of enzymes like tyrosinase also makes it a compound of interest in biomedical and cosmetic research.[1] Accurate and reliable quantification of 2-Chlorocinnamic acid is crucial for quality control in manufacturing, pharmacokinetic studies, and various research applications. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the precise quantification of 2-Chlorocinnamic acid.

Principle of the Method

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. 2-Chlorocinnamic acid is separated based on its hydrophobic interactions with the stationary phase. A mobile phase consisting of an aqueous acidic solution and an organic modifier (acetonitrile) is used to elute the analyte from the column. The addition of an acid (e.g., phosphoric acid or trifluoroacetic acid) to the mobile phase is critical to suppress the ionization of the carboxylic acid group of the analyte, ensuring good peak shape and reproducible retention.[1][2] The eluted 2-Chlorocinnamic acid is then detected by a UV spectrophotometer at a wavelength where it exhibits strong absorbance. Quantification is achieved by comparing the peak area of the sample to that of a known concentration standard (external standard method).

Experimental Protocols

1. Equipment and Materials

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Analytical balance (4-decimal place).

    • pH meter.

    • Sonicator.

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • Syringe filters (0.45 µm, PTFE or nylon).

    • HPLC vials.

  • Chemicals and Reagents:

    • 2-Chlorocinnamic acid reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Phosphoric acid (85%, analytical grade).

    • Trifluoroacetic acid (TFA, HPLC grade).

2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterRecommended Condition
HPLC Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm particle size)[1]
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid[1]
Elution Mode Isocratic (e.g., Acetonitrile:Water 60:40 v/v) or Gradient
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection Wavelength 270 nm[1]
Injection Volume 10 µL[1]
Run Time Approximately 10 minutes (adjust as needed)

3. Preparation of Solutions

  • Mobile Phase Preparation (Acetonitrile:Water with 0.1% Phosphoric Acid, 60:40 v/v):

    • Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water.

    • Mix thoroughly to create a 0.1% phosphoric acid solution.

    • Measure 600 mL of acetonitrile and 400 mL of the 0.1% phosphoric acid solution.

    • Combine the solvents, mix well, and degas using a sonicator for 15-20 minutes before use.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 25 mg of 2-Chlorocinnamic acid reference standard.

    • Transfer the standard into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent like methanol or the mobile phase.[1] Mix until fully dissolved. This is the stock solution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to construct the calibration curve.

  • Sample Preparation:

    • Accurately weigh a sufficient amount of the test sample expected to contain 2-Chlorocinnamic acid.

    • Dissolve the sample in a known volume of mobile phase (or methanol) in a volumetric flask.

    • Sonicate the solution for 10-15 minutes to ensure complete dissolution.

    • Dilute the solution with the mobile phase as necessary to bring the final concentration within the linear range of the calibration curve.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]

4. HPLC Analysis Protocol

  • System Startup: Turn on the HPLC system, including the pump, detector, and column oven.

  • System Equilibration: Purge the pump with the mobile phase and then set the flow rate to 1.0 mL/min to equilibrate the C18 column.[1] Monitor the baseline until it is stable.

  • Sequence Setup: Create an injection sequence in the chromatography software. Include blanks (mobile phase), working standard solutions (for calibration), and the prepared sample solutions.

  • Injections:

    • Inject a blank to ensure the system is clean.

    • Inject each working standard solution to generate a calibration curve.

    • Inject the sample solutions in duplicate. It is good practice to bracket sample injections with standard injections to monitor system stability.[4]

  • Data Acquisition: Acquire the chromatograms and record the peak area and retention time for 2-Chlorocinnamic acid.

  • Data Analysis:

    • Identify the 2-Chlorocinnamic acid peak in the sample chromatograms by comparing its retention time with that of the standards.[1]

    • Generate a linear calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of 2-Chlorocinnamic acid in the samples using the regression equation from the calibration curve.

Data Presentation

Table 1: Summary of Quantitative and System Suitability Parameters

ParameterValueDetails
Retention Time (RT) ~ 5.8 minVaries with exact conditions and column.
Tailing Factor ≤ 1.5A measure of peak symmetry.
Theoretical Plates > 2000Indicates column efficiency.
Linearity Range 1 - 100 µg/mLTo be established during method validation.
Correlation Coefficient (r²) ≥ 0.999Indicates the goodness of fit for the calibration curve.[5]
Limit of Detection (LOD) ~ 0.2 µg/mLThe lowest concentration that can be detected (S/N ≥ 3).[6]
Limit of Quantitation (LOQ) ~ 0.6 µg/mLThe lowest concentration that can be quantified reliably (S/N ≥ 10).[6]
Accuracy (% Recovery) 98.0 - 102.0%To be determined by spiking experiments.
Precision (% RSD) ≤ 2.0%Repeatability of injections.

Note: The values for RT, LOD, LOQ, Accuracy, and Precision are representative and must be experimentally determined during formal method validation as per ICH guidelines.

Visualization

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Stock & Working Solutions injection Inject Standards & Samples prep_std->injection prep_sample Prepare & Dilute Sample Solution prep_sample->injection prep_mobile Prepare & Degas Mobile Phase equilibration System & Column Equilibration prep_mobile->equilibration equilibration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (270 nm) separation->detection calibration Generate Calibration Curve (Peak Area vs. Concentration) detection->calibration quantification Quantify Sample Concentration using Regression Equation calibration->quantification report Final Report Generation quantification->report

Caption: Workflow for the quantification of 2-Chlorocinnamic acid via HPLC.

References

Application Notes and Protocols for 2-Chlorocinnamic Acid as an Auxin Transport Inhibitor in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-Chlorocinnamic acid as a putative auxin transport inhibitor in plants. This document details its proposed mechanism of action, offers a summary of potential quantitative data, and provides a detailed experimental protocol for its evaluation.

Introduction

Auxin, a class of plant hormones, plays a pivotal role in regulating nearly every aspect of plant growth and development, from cell elongation and division to organ patterning and tropic responses. The directional movement of auxin between cells, known as polar auxin transport, is crucial for establishing auxin gradients that provide positional information for various developmental processes. This transport is primarily mediated by a family of plasma membrane-localized carrier proteins, including the PIN-FORMED (PIN) efflux carriers and AUXIN1/LIKE-AUX1 (AUX/LAX) influx carriers.

Inhibitors of auxin transport are invaluable tools for dissecting the complex mechanisms of auxin action and its role in plant development. 2-Chlorocinnamic acid, a derivative of cinnamic acid, is structurally similar to auxin and has been suggested to act as an auxin transport inhibitor.[1] By disrupting the normal flow of auxin, 2-Chlorocinnamic acid can induce a range of physiological effects, making it a compound of interest for research in plant biology and for the development of novel plant growth regulators.[1]

Proposed Mechanism of Action

The primary proposed mechanism of action for 2-Chlorocinnamic acid as a plant growth regulator is the inhibition of polar auxin transport.[1] Cinnamic acid and its derivatives are known to interfere with this critical process.[1] While the precise molecular targets of 2-Chlorocinnamic acid are still under investigation, it is hypothesized to disrupt the function of auxin efflux carriers, such as PIN proteins. This disruption would lead to an altered distribution of auxin within the plant tissues, causing localized accumulations or depletions of the hormone, thereby affecting auxin-dependent developmental processes.

Data Presentation: Quantitative Analysis

Specific quantitative data on the inhibitory activity of 2-Chlorocinnamic acid on auxin transport, such as IC₅₀ values, are not extensively documented in publicly available literature. However, researchers can generate this data by employing the experimental protocols outlined below. The following table provides a template for summarizing key quantitative findings.

ParameterPlant SpeciesTissue/OrganExperimental Assay2-Chlorocinnamic Acid Concentration (µM)Observed Effect (% Inhibition, Change in Curvature, etc.)
IC₅₀ Arabidopsis thalianaRootsRoot Gravitropism Assay[To be determined]50% inhibition of gravitropic curvature
Root Curvature Arabidopsis thalianaRootsRoot Gravitropism Assay10[Example: 25% reduction in curvature]
Root Curvature Arabidopsis thalianaRootsRoot Gravitropism Assay50[Example: 60% reduction in curvature]
Root Curvature Arabidopsis thalianaRootsRoot Gravitropism Assay100[Example: 85% reduction in curvature]

Experimental Protocols

The following protocol details an indirect assay to evaluate the effect of 2-Chlorocinnamic acid on auxin transport by observing its impact on root gravitropism in Arabidopsis thaliana.[2]

Protocol 1: Root Gravitropism Assay in Arabidopsis thaliana

1. Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar

  • 2-Chlorocinnamic acid (stock solution in DMSO or ethanol)

  • Sterile petri dishes (100 mm x 15 mm)

  • Sterile filter paper

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature, capable of vertical plate orientation

  • Digital camera and image analysis software (e.g., ImageJ)

2. Methods:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 3-5 times with sterile distilled water.

    • Resuspend the sterilized seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

    • Prepare MS agar plates containing various concentrations of 2-Chlorocinnamic acid (e.g., 0, 1, 10, 50, 100 µM). Ensure the final concentration of the solvent (DMSO or ethanol) is consistent across all plates and does not exceed 0.1%.

    • Sow the stratified seeds in a straight line on the surface of the MS agar plates.

  • Seedling Growth:

    • Seal the plates with breathable tape and place them vertically in a growth chamber.

    • Grow the seedlings for 4-5 days under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Gravitropic Stimulation:

    • Once the primary roots have reached a length of approximately 1-2 cm, rotate the plates 90 degrees to induce a gravitropic response.[2]

    • Mark the position of the root tips at the time of rotation.

  • Data Acquisition and Analysis:

    • Return the plates to the growth chamber and incubate for 24-48 hours.

    • Capture high-resolution images of the seedlings at the end of the incubation period.

    • Using image analysis software, measure the angle of root curvature from the point of reorientation relative to the gravity vector.[2] A reduction in the gravitropic curvature in the presence of 2-Chlorocinnamic acid indicates an inhibition of polar auxin transport.

    • Calculate the average curvature and standard deviation for each concentration of 2-Chlorocinnamic acid.

    • Plot a dose-response curve to determine the IC₅₀ value (the concentration of 2-Chlorocinnamic acid that causes a 50% reduction in the gravitropic response).

Visualizations

The following diagrams illustrate the proposed mechanism of action of 2-Chlorocinnamic acid and the experimental workflow.

AuxinTransport cluster_cell1 Plant Cell 1 (Upper) cluster_apoplast Apoplast (Cell Wall) cluster_cell2 Plant Cell 2 (Lower) cluster_inhibitor Intervention Auxin1 Auxin PIN1 PIN Protein (Efflux Carrier) Auxin1->PIN1 Efflux Auxin_Apoplast H+-Auxin PIN1->Auxin_Apoplast AUX1 AUX1 (Influx Carrier) Auxin_Apoplast->AUX1 Influx Auxin2 Auxin AUX1->Auxin2 Inhibitor 2-Chlorocinnamic Acid Inhibitor->PIN1 Inhibits

Caption: Proposed mechanism of 2-Chlorocinnamic acid as an auxin transport inhibitor.

GravitropismWorkflow A 1. Seed Sterilization & Stratification B 2. Plating on MS Media with 2-Chlorocinnamic Acid A->B C 3. Vertical Growth (4-5 days) B->C D 4. Gravitropic Stimulation (90° Rotation) C->D E 5. Incubation (24-48 hours) D->E F 6. Image Acquisition E->F G 7. Data Analysis (Measure Root Curvature) F->G

Caption: Experimental workflow for the root gravitropism assay.

References

Application Notes and Protocols for the Synthesis of Tranilast Analogs Using 2-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of Tranilast analogs derived from 2-chlorocinnamic acid. Tranilast, an anti-allergic and anti-inflammatory agent, and its analogs are of significant interest in drug discovery due to their potential therapeutic applications in fibrosis, cancer, and various inflammatory diseases.[1][2] The core of their mechanism often involves the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of cellular proliferation, differentiation, and extracellular matrix production.[1]

This document outlines the synthetic route starting from the commercially available 2-chlorobenzaldehyde to produce 2-chlorocinnamic acid, which is then converted to a series of Tranilast analogs. Detailed experimental protocols, tabulated quantitative data from literature, and visualizations of the synthetic workflow and the targeted signaling pathway are provided to facilitate research and development in this area.

Synthetic Strategy

The synthesis of Tranilast analogs from 2-chlorocinnamic acid is a straightforward and versatile process. The general workflow involves two key steps:

  • Synthesis of 2-Chlorocinnamic Acid: This intermediate can be efficiently prepared from 2-chlorobenzaldehyde via established methods such as the Knoevenagel or Perkin condensation.

  • Amidation of 2-Chlorocinnamic Acid: The carboxylic acid group of 2-chlorocinnamic acid is activated, typically by conversion to an acid chloride, and then reacted with a variety of substituted anilines or anthranilic acids to yield the desired Tranilast analogs.

G cluster_0 Step 1: Synthesis of 2-Chlorocinnamic Acid cluster_1 Step 2: Amidation 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Knoevenagel or Perkin Condensation Knoevenagel or Perkin Condensation 2-Chlorobenzaldehyde->Knoevenagel or Perkin Condensation Malonic Acid or Acetic Anhydride Malonic Acid or Acetic Anhydride Malonic Acid or Acetic Anhydride->Knoevenagel or Perkin Condensation 2-Chlorocinnamic Acid 2-Chlorocinnamic Acid Knoevenagel or Perkin Condensation->2-Chlorocinnamic Acid 2-Chlorocinnamoyl Chloride 2-Chlorocinnamoyl Chloride 2-Chlorocinnamic Acid->2-Chlorocinnamoyl Chloride Thionyl Chloride Thionyl Chloride Thionyl Chloride->2-Chlorocinnamoyl Chloride Tranilast Analog Tranilast Analog 2-Chlorocinnamoyl Chloride->Tranilast Analog Substituted Aniline / Anthranilic Acid Substituted Aniline / Anthranilic Acid Substituted Aniline / Anthranilic Acid->Tranilast Analog

Caption: General workflow for the synthesis of Tranilast analogs.

Experimental Protocols

Synthesis of 2-Chlorocinnamic Acid via Knoevenagel Condensation

This protocol describes the synthesis of 2-chlorocinnamic acid from 2-chlorobenzaldehyde and malonic acid.

Materials:

  • 2-Chlorobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalyst)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2-chlorobenzaldehyde (10 mmol), malonic acid (12 mmol), and pyridine (20 mL).

  • Add a catalytic amount of piperidine (0.5 mL) to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (20 mL).

  • A precipitate of 2-chlorocinnamic acid will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-chlorocinnamic acid.

Synthesis of N-(2-Chlorocinnamoyl) Anthranilic Acid Analogs

This protocol outlines the general procedure for the synthesis of Tranilast analogs by coupling 2-chlorocinnamic acid with substituted anthranilic acids or anilines.

Materials:

  • 2-Chlorocinnamic acid

  • Thionyl chloride (SOCl₂)

  • Dry dichloromethane (DCM)

  • Substituted anthranilic acid or aniline

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 2.2.1: Synthesis of 2-Chlorocinnamoyl Chloride

  • To a solution of 2-chlorocinnamic acid (5 mmol) in dry dichloromethane (20 mL) in a round-bottom flask, add thionyl chloride (6 mmol) dropwise at 0 °C (ice bath).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chlorocinnamoyl chloride. This is typically used in the next step without further purification.

Step 2.2.2: Amidation with Substituted Aniline/Anthranilic Acid

  • In a separate flask, dissolve the appropriate substituted aniline or anthranilic acid (5 mmol) and triethylamine (6 mmol) in dry dichloromethane (15 mL) and cool to 0 °C.

  • Dissolve the crude 2-chlorocinnamoyl chloride from the previous step in dry dichloromethane (15 mL) and add it dropwise to the aniline/anthranilic acid solution at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure Tranilast analog.

Data Presentation

The following tables summarize the reported yields and biological activities of a series of synthesized Tranilast analogs.

Table 1: Synthesis and Physical Data of Selected Tranilast Analogs

Compound IDSubstituted Aniline/Anthranilic AcidYield (%)Melting Point (°C)
4b 2-aminothiophene-3-carbonitrile78220-222
7a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile82230-232
7b Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate85190-192
14c 2-amino-N-(4-chlorophenyl)-4,5-dimethylthiophene-3-carboxamide75248-250
14d 2-amino-4,5-dimethyl-N-(p-tolyl)thiophene-3-carboxamide73255-257
14e 2-amino-N-(4-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide70260-262

Data adapted from Ismail et al., Bioorg. Chem. 2020, 105, 104368.[1]

Table 2: In Vitro Cytotoxic Activity (IC₅₀ in µM) of Tranilast Analogs

Compound IDPC-3 (Prostate Cancer)HepG-2 (Liver Cancer)MCF-7 (Breast Cancer)
4b 1.10 ± 0.092.30 ± 0.113.10 ± 0.15
7a 2.10 ± 0.113.20 ± 0.184.50 ± 0.21
7b 3.20 ± 0.174.50 ± 0.235.80 ± 0.29
14c 1.80 ± 0.092.90 ± 0.143.90 ± 0.19
14d 2.50 ± 0.133.80 ± 0.195.10 ± 0.25
14e 1.50 ± 0.082.60 ± 0.133.50 ± 0.17
5-FU (Ref.) 5.21 ± 0.266.80 ± 0.347.53 ± 0.38

Data adapted from Ismail et al., Bioorg. Chem. 2020, 105, 104368.[1]

Table 3: TGF-βR1 Inhibitory Activity of Tranilast Analogs

Compound IDIC₅₀ (µM)
4b 0.087
7a 0.125
7b 0.250
14c 0.098
14d 0.150
14e 0.110

Data adapted from Ismail et al., Bioorg. Chem. 2020, 105, 104368.[1]

Signaling Pathway

Tranilast and its analogs have been shown to interfere with the TGF-β signaling pathway, which plays a crucial role in cell proliferation, fibrosis, and tumorigenesis. The diagram below illustrates the canonical TGF-β/SMAD signaling cascade and the putative point of inhibition by Tranilast analogs.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGF_beta->TBRII Binding TBRI TGF-β Receptor I (TβRI) TBRII->TBRI Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TBRI->SMAD2_3 Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Promoters SMAD_complex->DNA Nuclear Translocation & DNA Binding Tranilast Tranilast Analogs Tranilast->TBRI Inhibition Transcription Gene Transcription (e.g., Collagen, PAI-1) DNA->Transcription Cellular Response\n(Fibrosis, Proliferation, etc.) Cellular Response (Fibrosis, Proliferation, etc.) Transcription->Cellular Response\n(Fibrosis, Proliferation, etc.)

Caption: TGF-β/SMAD signaling pathway and inhibition by Tranilast analogs.

These notes are intended to serve as a guide for the synthesis and study of Tranilast analogs. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described protocols for their specific substrates and equipment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Chlorocinnamic Acid Synthesis via Perkin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the yield for the synthesis of 2-Chlorocinnamic acid using the Perkin reaction.

Troubleshooting Guide & FAQs

This section provides answers to common issues encountered during the synthesis of 2-Chlorocinnamic acid.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yield is a common problem in the Perkin reaction. Several factors can contribute to this issue:

  • Moisture Contamination: The Perkin reaction is highly sensitive to moisture.[1][2] Water can hydrolyze the acetic anhydride, rendering it ineffective.[3] It is critical to use anhydrous reagents and thoroughly dried glassware.[1] Performing the reaction under an inert atmosphere, such as nitrogen, can also be beneficial.[3]

  • Incomplete Reaction: The reaction requires high temperatures, typically around 160-180°C, and prolonged reaction times of 3 to 8 hours to ensure it goes to completion.[2][3][4] Ensure your setup maintains the optimal temperature for a sufficient duration.

  • Suboptimal Reagent Stoichiometry: The molar ratio of reactants is crucial. An excess of acetic anhydride (1.5-2.5 equivalents) is generally used to drive the reaction forward.[3][4] The base, anhydrous sodium acetate, should be used in an equimolar or slightly excess amount (1-1.5 equivalents) relative to the 2-chlorobenzaldehyde.[4]

  • Impure Reactants: The purity of the starting materials, especially the 2-chlorobenzaldehyde, can affect the yield. Impurities in the aldehyde can lead to side reactions.[1]

Q2: I'm observing the formation of a dark, resinous, or oily byproduct. What is it and how can I prevent it?

A2: The formation of dark, resinous materials is a known issue in Perkin reactions, often caused by side reactions like the self-condensation of the aldehyde, especially under basic conditions at high temperatures.[1]

  • Temperature Control: While high heat is necessary, avoid exceeding the optimal temperature range (160-180°C).[3] Overheating can promote polymerization and the formation of these byproducts.[2]

  • Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Avoid unnecessarily long heating times after the reaction has reached completion to minimize side product formation.[3]

  • Purification: During the workup, after making the solution basic, any resinous byproducts can often be removed by filtration before proceeding with acidification.[4]

Q3: My final 2-Chlorocinnamic acid product has low purity. What are the likely impurities and how can I effectively remove them?

A3: Low purity can be attributed to unreacted starting materials, reaction intermediates, or side products.[3]

  • Unreacted 2-Chlorobenzaldehyde: This is a common impurity. It can be effectively removed during the workup by steam distillation after the reaction mixture has been made alkaline.[3][5] The 2-Chlorocinnamic acid is converted to its water-soluble sodium salt, while the volatile unreacted aldehyde is removed with the steam.[3]

  • Isomers: The synthesis can produce both (E) and (Z) isomers. The desired product is typically the more stable trans-isomer ((E)-isomer).[3]

  • Purification Method: The most effective method for purifying the crude product is recrystallization.[3] A mixture of ethanol and water is commonly used to obtain pure 2-Chlorocinnamic acid crystals.[3][4]

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key quantitative parameters for the synthesis of 2-Chlorocinnamic acid via the Perkin reaction.

ParameterRecommended ValueRationale
Reactants
2-Chlorobenzaldehyde1 equivalentThe limiting reagent.
Acetic Anhydride1.5 - 2.5 equivalents[4]Used in excess to act as both a reactant and a solvent, driving the equilibrium towards the product.
Anhydrous Sodium Acetate1 - 1.5 equivalents[4]Acts as the base catalyst. Must be anhydrous.[6]
Reaction Conditions
Temperature160 - 180°C[3][4]High temperature is required to overcome the activation energy barrier.
Reaction Time3 - 8 hours[2][3][4]Sufficient time is needed for the reaction to proceed to completion.
Expected Outcome
Product(E)-3-(2-chlorophenyl)prop-2-enoic acid[5]The more stable trans-isomer is the major product.
Expected Yield~71%[5]Yields can vary based on the precise conditions and purity of reagents.

Experimental Protocol

This protocol details a representative procedure for synthesizing 2-Chlorocinnamic acid.

Materials:

  • 2-Chlorobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate (freshly fused and powdered is recommended)[3]

  • Saturated sodium carbonate or bicarbonate solution[3][4]

  • Concentrated hydrochloric acid[4]

  • Ethanol (for recrystallization)[3]

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde (1 eq), acetic anhydride (1.5-2.5 eq), and anhydrous sodium acetate (1-1.5 eq).[3][4]

  • Heating: Heat the mixture in an oil bath to 160-180°C and maintain it under reflux with stirring for 3-8 hours.[3][4]

  • Workup - Hydrolysis & Neutralization: Allow the reaction mixture to cool slightly and then carefully pour it into a beaker of cold water.[4] Stir vigorously and add a saturated solution of sodium carbonate until the solution is alkaline, which neutralizes excess acetic anhydride and converts the product into its water-soluble sodium salt.[3]

  • Workup - Removal of Unreacted Aldehyde: To remove any unreacted 2-chlorobenzaldehyde, perform steam distillation on the alkaline solution.[3][5]

  • Workup - Decolorization (Optional): If the solution is colored, it can be heated with a small amount of activated charcoal and then filtered hot to remove the charcoal and any resinous byproducts.[3][5]

  • Precipitation: Cool the filtrate and acidify it by slowly adding concentrated hydrochloric acid with constant stirring until the precipitation of 2-Chlorocinnamic acid is complete.[3][4]

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold water.[5]

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure 2-Chlorocinnamic acid crystals.[3] Dry the purified product in a desiccator or vacuum oven.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the Perkin reaction.

G cluster_prep Preparation cluster_workup Workup cluster_purification Purification reactants Combine Reactants: 2-Chlorobenzaldehyde Acetic Anhydride Anhydrous Sodium Acetate reflux Heat under Reflux (160-180°C, 3-8h) reactants->reflux hydrolysis Pour into Water & Neutralize with Na2CO3 reflux->hydrolysis steam_distill Steam Distillation (Removes unreacted aldehyde) hydrolysis->steam_distill acidify Acidify with HCl (Precipitates product) steam_distill->acidify filter Vacuum Filtration & Wash with Cold Water acidify->filter recrystallize Recrystallize (Ethanol/Water) filter->recrystallize dry Dry Product recrystallize->dry

Caption: Experimental workflow for the synthesis of 2-Chlorocinnamic acid.

G start Low Yield or Impure Product q_moisture Are reagents and glassware anhydrous? start->q_moisture s_moisture Dry glassware thoroughly. Use anhydrous reagents. Consider inert atmosphere. q_moisture->s_moisture No q_conditions Are Temp (160-180°C) & Time (3-8h) correct? q_moisture->q_conditions Yes a_moisture_yes Yes a_moisture_no No s_moisture->q_conditions s_conditions Adjust temperature and increase reaction time. Monitor with TLC. q_conditions->s_conditions No q_workup Was unreacted aldehyde removed effectively? q_conditions->q_workup Yes a_conditions_yes Yes a_conditions_no No s_conditions->q_workup s_workup Perform steam distillation on alkaline mixture before acidification. q_workup->s_workup No s_purify Recrystallize final product from Ethanol/Water. q_workup->s_purify Yes a_workup_yes Yes a_workup_no No s_workup->s_purify

Caption: Troubleshooting guide for optimizing Perkin reaction yield.

References

Technical Support Center: Synthesis of 2-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Chlorocinnamic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which are the most common synthetic routes for 2-Chlorocinnamic acid?

A1: The most frequently employed methods for synthesizing 2-Chlorocinnamic acid are the Perkin reaction, the Knoevenagel condensation, the Wittig reaction, and the Heck reaction. Each method offers distinct advantages and is associated with a unique profile of potential side reactions.

Q2: What are the primary impurities I might encounter in my crude 2-Chlorocinnamic acid product?

A2: The impurities in your crude product are largely dependent on the synthetic route you have chosen. Common impurities may include unreacted starting materials such as 2-chlorobenzaldehyde, reaction intermediates like β-hydroxy acids from the Perkin reaction, the (Z)-isomer of 2-Chlorocinnamic acid, and various side products arising from self-condensation or polymerization reactions.[1]

Q3: How can I effectively purify my crude 2-Chlorocinnamic acid?

A3: Recrystallization is the most common and effective method for purifying crude 2-Chlorocinnamic acid, often using an ethanol/water or acetic acid/water mixture.[1] For removing unreacted 2-chlorobenzaldehyde, steam distillation of an alkaline solution of the product can be employed.[1][2] If your product is colored, treatment with activated charcoal before acidification can help decolorize the solution.[1]

Troubleshooting Guides

Low Reaction Yield

Q4: My reaction yield for the synthesis of 2-Chlorocinnamic acid is consistently low. What are the common causes and how can I improve it?

A4: Low yields are a common issue and can stem from several factors depending on the chosen synthetic method.

  • For Perkin Reaction:

    • Moisture Contamination: Acetic anhydride and the base catalyst are moisture-sensitive. Ensure the use of anhydrous reagents and thoroughly dried glassware.[1]

    • Suboptimal Stoichiometry: An incorrect molar ratio of 2-chlorobenzaldehyde to acetic anhydride can limit the conversion. An excess of acetic anhydride is often used to drive the reaction forward.[1]

    • Incomplete Reaction: The Perkin reaction often requires high temperatures (around 180°C) and prolonged reaction times to go to completion.[3]

  • For Knoevenagel Condensation:

    • Catalyst Choice: The choice and amount of the base catalyst (e.g., pyridine, piperidine) are critical for the reaction's success.[1]

    • Inefficient Decarboxylation: The initial condensation product is a dicarboxylic acid that needs to decarboxylate. Inefficient decarboxylation can lead to lower yields of the final product.[1]

  • For Heck Reaction:

    • Catalyst Activity: The palladium catalyst is sensitive to air and impurities. It is crucial to use a high-quality catalyst and maintain an inert atmosphere.[1]

    • Ligand and Base Choice: The choice of phosphine ligand and the type and amount of base are critical for the catalytic cycle and can significantly impact the yield.[1]

  • For Wittig Reaction:

    • Ylide Generation: Incomplete formation of the phosphorus ylide due to a weak base or wet solvent will result in a lower yield.

    • Steric Hindrance: Sterically hindered ketones and aldehydes can be poor substrates for the Wittig reaction, leading to low yields.[4]

Formation of Side Products

Q5: I am observing the formation of a dark, resinous, or tar-like byproduct in my Perkin reaction. What is this and how can I minimize its formation?

A5: The formation of dark, resinous byproducts is a known issue in the Perkin reaction, especially at high temperatures. This is often due to the self-condensation of acetic anhydride or the polymerization of 2-chlorobenzaldehyde.[1]

Minimization Strategies:

  • Temperature Control: Avoid excessively high temperatures. Maintaining the temperature within the optimal range is crucial.[1]

  • Reaction Time: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) to avoid unnecessarily long heating times.[1]

Q6: My final product is a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?

A6: The formation of both (E) and (Z) isomers is a common issue, particularly in the Wittig reaction. The desired product is typically the more stable trans-isomer ((E)-isomer).[1]

  • In the Wittig Reaction: The stereoselectivity is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) tend to favor the formation of the (E)-alkene, while non-stabilized ylides often yield the (Z)-alkene.[5][6] The choice of solvent and the presence of lithium salts can also influence the stereochemical outcome.[5][7]

Data Presentation

The following tables summarize quantitative data on how different reaction parameters can affect the yield of cinnamic acid synthesis. This data is compiled from various studies and may include examples with closely related cinnamic acid derivatives to illustrate general trends.

Table 1: Effect of Reaction Temperature and Time on Yield (Perkin-type Reaction for p-Chlorocinnamic Acid)

Temperature (°C)Reaction Time (hours)Yield (%)Reference
180-190980[8]
145-150947[8]
180870-72[8]

Note: This data is for p-chlorocinnamic acid and serves as an illustrative example of the impact of reaction conditions.

Table 2: Comparison of Common Synthesis Routes for 2-Chlorocinnamic Acid

Synthesis RouteCommon Side Products/ImpuritiesTypical YieldKey Considerations
Perkin Reaction Resinous polymers, unreacted 2-chlorobenzaldehyde, β-hydroxy intermediate.[1]Moderate[3]Requires high temperatures; anhydrous conditions are crucial.[1][3]
Knoevenagel Condensation Unreacted 2-chlorobenzaldehyde, dicarboxylic acid intermediate.[1]High[3]Milder conditions than Perkin; catalyst choice is important.[1]
Wittig Reaction Triphenylphosphine oxide, (Z)-isomer.[5]VariableStereoselectivity is a key challenge; removal of triphenylphosphine oxide can be difficult.[5]
Heck Reaction Isomerized alkenes, reductive Heck products.VariableRequires a palladium catalyst and inert atmosphere; ligand and base selection are critical.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction

  • Materials: 2-Chlorobenzaldehyde, acetic anhydride, anhydrous sodium acetate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde (1 equivalent), acetic anhydride (1.5-2 equivalents), and freshly fused, finely powdered anhydrous sodium acetate (1 equivalent).

    • Heat the mixture in an oil bath at 180°C for 5-8 hours.[3]

    • Allow the reaction mixture to cool slightly and then pour it into a beaker of water.

    • Boil the mixture to hydrolyze any excess acetic anhydride.

    • Add a saturated solution of sodium carbonate with stirring until the solution is alkaline to convert the 2-Chlorocinnamic acid into its water-soluble sodium salt.

    • Perform steam distillation to remove any unreacted 2-chlorobenzaldehyde.[1][2]

    • Cool the solution and, if necessary, treat with activated charcoal and filter to remove colored impurities.[1]

    • Acidify the cool filtrate with concentrated hydrochloric acid with vigorous stirring until the precipitation of 2-Chlorocinnamic acid is complete.

    • Collect the crude product by vacuum filtration and wash it with cold water.

    • Purify the crude product by recrystallization from an ethanol/water mixture.[1]

Protocol 2: Synthesis of 2-Chlorocinnamic Acid via Knoevenagel Condensation (Doebner Modification)

  • Materials: 2-Chlorobenzaldehyde, malonic acid, pyridine, piperidine.

  • Procedure:

    • In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.[3]

    • Add a catalytic amount of piperidine.[3]

    • Heat the mixture at reflux for 4-6 hours.[3]

    • After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

    • Collect the crude product by filtration, wash with cold water, and recrystallize from ethanol.

Mandatory Visualization

Perkin_Reaction_Pathway Reactants 2-Chlorobenzaldehyde + Acetic Anhydride Intermediate1 Enolate of Acetic Anhydride Reactants->Intermediate1 Deprotonation Side_Product1 Resinous Byproducts (Polymerization) Reactants->Side_Product1 High Temp. Side_Product2 Unreacted 2-Chlorobenzaldehyde Reactants->Side_Product2 Incomplete Reaction Base Sodium Acetate (Base) Intermediate2 Aldol Adduct Intermediate1->Intermediate2 Aldol Addition Intermediate3 β-Hydroxy Intermediate Intermediate2->Intermediate3 Hydrolysis Product 2-Chlorocinnamic Acid ((E)-isomer) Intermediate3->Product Dehydration

Caption: Perkin Reaction Pathway for 2-Chlorocinnamic Acid Synthesis.

Troubleshooting_Workflow Start Experiment Start: Synthesis of 2-Chlorocinnamic Acid Problem Problem Encountered Start->Problem Low_Yield Low Yield Problem->Low_Yield Yield Issue Impure_Product Impure Product Problem->Impure_Product Purity Issue Check_Reagents Check Reagent Purity & Anhydrous Conditions Low_Yield->Check_Reagents Optimize_Conditions Optimize Temperature & Reaction Time Low_Yield->Optimize_Conditions Check_Stoichiometry Verify Stoichiometry Low_Yield->Check_Stoichiometry Recrystallize Perform Recrystallization Impure_Product->Recrystallize Steam_Distill Steam Distill Unreacted Aldehyde Impure_Product->Steam_Distill Charcoal_Treatment Use Activated Charcoal for Colored Impurities Impure_Product->Charcoal_Treatment End Successful Synthesis Check_Reagents->End Optimize_Conditions->End Check_Stoichiometry->End Recrystallize->End Steam_Distill->End Charcoal_Treatment->End

Caption: Troubleshooting Workflow for 2-Chlorocinnamic Acid Synthesis.

References

Technical Support Center: Purification of Crude 2-Chlorocinnamic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Chlorocinnamic acid via recrystallization. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 2-Chlorocinnamic acid, providing potential causes and actionable solutions.

Problem Potential Cause(s) Solution(s)
Low or No Crystal Formation - Too much solvent was used: The solution is not saturated enough for crystals to form. - The solution was cooled too quickly: Rapid cooling can lead to supersaturation without crystallization. - The concentration of 2-Chlorocinnamic acid is too low. - Concentrate the solution: Gently heat the solution to boil off some of the solvent and then allow it to cool slowly again. - Induce crystallization: Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. This creates a rough surface for crystals to nucleate. - Seed the solution: Add a tiny crystal of pure 2-Chlorocinnamic acid to the cooled solution to initiate crystal growth. - Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
"Oiling Out" (Formation of an oil instead of crystals) - High concentration of impurities: Impurities can lower the melting point of the solid, causing it to separate as an oil. - The boiling point of the solvent is higher than the melting point of the solute. - The solution is too concentrated or cooled too rapidly. - Reheat and dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly. - Change the solvent system: Consider using a different solvent or a mixed solvent system with a lower boiling point. - Perform a preliminary purification: If the crude material is very impure, consider a pre-purification step such as an acid-base extraction.
Colored Crystals - Presence of colored impurities in the crude material. - Degradation of the sample during heating. - Use activated charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Use sparingly as it can also adsorb the desired product. - Avoid prolonged heating: Do not heat the solution for an extended period after the solid has dissolved.
Low Yield of Purified Product - Using an excessive amount of solvent. - Premature crystallization during hot filtration. - Washing the collected crystals with a solvent that is not ice-cold. - Significant solubility of the product in the cold solvent. - Use the minimum amount of hot solvent: Add just enough hot solvent to dissolve the crude product completely. - Preheat the filtration apparatus: Warm the funnel and receiving flask before hot filtration to prevent the product from crystallizing prematurely. - Use ice-cold solvent for washing: Wash the collected crystals with a minimal amount of the ice-cold recrystallization solvent. - Maximize cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
Purity is Still Low After Recrystallization - Inappropriate solvent choice: The chosen solvent may not effectively separate the impurities from the product. - Crystallization occurred too quickly: Rapid crystal formation can trap impurities within the crystal lattice. - Co-crystallization of impurities with similar solubility profiles. - Optimize the solvent system: Experiment with different solvents or solvent mixtures. - Ensure slow cooling: Allow the solution to cool to room temperature without disturbance before placing it in an ice bath. - Consider a second recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common solvent system for the recrystallization of 2-Chlorocinnamic acid?

A1: The most commonly recommended and effective solvent system for the recrystallization of 2-Chlorocinnamic acid is a mixture of ethanol and water.[1][2] 2-Chlorocinnamic acid is soluble in hot ethanol and sparingly soluble in cold water. This difference in solubility allows for efficient purification.

Q2: How do I determine the correct ratio of ethanol to water for the recrystallization?

A2: The ideal ratio is determined by dissolving the crude 2-Chlorocinnamic acid in a minimum amount of hot ethanol and then adding hot water dropwise until the solution becomes slightly cloudy (the point of saturation). A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: My crude 2-Chlorocinnamic acid is slightly yellow. How can I obtain a white product?

A3: The yellow coloration is likely due to impurities. To remove these, you can treat the hot, dissolved solution with a small amount of activated charcoal before the hot filtration step.[1] The charcoal will adsorb the colored impurities, which are then removed by filtration, yielding a colorless filtrate that will produce white crystals upon cooling.

Q4: What are the expected impurities in crude 2-Chlorocinnamic acid synthesized via the Perkin reaction?

A4: Common impurities from a Perkin reaction synthesis include unreacted starting materials such as 2-chlorobenzaldehyde and acetic anhydride, as well as side-products from the self-condensation of the aldehyde or anhydride.[3]

Q5: How can I assess the purity of my recrystallized 2-Chlorocinnamic acid?

A5: The purity can be assessed using several analytical techniques:

  • Melting Point Determination: A pure compound will have a sharp melting point range close to the literature value (approximately 208-210 °C).[4] Impurities will typically cause the melting point to be lower and the range to be broader.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a relatively pure compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a sample and quantifying any impurities.[4]

Experimental Protocols

Protocol 1: Recrystallization of 2-Chlorocinnamic Acid from Ethanol/Water
  • Dissolution: In a fume hood, place the crude 2-Chlorocinnamic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise with swirling until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method and may require optimization for your specific instrumentation and sample.

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[4]
Mobile Phase Acetonitrile and water (with 0.1% phosphoric acid), isocratic or gradient elution.[4] A common starting point is a 60:40 (v/v) mixture of acetonitrile and 0.1% aqueous phosphoric acid.
Flow Rate 1.0 mL/min[4]
Detection UV at 270 nm[4]
Injection Volume 10-20 µL[4]
Column Temperature Ambient or controlled (e.g., 30°C)[4]

Sample Preparation: Prepare a stock solution of the recrystallized 2-Chlorocinnamic acid in a suitable solvent (e.g., methanol or the mobile phase) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Solubility of 2-Chlorocinnamic Acid in Various Solvents
Solvent Solubility
WaterSparingly soluble/Insoluble[4]
EthanolSoluble[4]
AcetoneSoluble[4]
ChloroformSoluble[4]
DichloromethaneSoluble[4]
Ethyl AcetateSoluble[4]
Dimethyl Sulfoxide (DMSO)Soluble[4]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude 2-Chlorocinnamic Acid add_solvent Add minimum hot ethanol crude->add_solvent dissolved Dissolved Solution add_solvent->dissolved decolorize Add Activated Charcoal (Optional) dissolved->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter filtrate Clear Filtrate hot_filter->filtrate add_water Add hot water to cloud point filtrate->add_water add_ethanol Add hot ethanol to clarify add_water->add_ethanol cool_rt Cool to Room Temperature add_ethanol->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice crystals Crystal Slurry cool_ice->crystals vacuum_filter Vacuum Filtration crystals->vacuum_filter wash Wash with ice-cold ethanol/water vacuum_filter->wash dry Dry Crystals wash->dry pure_product Pure 2-Chlorocinnamic Acid dry->pure_product

Caption: Experimental workflow for the purification of 2-Chlorocinnamic acid by recrystallization.

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Minimizing resinous byproduct formation in cinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamic acid. The focus is on minimizing the formation of common resinous byproducts to improve yield and purity.

Troubleshooting Guide: Resinous Byproduct Formation

This guide addresses specific issues related to the formation of tars and resins during cinnamic acid synthesis, offering potential causes and actionable solutions.

Q: My reaction mixture turned into a dark, thick, resinous tar. What happened and how can I fix it?

A: The formation of dark, resinous materials is a frequent issue, particularly in the Perkin reaction. This is often caused by side reactions, such as the self-condensation of benzaldehyde, which are promoted by high temperatures and basic conditions.[1]

Potential Causes & Solutions:

Possible Cause Suggested Solution
Excessive Heat High temperatures accelerate polymerization and self-condensation side reactions.[1][2] Ensure the reaction temperature does not significantly exceed the recommended range (typically around 180°C for the Perkin reaction).[1] Consider using a solvent to aid in uniform heat distribution.[3]
Impure Benzaldehyde Benzaldehyde can oxidize to benzoic acid upon exposure to air, and other impurities can catalyze polymerization.[1] It is highly advisable to use freshly distilled benzaldehyde for the reaction.[1]
Presence of Moisture Moisture can hydrolyze acetic anhydride, deactivating the reagent and potentially leading to undesirable side reactions.[1] Ensure all glassware is thoroughly dried and use anhydrous salts (e.g., anhydrous sodium acetate) as catalysts.[1][3]
High Reactant Concentration Localized overheating can occur in highly concentrated mixtures, promoting tar formation.[3] Ensure vigorous and adequate stirring throughout the reaction to maintain a homogeneous mixture.[3]
Prolonged Reaction Time While the reaction requires several hours, excessively long heating can lead to the degradation of products and reactants into resinous material.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary laboratory methods for synthesizing cinnamic acid?

A1: The most common methods are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.[1] The Perkin reaction involves the condensation of an aromatic aldehyde (like benzaldehyde) with an acid anhydride (e.g., acetic anhydride) using a weak base like sodium acetate.[1][5] The Knoevenagel condensation reacts an aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst like piperidine or pyridine.[1][6]

Q2: Which reaction conditions are most critical for preventing resin formation in the Perkin reaction?

A2: Temperature control is paramount. The Perkin reaction requires high heat (around 180°C), but exceeding this can promote the self-condensation of benzaldehyde and other side reactions that lead to resinous byproducts.[1] Additionally, the purity of reactants is crucial; using freshly distilled benzaldehyde and anhydrous reagents can significantly reduce byproduct formation.[1]

Q3: Are there alternative synthesis methods that are less prone to resin formation?

A3: The Knoevenagel condensation is generally considered a cleaner reaction than the Perkin reaction for cinnamic acid synthesis.[1] It often proceeds under milder conditions. For instance, a green synthesis approach using Knoevenagel condensation in ethanol with pyridine as a catalyst can be performed at reflux for a few hours, yielding a cleaner product.[7]

Q4: How can I effectively remove unreacted benzaldehyde and resinous byproducts during workup?

A4: After the reaction, any unreacted benzaldehyde can be removed by steam distillation from an alkaline solution.[1][2] To do this, make the reaction mixture basic with sodium carbonate, which also converts cinnamic acid to its water-soluble sodium salt.[2][7] After steam distillation, the hot solution can be filtered to remove insoluble resinous materials before acidifying the filtrate to precipitate the pure cinnamic acid.[1][2]

Quantitative Data on Reaction Conditions

Optimizing reaction parameters is key to maximizing yield and minimizing byproducts. The following tables summarize the impact of different conditions.

Table 1: Effect of Catalyst and Solvent on Cinnamic Acid Yield in Knoevenagel Condensation

AldehydeActive MethyleneCatalyst/BaseSolventYield (%)Ref.
BenzaldehydeMalonic AcidPiperidinePyridine75-85[7]
BenzaldehydeMalonic AcidTriethylamine (TEA) / PiperidineToluene90[8]
BenzaldehydeMalonic AcidDABCO-Excellent[9]
BenzaldehydeMalonic AcidPiperidine / TriethylamineToluene (Microwave)68[10]

Table 2: Effect of Reaction Conditions on Cinnamic Acid Yield in Perkin-type Reactions

AldehydeAcid/AnhydrideBase/CatalystTemp (°C)Time (h)Yield (%)Ref.
BenzaldehydeAcetic AnhydrideSodium Acetate1804~70[1][11]
BenzaldehydeAcetic AnhydrideSodium Acetate (Sonication)7014.98[4]
p-ChlorobenzaldehydeAcetic AcidBBr₃ / 4-DMAP / Pyridine180-190980[12][13]
m-NitrobenzaldehydeAcetic AnhydrideSodium Acetate1801374-77[14]

Experimental Protocols

Protocol 1: Optimized Perkin Reaction for Cinnamic Acid

This protocol is a standard laboratory procedure optimized to reduce byproduct formation.

  • Setup: Equip a dry 250 mL round-bottom flask with a reflux condenser. Ensure all glassware is thoroughly oven-dried to prevent moisture contamination.[1]

  • Reagent Addition: To the flask, add 10.5 g of freshly distilled benzaldehyde, 15.0 g of acetic anhydride, and 6.0 g of finely powdered anhydrous sodium acetate.[7]

  • Reaction: Mix the contents well and heat the flask in an oil bath. Maintain the temperature at 180°C for 3-4 hours with vigorous stirring.[1][7]

  • Work-up: While still hot (90-100°C), carefully pour the reaction mixture into a larger flask containing 100 mL of water.[1][7]

  • Neutralization & Purification: Add a saturated solution of sodium carbonate portion-wise with stirring until the mixture is alkaline (ceases effervescence).[1][7] This converts the cinnamic acid to its sodium salt and hydrolyzes excess acetic anhydride.

  • Removal of Unreacted Aldehyde: Perform steam distillation on the alkaline mixture to remove any unreacted benzaldehyde. Continue until the distillate runs clear.[2][7]

  • Isolation: Cool the remaining solution and filter it under vacuum to remove any solid, resinous impurities.[2]

  • Precipitation: Slowly acidify the clear filtrate with concentrated hydrochloric acid while stirring. Cinnamic acid will precipitate as a white solid.[1][2]

  • Final Purification: Collect the crude cinnamic acid by vacuum filtration, wash with cold water, and recrystallize from a mixture of hot water and ethanol to obtain the pure product.[1]

Protocol 2: Green Synthesis via Knoevenagel Condensation

This protocol uses milder conditions and is less prone to resin formation.

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 0.10 moles of freshly distilled benzaldehyde and 0.11 moles of malonic acid.[7]

  • Reagent Addition: Add 25 mL of 95% ethanol and 2.5 mL of pyridine, which acts as both a solvent and a catalyst.[7]

  • Reaction: Heat the mixture to a gentle reflux and maintain for 6-8 hours.[7]

  • Crystallization: Allow the mixture to cool to room temperature, then chill thoroughly in an ice bath. A large mass of crystals should form.[7]

  • Isolation: Collect the solid product using a Büchner funnel and wash the crystals with a small amount of cold 95% ethanol.[7]

  • Final Purification: The crude cinnamic acid can be recrystallized from ethanol and air-dried. This method typically yields 75-85% of the pure product.[7]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in cinnamic acid synthesis.

G start_end start_end process process decision decision output output start Start: Assemble Dry Glassware reagents Add Benzaldehyde, Anhydride & Base Catalyst start->reagents heat Heat Reaction Mixture (e.g., 180°C for Perkin) reagents->heat monitor Monitor Progress (TLC) heat->monitor workup Pour into Water & Make Alkaline (Na₂CO₃) monitor->workup steam Steam Distill to Remove Unreacted Benzaldehyde workup->steam filter_resin Hot Filter to Remove Resinous Byproducts steam->filter_resin acidify Acidify Filtrate (HCl) to Precipitate Product filter_resin->acidify isolate Isolate via Filtration & Wash with Cold Water acidify->isolate recrystallize Recrystallize from Ethanol/Water isolate->recrystallize end End: Pure Cinnamic Acid recrystallize->end

Caption: Experimental workflow for cinnamic acid synthesis.

G problem problem decision decision cause cause solution solution start Problem: Resinous Byproduct Formed temp_check Was Temp > 180°C? start->temp_check benz_check Was Benzaldehyde Freshly Distilled? temp_check->benz_check No cause_temp Cause: Excessive Heat Promotes Polymerization temp_check->cause_temp Yes anhydrous_check Were Reagents Anhydrous? benz_check->anhydrous_check Yes cause_benz Cause: Impurities in Benzaldehyde Catalyzed Side Reactions benz_check->cause_benz No stir_check Was Stirring Vigorous? anhydrous_check->stir_check Yes cause_moisture Cause: Moisture Hydrolyzed Anhydride anhydrous_check->cause_moisture No cause_stir Cause: Localized Overheating Due to Poor Mixing stir_check->cause_stir No sol_temp Solution: Reduce & Control Temperature Carefully cause_temp->sol_temp sol_benz Solution: Use Freshly Distilled Benzaldehyde cause_benz->sol_benz sol_moisture Solution: Use Oven-Dried Glassware & Anhydrous Salts cause_moisture->sol_moisture sol_stir Solution: Ensure Efficient & Constant Stirring cause_stir->sol_stir

Caption: Troubleshooting flowchart for resin formation.

References

Overcoming moisture contamination in the synthesis of cinnamic acids

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Cinnamic Acids

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamic acids. The focus is on overcoming challenges related to moisture contamination during the experimental process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of cinnamic acids, with a focus on moisture-related problems.

Issue 1: Low or No Yield in Perkin Reaction

  • Question: My Perkin reaction for the synthesis of cinnamic acid resulted in a very low yield. What are the likely causes related to moisture?

  • Answer: A low yield in the Perkin reaction is frequently linked to moisture contamination. The primary issue is the hydrolysis of acetic anhydride by water, which consumes one of the key reactants.[1] To troubleshoot this, consider the following:

    • Inadequate Drying of Glassware: Ensure all glassware is rigorously dried before use, either by flame-drying or oven-drying.

    • Hygroscopic Reagents: Anhydrous sodium acetate is highly hygroscopic and can absorb atmospheric moisture.[2] Ensure it is freshly dried or properly stored in a desiccator.

    • Moisture in Reactants: Benzaldehyde can contain dissolved water. While freshly distilled benzaldehyde is preferred, drying agents can also be employed.[1]

    • Atmospheric Moisture: The reaction should be protected from atmospheric moisture, especially during prolonged heating.[2] This can be achieved by using a drying tube filled with a desiccant (e.g., calcium chloride) on the reflux condenser.

Issue 2: Formation of Resinous or Oily Byproducts

  • Question: My reaction mixture turned dark and produced a gummy or oily substance instead of crystalline cinnamic acid. Could this be related to moisture?

  • Answer: While the formation of dark, resinous materials is often attributed to the self-condensation of benzaldehyde at high temperatures, the presence of water can exacerbate this issue.[1] Water can alter the reaction conditions and promote side reactions. To mitigate this:

    • Strict Anhydrous Conditions: By maintaining strictly anhydrous conditions, you favor the desired Perkin reaction pathway over side reactions.

    • Purification of Benzaldehyde: Using freshly distilled benzaldehyde can remove impurities that might catalyze polymerization.[1]

    • Temperature Control: Avoid excessive temperatures that can promote the formation of resinous byproducts.

Issue 3: Inconsistent Results in Knoevenagel Condensation

  • Question: I am getting inconsistent yields in the Knoevenagel condensation of benzaldehyde and malonic acid. Can moisture be a factor?

  • Answer: While the Knoevenagel condensation is generally less sensitive to moisture than the Perkin reaction, water can still play a role in yield variability. The Knoevenagel condensation produces water as a byproduct, which can affect the reaction equilibrium.[3] Some modern "green" chemistry approaches even use water as a solvent, but this is under specific catalytic conditions.[4][5][6][7] For traditional methods using organic solvents, excess initial water can dilute reactants and affect catalyst activity. Consistent use of dry solvents and reagents will contribute to more reproducible results.

Frequently Asked Questions (FAQs)

Q1: How can I be certain my sodium acetate is anhydrous? A1: Commercially available anhydrous sodium acetate should be stored in a desiccator. If you have sodium acetate trihydrate, you can prepare the anhydrous form by heating it to between 120 and 130°C under reduced pressure to drive off the water of hydration.[8][9] The resulting solid should be a fine, free-flowing powder.

Q2: What is the most effective way to dry benzaldehyde before a reaction? A2: If distillation is not feasible, benzaldehyde can be dried by standing it over a suitable drying agent like anhydrous magnesium sulfate or molecular sieves (4Å), followed by decantation or filtration.

Q3: How can I quantitatively measure the water content in my reagents or solvents? A3: The most accurate and widely used method for determining water content is Karl Fischer titration.[10] This technique is highly specific to water and can detect trace amounts.[11] It is available in both volumetric and coulometric methods, suitable for different levels of water content.[12]

Q4: Can I use a drying agent directly in the reaction mixture? A4: It is generally not recommended to add drying agents directly to the reaction mixture, as they can interfere with the reaction or be difficult to remove. It is best practice to dry the individual reagents and solvents before they are introduced into the reaction vessel.

Data Presentation

Illustrative % Water Contamination (by moles relative to acetic anhydride)Estimated % Yield of Cinnamic AcidPrimary Reason for Yield Loss
0% (Ideal Anhydrous Conditions)70-85%Baseline for optimal conditions.[13]
5%60-75%Minor hydrolysis of acetic anhydride.
10%50-65%Significant hydrolysis of acetic anhydride.
25%30-50%Substantial loss of acetic anhydride to hydrolysis.
50%<20%Majority of acetic anhydride is consumed by water.

Note: This table is for illustrative purposes to demonstrate the trend of decreasing yield with increasing moisture content. Actual yields may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Cinnamic Acid via Anhydrous Perkin Reaction

  • Materials:

    • Benzaldehyde (freshly distilled)

    • Acetic anhydride

    • Anhydrous sodium acetate (freshly fused or dried)[14]

    • Saturated sodium carbonate solution

    • Concentrated hydrochloric acid

    • Activated charcoal (optional)

  • Apparatus:

    • Round-bottom flask (oven-dried)

    • Reflux condenser (oven-dried) with a calcium chloride guard tube[2]

    • Heating mantle or oil bath

    • Magnetic stirrer and stir bar

    • Beakers, Büchner funnel, and filter flask

  • Procedure:

    • Set up the oven-dried round-bottom flask with a magnetic stir bar in the heating mantle.

    • In the flask, combine 10.0 g of freshly distilled benzaldehyde, 15.0 g of acetic anhydride, and 5.0 g of anhydrous sodium acetate.[15]

    • Attach the oven-dried reflux condenser fitted with a calcium chloride guard tube to the flask.

    • Heat the mixture to 180°C and maintain this temperature with vigorous stirring for 4-5 hours.[16]

    • Allow the reaction mixture to cool slightly and then pour it into 100 mL of water.

    • Add a saturated solution of sodium carbonate until the mixture is alkaline to litmus paper. This step neutralizes the acids and hydrolyzes any remaining acetic anhydride.

    • If necessary, remove any unreacted benzaldehyde by steam distillation.

    • If the solution is colored, add a small amount of activated charcoal and heat the mixture, followed by hot filtration.

    • Cool the filtrate and acidify it with concentrated hydrochloric acid with stirring until the precipitation of cinnamic acid is complete.

    • Collect the crystalline product by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Preparation of Anhydrous Sodium Acetate

  • Materials:

    • Sodium acetate trihydrate (CH₃COONa·3H₂O)

  • Apparatus:

    • Evaporating dish or beaker

    • Oven or heating mantle

    • Vacuum desiccator

  • Procedure:

    • Place the sodium acetate trihydrate in an evaporating dish.

    • Heat the solid gently at first, then increase the temperature to above its melting point (58°C) but below the decomposition temperature of the anhydrous salt. A temperature range of 120-130°C is effective.[8]

    • The water of hydration will be driven off as steam. Continue heating until the solid re-solidifies and appears as a dry powder.

    • For best results, perform the final stage of heating under reduced pressure to remove all traces of water.

    • Cool the anhydrous sodium acetate in a vacuum desiccator and store it there until use to prevent rehydration from atmospheric moisture.[2]

Protocol 3: Determination of Water Content by Karl Fischer Titration (Volumetric Method)

  • Principle: This method is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a suitable base in a solvent, typically methanol.[11] The endpoint is reached when all the water has been consumed, which is detected potentiometrically.

  • Apparatus:

    • Karl Fischer titrator (volumetric)

    • Titration cell

    • Burette for Karl Fischer reagent

    • Platinum electrode

  • Procedure:

    • Standardization of the Titrant:

      • Add a suitable volume of anhydrous methanol to the titration cell and titrate with the Karl Fischer reagent to a stable endpoint to remove any residual water.

      • Inject a known amount of a certified water standard or a pure compound with a known water content (e.g., sodium tartrate dihydrate) into the cell.

      • Titrate to the endpoint. The titer of the reagent (mg H₂O / mL reagent) is calculated.

    • Sample Analysis:

      • After conditioning the titration cell with the Karl Fischer reagent, accurately weigh and introduce a suitable amount of the sample (e.g., benzaldehyde, dissolved malonic acid) into the cell. The sample size should be chosen to consume a reasonable volume of the titrant.

      • Titrate the sample with the standardized Karl Fischer reagent to the potentiometric endpoint.

      • The water content of the sample is calculated based on the volume of titrant used and its titer.

Mandatory Visualization

TroubleshootingWorkflow start Low Cinnamic Acid Yield check_moisture Are anhydrous conditions rigorously maintained? start->check_moisture improve_drying Action: Implement stringent drying procedures for glassware and reagents. check_moisture->improve_drying No check_reagents Are reagents pure and freshly distilled/dried? check_moisture->check_reagents Yes re_run_experiment Re-run Experiment improve_drying->re_run_experiment purify_reagents Action: Purify/dry benzaldehyde, acetic anhydride, and sodium acetate. check_reagents->purify_reagents No check_atmosphere Is the reaction protected from atmospheric moisture? check_reagents->check_atmosphere Yes purify_reagents->re_run_experiment use_drying_tube Action: Use a CaCl2 guard tube on the condenser. check_atmosphere->use_drying_tube No check_atmosphere->re_run_experiment Yes use_drying_tube->re_run_experiment

Caption: Troubleshooting workflow for low cinnamic acid yield.

PerkinReaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products benzaldehyde Benzaldehyde aldol_adduct Aldol Adduct benzaldehyde->aldol_adduct acetic_anhydride Acetic Anhydride carbanion Carbanion (from Acetic Anhydride) acetic_anhydride->carbanion hydrolysis Hydrolysis acetic_anhydride->hydrolysis sodium_acetate Sodium Acetate (Base Catalyst) sodium_acetate->carbanion Deprotonation carbanion->aldol_adduct Nucleophilic Attack cinnamic_acid Cinnamic Acid aldol_adduct->cinnamic_acid Dehydration & Hydrolysis acetic_acid Acetic Acid water Water (Contaminant) water->hydrolysis hydrolysis->acetic_acid Unwanted Side Reaction

Caption: Simplified pathway of the Perkin reaction and the effect of water.

References

Troubleshooting inefficient decarboxylation in Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions regarding inefficient decarboxylation in the Knoevenagel condensation reaction.

Troubleshooting Guide: Inefficient Decarboxylation

This guide addresses common issues encountered when the decarboxylation step following a Knoevenagel condensation is incomplete or inefficient.

Q1: How do I diagnose an inefficient or incomplete decarboxylation?

A: Inefficient decarboxylation is typically identified by analyzing the product mixture. The primary indicator is the presence of the dicarboxylic acid intermediate (the Knoevenagel adduct before CO₂ elimination) alongside the desired α,β-unsaturated carboxylic acid product.

Recommended Diagnostic Workflow:

  • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).[1] The intermediate is generally more polar than the final decarboxylated product and will have a lower Rf value.

  • Product Analysis: After work-up, analyze the crude product using techniques like ¹H-NMR or LC-MS. The presence of signals corresponding to the vinyl proton and the single carboxylic acid proton confirms the desired product, while signals from the geminal dicarboxylic acid intermediate indicate incomplete reaction.

G cluster_workflow Troubleshooting Workflow for Decarboxylation start Problem: Inefficient Decarboxylation check_temp Is Reaction Temperature Sufficiently High? start->check_temp check_catalyst Is the Catalyst/Solvent System Appropriate? check_temp->check_catalyst Yes increase_temp Solution: Increase temperature. (e.g., reflux in pyridine) check_temp->increase_temp No check_reactant Is Malonic Acid (or derivative) the Active Methylene Source? check_catalyst->check_reactant Yes change_catalyst Solution: Use Pyridine as solvent/catalyst. Consider Piperidine co-catalyst. check_catalyst->change_catalyst No check_time Is Reaction Time Sufficient? check_reactant->check_time Yes change_reactant Solution: Use an active methylene compound with a free carboxylic acid group. check_reactant->change_reactant No increase_time Solution: Increase reaction time and monitor via TLC. check_time->increase_time No success Successful Decarboxylation check_time->success Yes increase_temp->success change_catalyst->success change_reactant->success increase_time->success G reactant reactant intermediate intermediate product product condition condition RCHO Aldehyde/ Ketone RCHO->invis1 MalonicAcid Malonic Acid (HOOC-CH₂-COOH) MalonicAcid->invis1 Adduct Knoevenagel Adduct (Unstable Intermediate) Adduct->invis2 Decarboxylation (Heat, Pyridine) FinalProduct α,β-Unsaturated Carboxylic Acid CO2 CO₂ invis1->Adduct Condensation (Base Catalyst) invis2->FinalProduct invis2->CO2

References

How to remove unreacted 2-chlorobenzaldehyde from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on effectively removing unreacted 2-chlorobenzaldehyde from reaction mixtures.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Incomplete Removal of 2-Chlorobenzaldehyde

  • Possible Cause: The chosen purification method may not be optimal for the specific reaction mixture's composition and scale.

  • Solution: Evaluate the properties of your desired product and the likely byproducts. Consult the data comparison table below to select a more appropriate purification strategy. For instance, if your product is thermally stable and has a significantly different boiling point from 2-chlorobenzaldehyde, vacuum distillation is a strong candidate. If your product has a different polarity, column chromatography may be effective.

Issue 2: Product Degradation During Purification

  • Possible Cause: The purification conditions (e.g., high temperature, acidic or basic pH) may be too harsh for the target molecule.

  • Solution: For thermally sensitive compounds, avoid high-temperature distillation. Instead, opt for methods that operate at or below room temperature, such as column chromatography or the use of scavenger resins. For pH-sensitive molecules, bisulfite extraction should be performed with careful pH monitoring, or a non-aqueous workup using scavenger resins might be preferable.

Issue 3: Low Recovery of the Desired Product

  • Possible Cause: The product might be partially soluble in the aqueous phase during extractions, or it may adhere irreversibly to the stationary phase in chromatography.

  • Solution: During liquid-liquid extractions, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. For column chromatography, a careful selection of the stationary and mobile phases is crucial. A less polar solvent system might reduce product retention on a silica gel column.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove unreacted 2-chlorobenzaldehyde?

A1: The most common and effective methods include:

  • Sodium Bisulfite Extraction: A chemical method that selectively converts the aldehyde into a water-soluble adduct.

  • Column Chromatography: A physical separation technique based on the differential adsorption of compounds to a stationary phase.

  • Vacuum Distillation: A technique to separate compounds based on differences in their boiling points at reduced pressure.

  • Scavenger Resins: Solid-supported reagents that selectively react with and immobilize aldehydes.

  • Recrystallization: A purification technique for solid products that relies on differences in solubility.

Q2: When is sodium bisulfite extraction the best choice?

A2: Sodium bisulfite extraction is ideal when you need a highly selective and efficient removal of an aldehyde from a mixture containing non-aldehyde functional groups. It is particularly useful for large-scale reactions where chromatography would be impractical. However, it may not be suitable for base-sensitive products, as the regeneration of the aldehyde from the bisulfite adduct requires basic conditions.

Q3: Can 2-chlorobenzaldehyde be removed by a simple aqueous wash?

A3: Due to its limited water solubility (1-5 mg/mL), a simple aqueous wash is generally insufficient to completely remove 2-chlorobenzaldehyde from a reaction mixture.[1]

Q4: How can I monitor the removal of 2-chlorobenzaldehyde?

A4: The removal can be monitored by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The aldehyde proton of 2-chlorobenzaldehyde has a characteristic chemical shift around 10.30 ppm in 1H NMR (in CDCl3).[2]

Data Presentation: Comparison of Purification Methods

MethodPrincipleTypical PurityTypical RecoveryAdvantagesDisadvantages
Sodium Bisulfite Extraction Reversible chemical reaction to form a water-soluble adduct.>95%>95%Highly selective for aldehydes, scalable, and cost-effective.[3]Requires aqueous workup; may not be suitable for base-sensitive compounds.
Column Chromatography Differential adsorption onto a solid support based on polarity.>98%50-90%High resolution for complex mixtures; applicable to a wide range of compounds.Can be time-consuming, requires significant solvent volumes, and may lead to product loss on the column.
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.>99% for distillate>90%Effective for large quantities and thermally stable compounds; can yield very pure product.[4]Requires specialized equipment; not suitable for thermally sensitive compounds or azeotropes.
Scavenger Resins Covalent capture of the aldehyde by a solid-supported reagent.>95%>95%High selectivity, simple filtration-based workup, and suitable for automation.Resins can be expensive; capacity is limited.
Recrystallization Purification of a solid product based on differential solubility.>99%70-95%Can yield highly pure crystalline products; relatively simple procedure.Only applicable to solid products; requires finding a suitable solvent system.

Experimental Protocols

Protocol 1: Sodium Bisulfite Extraction

This protocol is designed for the selective removal of 2-chlorobenzaldehyde from a reaction mixture containing a desired organic product.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.

  • Agitation: Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and reaction of the bisulfite with the 2-chlorobenzaldehyde.

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer if using a chlorinated solvent) will contain the 2-chlorobenzaldehyde-bisulfite adduct.

  • Work-up: Drain and discard the aqueous layer. Wash the organic layer with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Column Chromatography

This protocol is suitable for separating 2-chlorobenzaldehyde from products with different polarities.

  • Stationary Phase: Prepare a chromatography column with silica gel as the stationary phase.

  • Eluent Selection: Choose a solvent system (eluent) where the desired product and 2-chlorobenzaldehyde have different retention factors (Rf) as determined by TLC. A common starting point is a mixture of hexanes and ethyl acetate. 2-chlorobenzaldehyde is more polar than a non-polar compound like 1,4-diethylbenzene and will elute later.[5]

  • Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Vacuum Distillation

This method is effective if the desired product has a significantly higher boiling point than 2-chlorobenzaldehyde (boiling point ~209-215 °C at 760 mmHg, ~84 °C at 10 mmHg).[6]

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed.

  • Sample Preparation: Place the crude mixture in the distillation flask with a stir bar or boiling chips.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the distilled 2-chlorobenzaldehyde in the receiving flask.

  • Completion: Once the 2-chlorobenzaldehyde has been removed, the purified, less volatile product remains in the distillation flask.

Protocol 4: Use of Scavenger Resins

This protocol utilizes a polymer-bound amine scavenger to remove 2-chlorobenzaldehyde.

  • Resin Selection: Choose a scavenger resin with primary or secondary amine functionality.

  • Reaction: Add the scavenger resin to the crude reaction mixture dissolved in an appropriate solvent.

  • Agitation: Stir the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the aldehyde.

  • Filtration: Once the reaction is complete (monitored by TLC or other analytical methods), filter off the resin.

  • Work-up: The filtrate contains the purified product, free of the aldehyde. Concentrate the filtrate to obtain the final product.

Protocol 5: Recrystallization

This method is suitable if your desired product is a solid at room temperature.

  • Solvent Selection: Identify a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while 2-chlorobenzaldehyde and other impurities remain soluble at low temperatures. For Schiff bases derived from 2-chlorobenzaldehyde, solvents like ethanol, DMSO, or mixtures like ethanol/water can be effective.[7][8][9] For chalcones, 95% ethanol is a common recrystallization solvent.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals to remove any residual solvent.

Visualizations

experimental_workflow cluster_start Starting Point cluster_methods Purification Methods cluster_end Outcome start Crude Reaction Mixture (Product + Unreacted 2-Chlorobenzaldehyde) extraction Sodium Bisulfite Extraction start->extraction chromatography Column Chromatography start->chromatography distillation Vacuum Distillation start->distillation scavenger Scavenger Resin start->scavenger recrystallization Recrystallization (for solid products) start->recrystallization end Purified Product extraction->end chromatography->end distillation->end scavenger->end recrystallization->end

Figure 1. General workflow for the purification of a reaction mixture containing unreacted 2-chlorobenzaldehyde.

decision_tree decision decision start Start: Crude Reaction Mixture is_product_solid Is the product a solid? start->is_product_solid is_product_thermostable Is the product thermally stable? is_product_solid->is_product_thermostable No recrystallization Recrystallization is_product_solid->recrystallization Yes is_product_base_sensitive Is the product base-sensitive? is_product_thermostable->is_product_base_sensitive No distillation Vacuum Distillation is_product_thermostable->distillation Yes (High BP difference) bisulfite Sodium Bisulfite Extraction is_product_base_sensitive->bisulfite No scavenger Scavenger Resin is_product_base_sensitive->scavenger Yes chromatography Column Chromatography bisulfite->chromatography If further purification needed scavenger->chromatography If further purification needed

Figure 2. Decision tree for selecting a suitable purification method.

References

Optimizing reagent stoichiometry for 2-Chlorocinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chlorocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-Chlorocinnamic acid?

A1: The most prevalent methods for synthesizing 2-Chlorocinnamic acid are the Perkin reaction, Knoevenagel condensation, Heck reaction, and Wittig reaction.[1][2] Each method offers distinct advantages and disadvantages concerning reaction conditions, reagent availability, and yield.

Q2: Which synthetic route typically offers the highest yield for 2-Chlorocinnamic acid?

A2: The Knoevenagel condensation is often preferred for its high to quantitative yields and relatively mild reaction conditions compared to the Perkin reaction.[1] The Perkin reaction, while well-established, can be limited by high temperatures and the potential for side reactions.[1][3] The Heck and Wittig reactions can also be high-yielding, but may require more specialized reagents and catalysts.

Q3: What are the primary starting materials for each synthesis method?

A3: The primary starting materials are as follows:

  • Perkin Reaction: 2-chlorobenzaldehyde and acetic anhydride.[3]

  • Knoevenagel Condensation: 2-chlorobenzaldehyde and malonic acid.[1]

  • Heck Reaction: A 2-haloaryl precursor (like 2-chloroiodobenzene) and acrylic acid.[1]

  • Wittig Reaction: 2-chlorobenzaldehyde and a phosphorus ylide, such as (carboxymethyl)triphenylphosphonium bromide.

Q4: How can I purify the crude 2-Chlorocinnamic acid product?

A4: Recrystallization is the most common and effective method for purifying crude 2-Chlorocinnamic acid.[3] A typical solvent system for recrystallization is an ethanol/water mixture.[3]

Troubleshooting Guides

Low Reaction Yield

Q5: My reaction yield for the synthesis of 2-Chlorocinnamic acid is consistently low. What are the common causes and how can I improve it?

A5: Low yields are a frequent challenge. The potential causes and solutions depend on the synthetic route employed:

  • For the Perkin Reaction:

    • Moisture Contamination: Acetic anhydride is highly sensitive to moisture, which can cause its hydrolysis and render it ineffective.[3] Ensure all glassware is thoroughly dried and use anhydrous reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen) can also mitigate this issue.[3]

    • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of 2-chlorobenzaldehyde to acetic anhydride can limit the conversion. An excess of acetic anhydride is often used to drive the reaction to completion.[3]

    • Incomplete Reaction: The Perkin reaction often requires high temperatures (around 180°C) and prolonged reaction times (3-5 hours) to achieve completion.[4] Ensure your reaction is heated adequately and for a sufficient duration.

  • For the Knoevenagel Condensation:

    • Catalyst Choice and Amount: The selection and quantity of the base catalyst (e.g., pyridine, piperidine) are critical. Using an insufficient amount or a poor-quality catalyst can lead to incomplete conversion.

    • Inefficient Decarboxylation: The initial product of the condensation is a dicarboxylic acid that must undergo decarboxylation. Inefficient decarboxylation will result in lower yields of the final product.[3]

  • For the Heck Reaction:

    • Catalyst Activity: The palladium catalyst is sensitive to air and impurities, which can lead to deactivation. It is crucial to use a high-quality catalyst and maintain an inert atmosphere.

    • Ligand Choice: The choice of phosphine ligand can significantly influence the reaction's efficiency.

  • For the Wittig Reaction:

    • Ylide Instability: The phosphorus ylide can be unstable. It is often best to generate the ylide in situ in the presence of the aldehyde.

    • Steric Hindrance: Sterically hindered aldehydes or ylides can lead to slower reaction rates and lower yields.

Impurity Formation

Q6: I am observing the formation of a dark, resinous, or tar-like byproduct in my Perkin reaction. What is this and how can I minimize its formation?

A6: The formation of dark, resinous byproducts in the Perkin reaction is often due to side reactions like the self-condensation of acetic anhydride or polymerization of 2-chlorobenzaldehyde at high temperatures.[3]

Minimization Strategies:

  • Temperature Control: While the Perkin reaction requires heat, avoid excessively high temperatures. Maintaining the temperature within the optimal range is crucial to minimize polymerization.[3]

  • Reaction Time: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC). Avoid unnecessarily long heating times once the reaction has reached completion.[3]

Q7: My final 2-Chlorocinnamic acid product has low purity. What are the likely impurities and how can I remove them?

A7: Low purity can be attributed to several factors, with the primary impurities depending on the synthetic route:

  • Unreacted Starting Materials: Incomplete conversion can leave unreacted 2-chlorobenzaldehyde or other starting materials in the product mixture.

  • Reaction Intermediates: In the Perkin reaction, incomplete dehydration can result in the presence of a β-hydroxy intermediate.

  • Isomers: The synthesis can sometimes produce a mixture of (E) and (Z) isomers of 2-Chlorocinnamic acid. The desired product is typically the more stable trans-isomer ((E)-isomer).

  • Side Products: Byproducts from side reactions, as mentioned previously, can also contaminate the final product.

Purification Methods:

  • Recrystallization: This is the most effective method for purifying crude 2-Chlorocinnamic acid. An ethanol/water mixture is a commonly used solvent system.[3]

  • Column Chromatography: For separating isomers or removing highly colored impurities, column chromatography may be necessary.

Data Presentation

Table 1: Reagent Stoichiometry and Reaction Conditions for 2-Chlorocinnamic Acid Synthesis

Synthesis MethodKey Reagents & Stoichiometry (molar ratio)Typical SolventTemperature (°C)Reaction Time (hours)Typical Yield (%)
Perkin Reaction 2-chlorobenzaldehyde : Acetic anhydride : Sodium acetate (1 : 1.5-2.5 : 1-1.5)[4]None160-180[4]3-5[4]~71[1]
Knoevenagel Condensation 2-chlorobenzaldehyde : Malonic acid : Pyridine (1 : 1 : catalytic)PyridineReflux (Water Bath)4-6High to quantitative[1]
Heck Reaction 2-haloaryl precursor : Acrylic acid : Base (e.g., Triethylamine) : Pd catalyst (e.g., Pd(OAc)₂) (1 : 1.2 : 1.5 : 0.05 mol%)DMF or Acetonitrile80-1004-8Moderate (~36% for a similar bromo-analogue)[1]
Wittig Reaction 2-chlorobenzaldehyde : (Carboxymethyl)triphenylphosphonium bromide : Base (e.g., NaOH) (1 : 1.1 : excess)THF or Aqueous NaOHRoom Temperature2-4High

Experimental Protocols

Perkin Reaction Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde (1 equivalent), acetic anhydride (1.5-2 equivalents), and freshly fused, finely powdered anhydrous sodium acetate (1 equivalent).[3]

  • Heating: Heat the mixture in an oil bath at 160-180°C for 3-5 hours.[4]

  • Workup - Neutralization: Allow the reaction mixture to cool slightly and then pour it into a beaker of water. Carefully add a saturated solution of sodium carbonate with stirring until the solution is alkaline. This converts the 2-Chlorocinnamic acid into its water-soluble sodium salt.[3]

  • Workup - Removal of Unreacted Aldehyde: Subject the alkaline solution to steam distillation to remove any unreacted 2-chlorobenzaldehyde.[3]

  • Precipitation: Cool the filtrate and acidify it by the dropwise addition of concentrated hydrochloric acid with vigorous stirring until the precipitation of 2-Chlorocinnamic acid is complete.[3]

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. Purify the crude product by recrystallization from an ethanol/water mixture.[3]

Knoevenagel Condensation Protocol
  • Reactant Mixture: In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine.

  • Heating: Heat the mixture at reflux for 4-6 hours.

  • Precipitation: After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.

Heck Reaction Protocol (General)
  • Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen), combine the 2-haloaryl precursor (e.g., 2-chloroiodobenzene, 1 equivalent), acrylic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 mol%), and a suitable ligand (e.g., triphenylphosphine, 0.1 mol%).

  • Solvent and Base Addition: Add a suitable solvent (e.g., DMF or acetonitrile) and a base (e.g., triethylamine, 1.5 equivalents).

  • Heating: Heat the reaction mixture to 80-100°C for 4-8 hours, monitoring the progress by TLC.

  • Workup: Cool the reaction mixture, pour it into water, and acidify with HCl.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify the product, typically by column chromatography.

Wittig Reaction Protocol (Adapted from general procedures)
  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend (carboxymethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Base Addition: Slowly add a strong base (e.g., n-butyllithium, 1.0 equivalent) dropwise. A color change indicates the formation of the ylide. Allow the mixture to stir at 0°C for 1 hour.

  • Aldehyde Addition: In a separate flask, dissolve 2-chlorobenzaldehyde (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Hydrolysis: Quench the reaction with water. Add a sufficient amount of NaOH solution to hydrolyze the ester intermediate to the carboxylate salt. Wash with an organic solvent (e.g., diethyl ether) to remove triphenylphosphine oxide.

  • Precipitation and Isolation: Acidify the aqueous layer with HCl to precipitate the 2-Chlorocinnamic acid. Collect the product by vacuum filtration and wash with cold water.

Visualizations

Experimental_Workflow_Perkin_Reaction reagents Combine: - 2-Chlorobenzaldehyde - Acetic Anhydride - Sodium Acetate heating Heat (160-180°C, 3-5h) reagents->heating workup Workup: 1. Pour into H₂O 2. Add Na₂CO₃ (aq) 3. Steam Distillation heating->workup precipitation Precipitation: Acidify with HCl workup->precipitation isolation Isolation: Vacuum Filtration precipitation->isolation purification Purification: Recrystallization (Ethanol/Water) isolation->purification product Pure 2-Chlorocinnamic Acid purification->product Troubleshooting_Low_Yield start Low Yield Observed check_method Identify Synthesis Method start->check_method perkin Perkin Reaction check_method->perkin Perkin knoevenagel Knoevenagel Condensation check_method->knoevenagel Knoevenagel heck Heck Reaction check_method->heck Heck wittig Wittig Reaction check_method->wittig Wittig perkin_causes Potential Causes: - Moisture Contamination - Suboptimal Stoichiometry - Incomplete Reaction perkin->perkin_causes knoevenagel_causes Potential Causes: - Catalyst Inactivity - Inefficient Decarboxylation knoevenagel->knoevenagel_causes heck_causes Potential Causes: - Catalyst Deactivation - Incorrect Ligand Choice heck->heck_causes wittig_causes Potential Causes: - Ylide Instability - Steric Hindrance wittig->wittig_causes

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-Chloro-4-fluorocinnamic Acid and 4-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the documented biological activities of 2-Chloro-4-fluorocinnamic acid and 4-chlorocinnamic acid. While extensive research has been conducted on the bioactivities of cinnamic acid derivatives, a notable scarcity of specific experimental data for this compound exists in publicly available literature. This document, therefore, presents a comparison based on the available data for 4-chlorocinnamic acid and the closely related 2-chlorocinnamic acid, offering a framework for future experimental investigation.

Executive Summary

Cinnamic acid and its halogenated derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles. 4-Chlorocinnamic acid has demonstrated notable antimicrobial and enzyme inhibitory activities. Information regarding 2-chlorocinnamic acid suggests potential as an enzyme inhibitor. However, a direct, data-driven comparison involving this compound is currently hampered by the lack of specific biological data for this compound. This guide summarizes the existing quantitative data for the related compounds and provides detailed experimental protocols to facilitate the evaluation of this compound's biological profile.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for 4-chlorocinnamic acid and 2-chlorocinnamic acid. No specific biological activity data for this compound was found in the reviewed literature.

Table 1: Antimicrobial Activity

CompoundTest OrganismMIC (µM)Reference
4-Chlorocinnamic acidEscherichia coli708[1]
4-Chlorocinnamic acidBacillus subtilis708[1]
This compound-Data not available-

Table 2: Enzyme Inhibitory Activity

CompoundEnzymeIC50Reference
4-Chlorocinnamic acidUrease1.10 µM
2-Chlorocinnamic acid (isomer not specified)Tyrosinase0.765 mM[2]
This compound-Data not available-

Experimental Protocols

To facilitate the investigation of the biological activities of this compound and to allow for direct comparison with 4-chlorocinnamic acid, detailed experimental protocols for key assays are provided below.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound, 4-chlorocinnamic acid)

  • Bacterial strains (e.g., Escherichia coli, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate containing MHB to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Enzyme Inhibition Assay: Urease Inhibition

This assay determines the ability of a compound to inhibit the activity of the urease enzyme.

Materials:

  • Test compounds

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

  • 96-well microtiter plates

Procedure:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the urease enzyme solution.

  • Pre-incubation: Incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

  • Initiation of Reaction: Add the urea solution to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for another defined period (e.g., 30 minutes).

  • Quantification of Ammonia: The amount of ammonia produced is determined using the Berthelot method, where the absorbance is measured spectrophotometrically.

  • Calculation of Inhibition: The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Enzyme Inhibition Assay: Tyrosinase Inhibition

This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.

Materials:

  • Test compounds

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Spectrophotometer

  • 96-well microtiter plates

Procedure:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution.

  • Pre-incubation: Incubate the mixture at room temperature for a short period.

  • Initiation of Reaction: Add the L-DOPA solution to start the reaction.

  • Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.

  • Calculation of Inhibition: The rate of reaction is calculated, and the percentage of inhibition is determined. The IC50 value is obtained from a dose-response curve.

Visualizations

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation Serial_Dilution Serial Dilution Compound_Prep->Serial_Dilution Test Compound Organism_Prep Organism/Enzyme Preparation Incubation Incubation Organism_Prep->Incubation Target Serial_Dilution->Incubation Varying Concentrations Data_Acquisition Data Acquisition Incubation->Data_Acquisition Measure Effect IC50_MIC_Calc IC50/MIC Calculation Data_Acquisition->IC50_MIC_Calc Raw Data

Caption: A generalized workflow for determining the biological activity of test compounds.

Hypothetical Signaling Pathway: Modulation of Fungal Ergosterol Biosynthesis

Cinnamic acid derivatives have been suggested to exert antifungal activity by inhibiting the enzyme 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.

ergosterol_pathway Acetyl_CoA Acetyl-CoA Pathway Ergosterol Biosynthesis Pathway Acetyl_CoA->Pathway Lanosterol Lanosterol Demethylase 14α-demethylase Lanosterol->Demethylase Ergosterol Ergosterol Result Disrupted Fungal Cell Membrane Ergosterol->Result Leads to Pathway->Lanosterol Demethylase->Ergosterol Catalyzes Inhibitor Cinnamic Acid Derivative Inhibitor->Demethylase Inhibits

Caption: Proposed mechanism of antifungal action for cinnamic acid derivatives via inhibition of 14α-demethylase.

References

A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring organic compound, and its derivatives have long been a subject of intense scientific scrutiny due to their wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The strategic introduction of halogen atoms into the cinnamic acid scaffold has proven to be a highly effective method for modulating the physicochemical properties and enhancing the therapeutic potential of these molecules. This guide provides a comprehensive comparison of halogenated cinnamic acid derivatives, supported by quantitative experimental data, detailed methodologies of key assays, and visual representations of relevant biological pathways and structure-activity relationships.

Comparative Analysis of Biological Activities

The biological efficacy of halogenated cinnamic acid derivatives is intricately linked to the nature of the halogen substituent, its position on the phenyl ring, and the presence of other functional groups. Systematic studies have demonstrated that these structural modifications can significantly influence the antimicrobial, antioxidant, and anticancer activities of the parent compound.

Antimicrobial Activity

Halogenation has been consistently shown to enhance the antimicrobial properties of cinnamic acid derivatives. The introduction of halogens can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various halogenated cinnamic acid derivatives against different microbial strains. Lower MIC values indicate greater antimicrobial potency.

CompoundHalogen & PositionTest OrganismMIC (µg/mL)Reference
4-Chlorocinnamic acid4-ChloroE. coli708[2][3]
4-Chlorocinnamic acid4-ChloroB. subtilis708[2][3]
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide4-Chloro, 3,5-di(trifluoromethyl) on N-phenylS. aureus< 1 (submicromolar)[1]
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide4-Chloro, 3,5-di(trifluoromethyl) on N-phenylMRSA< 1 (submicromolar)[1]
2,3-dibromo-3-phenylpropanoic acidBromine on double bondA. niger0.89 µM[4]
2,3-dibromo-3-phenylpropanoic acidBromine on double bondC. albicans0.79 µM[4]
Methoxyethyl 4-chlorocinnamate4-ChloroC. albicans0.13 µmol/mL[5]
Perillyl 4-chlorocinnamate4-ChloroC. albicans0.024 µmol/mL[5]

Studies have indicated that para-substitution of a chlorine atom on the phenyl ring enhances antibacterial activity more effectively than ortho-substitution. For instance, a para-substituted chloro-compound showed an IC50 of 4.54 µg/mL, while the ortho-substituted counterpart had an IC50 of 9.91 µg/mL.[6] Furthermore, the addition of bromine to the double bond of the cinnamic acid backbone has been shown to significantly increase antimicrobial effects.[4]

Anticancer Activity

Halogenated cinnamic acid derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.

The following table presents the half-maximal inhibitory concentration (IC50) values of selected halogenated cinnamic acid derivatives against different cancer cell lines. Lower IC50 values denote higher cytotoxic potency.

CompoundHalogen & PositionCancer Cell LineIC50 (µM)Reference
Amide of piperonilic acid with 3,4-dichlorobenzyl substituent3,4-DichloroHCT116 (Colon)99[7]
Cinnamoyl amide with 3,4-dichlorobenzyl substituent3,4-DichloroHCT116 (Colon)71[7]
(E)-2-isopropyl-5-methylphenyl 3-(4-hydroxyphenyl)acrylateNone (for comparison)-10.6[8]
(E)-2-acetyl-5-methoxyphenyl 3-(4-hydroxyphenyl)acrylateNone (for comparison)-2.0[8]
Novel Cinnamic Acid Derivative 12-A-549 (Lung)> 25[9]
Other Synthesized Derivatives-A-549 (Lung)10 - 18[9]

The presence of electron-withdrawing groups, such as halogens, on the phenyl ring has been shown to be favorable for anticancer activity.[6] For example, a series of cinnamoyl-based amides with dichlorobenzyl substituents displayed significant antiproliferative activity against colorectal cancer cells.[7][10]

Antioxidant Activity

The antioxidant potential of cinnamic acid derivatives is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals. While halogenation itself does not directly contribute to radical scavenging in the same way as hydroxyl groups, it can modulate the electronic properties of the molecule and influence its overall antioxidant capacity.

The antioxidant activity is often evaluated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, and the results are expressed as IC50 values.

CompoundSubstituent(s)DPPH Scavenging IC50 (µM)Reference
Caffeic acid3,4-dihydroxy-[11]
p-Coumaric acid4-hydroxy-[11]
Ferulic acid4-hydroxy-3-methoxy-[12]

Studies have consistently shown that the number and position of hydroxyl groups are the main determinants of antioxidant efficacy in cinnamic acid derivatives.[11][12] Dihydroxy-substituted derivatives like caffeic acid exhibit significantly higher radical scavenging activity than their monohydroxy counterparts.[11] While data specifically on the direct antioxidant contribution of halogens is less prevalent, their influence on the overall electronic structure can indirectly affect the radical scavenging potential.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the halogenated cinnamic acid derivative in a suitable solvent. Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[6]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[6]

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized microbial suspension. Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).[6]

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 16-20 hours).[11]

  • Determination of MIC: After incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[6][11]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated cinnamic acid derivatives and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5][12]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from a dose-response curve.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Reagent Preparation: Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol or ethanol.[15] Also, prepare solutions of the test compounds at various concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a defined volume of the test compound solution with the DPPH solution.[15] Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).[15]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[15] The discoloration of the purple DPPH solution to yellow indicates radical scavenging.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.[15]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Halogenated Cinnamic Acid Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial antioxidant Antioxidant Assays (DPPH, etc.) purification->antioxidant anticancer Anticancer Assays (MTT, etc.) purification->anticancer data_analysis Data Analysis (IC50/MIC Calculation) antimicrobial->data_analysis antioxidant->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Experimental workflow for the evaluation of halogenated cinnamic acid derivatives.

nf_kb_pathway ros Reactive Oxygen Species (ROS) ikk IKK Complex ros->ikk activates cinnamic_acid Halogenated Cinnamic Acid Derivative cinnamic_acid->ros inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb nucleus Nucleus nfkb->nucleus translocates to transcription Transcription of Pro-inflammatory Genes nucleus->transcription activates sar_relationship cinnamic_acid Cinnamic Acid Scaffold halogenation Halogenation cinnamic_acid->halogenation Modification position Position (ortho, meta, para) halogenation->position type Halogen Type (F, Cl, Br, I) halogenation->type number Number of Halogens halogenation->number activity Biological Activity position->activity type->activity number->activity antimicrobial Antimicrobial activity->antimicrobial anticancer Anticancer activity->anticancer antioxidant Antioxidant activity->antioxidant

References

A Comparative Analysis of the Antimicrobial Effects of Cinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid, has garnered significant interest in the scientific community for its diverse biological activities, including its notable antimicrobial properties. This guide provides a detailed comparative analysis of the antimicrobial efficacy of the two geometric isomers of cinnamic acid: cis-cinnamic acid and trans-cinnamic acid. The information presented herein is supported by experimental data to assist researchers and professionals in drug development in understanding the therapeutic potential of these isomers.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial potency of cinnamic acid isomers is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the quantitative data from various studies, highlighting the differential effects of the cis and trans isomers against a range of microorganisms.

Table 1: Comparative Antimicrobial Activity of cis- and trans-Cinnamic Acid Against Mycobacterium tuberculosis

CompoundMicroorganismAssayConcentration (µg/mL)Concentration (µM)Potency Comparison
cis-Cinnamic AcidM. tuberculosis (MDR strain)MBC2.516.9~120x more potent than trans-isomer
trans-Cinnamic AcidM. tuberculosis (MDR strain)MBC3002000Baseline

MDR: Multi-drug resistant. Data compiled from multiple sources.[1][2][3][4][5][6]

Table 2: Antimicrobial Activity of trans-Cinnamic Acid Against Various Microorganisms

CompoundMicroorganismTypeMIC (µg/mL)
trans-Cinnamic AcidEscherichia coliGram-negative Bacteria>5000
trans-Cinnamic AcidStaphylococcus aureusGram-positive Bacteria>5000
trans-Cinnamic AcidMycobacterium tuberculosisAcid-fast Bacteria270–675
trans-Cinnamic AcidCandida albicansFungus405
trans-Cinnamic AcidAspergillus nigerFungus844 µM
trans-Cinnamic AcidAspergillus terreusFungus1.7 mM
trans-Cinnamic AcidAspergillus flavusFungus1.7 mM

Note: MIC values can vary between studies due to differences in microbial strains, media, and experimental conditions.[2][6][7][8]

The data clearly indicates that cis-cinnamic acid exhibits remarkably superior antimicrobial activity against Mycobacterium tuberculosis compared to its trans isomer.[1][2][3][4][5][6] While trans-cinnamic acid shows moderate to weak activity against several common bacteria and fungi, its efficacy against M. tuberculosis and Candida albicans is more pronounced.[2][6]

Proposed Mechanism of Antimicrobial Action

The antimicrobial action of cinnamic acid isomers is believed to be multifaceted, targeting several cellular processes in microorganisms. This broad-spectrum mechanism may reduce the likelihood of the development of microbial resistance. The key reported mechanisms include:

  • Membrane Disruption: Cinnamic acid and its derivatives can increase the permeability of the microbial cell membrane, leading to a loss of structural integrity.[1]

  • Leakage of Cellular Components: The damage to the cell membrane results in the leakage of essential cytoplasmic contents, such as ions and metabolites.[1]

  • Inhibition of Cellular Processes: There is evidence to suggest that these compounds can interfere with the synthesis of nucleic acids and proteins. For instance, p-coumaric acid, a derivative of cinnamic acid, has been shown to bind to the DNA double helix.[1]

  • Induction of Oxidative Stress: Some derivatives can induce the production of intracellular reactive oxygen species (ROS), leading to oxidative damage and subsequent cell death.[1]

Antimicrobial Mechanism of Cinnamic Acid Isomers cluster_cell Microbial Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Leakage of Cellular Components Leakage of Cellular Components Cell Membrane->Leakage of Cellular Components Causes Cytoplasm Cytoplasm DNA/RNA DNA/RNA Cell Death Cell Death DNA/RNA->Cell Death Proteins Proteins Proteins->Cell Death Cinnamic Acid Isomer Cinnamic Acid Isomer Cinnamic Acid Isomer->Cell Membrane Disrupts Integrity Cinnamic Acid Isomer->DNA/RNA Inhibits Synthesis Cinnamic Acid Isomer->Proteins Inhibits Synthesis Induction of Oxidative Stress Induction of Oxidative Stress Cinnamic Acid Isomer->Induction of Oxidative Stress Induces Leakage of Cellular Components->Cell Death Induction of Oxidative Stress->Cell Death

Caption: Proposed antimicrobial mechanism of cinnamic acid isomers.

Experimental Protocols

The data presented in this guide are primarily derived from standardized in vitro antimicrobial susceptibility testing methods. The following are detailed methodologies for the key experiments cited.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Reagents:

  • Microbial Culture: The target microorganism is cultured in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the exponential growth phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Antimicrobial Stock Solution: The cinnamic acid isomer is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

2. Serial Dilution:

  • A 96-well microtiter plate is used.

  • A two-fold serial dilution of the antimicrobial stock solution is performed in the broth medium across the wells of the plate to achieve a range of concentrations.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension.

  • The plate is covered and incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

4. Determination of MIC:

  • After incubation, the wells are visually inspected for turbidity (an indicator of microbial growth).

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow for MIC Determination Start Start Prepare Microbial Culture Prepare Microbial Culture Start->Prepare Microbial Culture Prepare Antimicrobial Stock Solution Prepare Antimicrobial Stock Solution Start->Prepare Antimicrobial Stock Solution Inoculate Wells with Microbial Suspension Inoculate Wells with Microbial Suspension Prepare Microbial Culture->Inoculate Wells with Microbial Suspension Perform Serial Dilution in 96-well Plate Perform Serial Dilution in 96-well Plate Prepare Antimicrobial Stock Solution->Perform Serial Dilution in 96-well Plate Perform Serial Dilution in 96-well Plate->Inoculate Wells with Microbial Suspension Incubate Plate Incubate Plate Inoculate Wells with Microbial Suspension->Incubate Plate Visually Inspect for Growth Visually Inspect for Growth Incubate Plate->Visually Inspect for Growth Determine MIC Determine MIC Visually Inspect for Growth->Determine MIC End End Determine MIC->End

Caption: Experimental workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This test is performed as a subsequent step to the MIC test.[9]

1. Subculturing from MIC Plate:

  • Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth (at and above the MIC).

  • The aliquot is plated onto a suitable agar medium that does not contain the antimicrobial agent.

2. Incubation:

  • The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

3. Determination of MBC:

  • After incubation, the number of colonies on each plate is counted.

  • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the number of CFUs compared to the initial inoculum.[10][11]

References

A Comparative Guide to Validating the Structure of 2-Chlorocinnamic Acid Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for validating the chemical structure of 2-Chlorocinnamic acid and its positional isomers. Detailed experimental protocols and supporting data are presented to aid in the unambiguous structural elucidation and differentiation of these closely related compounds.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds with significant interest in pharmaceutical and materials science research. The precise determination of their molecular structure is crucial for understanding their chemical reactivity, biological activity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. This guide focuses on the application of ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), for the structural validation of 2-Chlorocinnamic acid and its derivatives.

Comparison of ¹H and ¹³C NMR Data

The position of the chloro-substituent on the phenyl ring of cinnamic acid significantly influences the chemical shifts of the aromatic and vinylic protons and carbons. The following tables summarize the experimental ¹H and ¹³C NMR data for trans-cinnamic acid and its 2-chloro, 3-chloro, and 4-chloro derivatives, allowing for a direct comparison.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in DMSO-d₆

CompoundHα (d)Hβ (d)Aromatic Protons (m)COOH (s)Jαβ (Hz)
trans-Cinnamic Acid6.567.597.40-7.6012.4516.0
trans-2-Chlorocinnamic Acid6.567.887.28-7.54-16.2
trans-3-Chlorocinnamic Acid6.727.637.45-7.7612.6516.0
trans-4-Chlorocinnamic Acid6.647.577.47 (d, J=8.7), 7.76 (d, J=8.7)12.5515.9

Data for chloro-derivatives sourced from a supplementary information document from The Royal Society of Chemistry.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundC=OC1'C2'C3'C4'C5'C6'
trans-Cinnamic Acid167.66119.35144.01134.32128.96130.26128.24130.26128.96
trans-2-Chlorocinnamic Acid167.39121.03142.32133.80130.64129.81127.82126.75136.55
trans-3-Chlorocinnamic Acid167.42120.16142.59136.55128.98133.55128.41130.11127.82
trans-4-Chlorocinnamic Acid167.59120.22142.56133.30129.90128.98134.87128.98129.90

Data for chloro-derivatives sourced from a supplementary information document from The Royal Society of Chemistry.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable NMR data.

Sample Preparation
  • Weigh 5-10 mg of the purified cinnamic acid derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

1D NMR Data Acquisition (¹H and ¹³C)
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse (zg30).

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: 0-16 ppm.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse (zgpg30).

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

    • Spectral width: 0-220 ppm.

2D NMR Data Acquisition (HSQC and HMBC)
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse sequence: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.2).

    • This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse sequence: Standard HMBC (hmbcgplpndqf).

    • This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the molecular structure.[1]

Structural Elucidation Workflow using NMR

The following diagram illustrates a typical workflow for the structural validation of a 2-Chlorocinnamic acid derivative.

G Workflow for Structural Validation of 2-Chlorocinnamic Acid Derivatives cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_validation Structure Validation A Sample Preparation B 1D NMR (¹H, ¹³C) A->B Acquire 1D Spectra C 2D NMR (HSQC, HMBC) A->C Acquire 2D Spectra D ¹H NMR Analysis: - Chemical Shift - Integration - Coupling Constants B->D E ¹³C NMR Analysis: - Chemical Shift B->E F HSQC Analysis: - ¹J(C-H) Correlations C->F G HMBC Analysis: - ²J(C-H) & ³J(C-H) Correlations C->G H Fragment Assembly D->H E->H F->H G->H I Full Structure Elucidation H->I J Comparison with Alternative Structures I->J K Final Structure Confirmation J->K

Caption: A logical workflow for the structural validation of 2-Chlorocinnamic acid derivatives using NMR spectroscopy.

Utilizing 2D NMR for Unambiguous Assignment

While 1D NMR provides foundational information, 2D NMR experiments are indispensable for resolving ambiguities, especially in complex molecules.

  • HSQC: The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is particularly useful for assigning the vinylic (Hα-Cα and Hβ-Cβ) and aromatic C-H pairs.

  • HMBC: The HMBC spectrum reveals longer-range couplings (typically over 2-3 bonds). For instance, the vinylic proton Hα will show a correlation to the carboxylic carbon (C=O) and the ipso-carbon of the phenyl ring (C1'). The Hβ proton will show correlations to the ipso-carbon (C1') and the ortho-carbons (C2' and C6'). These correlations are critical for confirming the connectivity of the acrylic acid side chain to the substituted phenyl ring.

The following diagram illustrates the key HMBC correlations for a generic trans-cinnamic acid derivative.

G Key HMBC Correlations in a trans-Cinnamic Acid Derivative cluster_molecule C_alpha C_beta C_alpha->C_beta COOH C=O C_alpha->COOH H_alpha H_alpha->C_alpha C1_prime C1' H_alpha->C1_prime ³J H_alpha->COOH ³J H_beta C_beta->H_beta C_beta->C1_prime H_beta->C1_prime ²J C2_prime C2' H_beta->C2_prime ³J C6_prime C6' H_beta->C6_prime ³J C1_prime->C2_prime C1_prime->C6_prime

References

A Comparative Guide to the Cytotoxic Effects of 2-Chlorocinnamic Acid Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of various 2-chlorocinnamic acid derivatives on different cancer cell lines. The information presented is curated from multiple studies to offer an objective overview supported by experimental data. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The introduction of a chlorine atom at the ortho-position of the phenyl ring in the cinnamic acid scaffold can significantly modulate the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets and leading to improved cytotoxic effects against cancer cells. This guide focuses on the cytotoxic profiles of 2-chlorocinnamic acid amides and esters, summarizing their efficacy and outlining the key experimental methodologies used for their evaluation.

Data Presentation: Comparative Cytotoxicity

The cytotoxic activity of 2-chlorocinnamic acid derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of various 2-chlorocinnamic acid derivatives against several human cancer cell lines.

Derivative TypeCompoundCancer Cell LineIC50 (µM)
AmideN-methyl-2-chlorocinnamamideA-549 (Lung)11.38[1]
AmideN-ethyl-2-chlorocinnamamideA-549 (Lung)~15[1]
AmideCinnamic acid amide derivative 1A-549 (Lung)11.38[2]
AmideCinnamic acid amide derivative 5A-549 (Lung)10.36[2]
AmideCinnamic acid amide derivative 9A-549 (Lung)11.06[2]
Ester/AmideRepresentative Cinnamic Acid Esters and AmidesHeLa (Cervix), K562 (Myelogenous Leukemia), Fem-x (Malignant Melanoma), MCF-7 (Breast)42 - 166[3][4]

Signaling Pathways

2-Chlorocinnamic acid derivatives have been shown to exert their cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest.[1] The intrinsic (mitochondrial) pathway of apoptosis is a key mechanism, involving the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.[1] Furthermore, some derivatives can arrest the cell cycle by modulating the activity of cyclin-dependent kinases (CDKs).[1]

G *Mitochondrial Outer Membrane Permeabilization cluster_0 Cellular Stress cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade 2CCA_Derivative 2-Chlorocinnamic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) 2CCA_Derivative->Bcl2 Downregulates Bax_Bak Bax/Bak (Pro-apoptotic) 2CCA_Derivative->Bax_Bak Upregulates Bcl2->Bax_Bak Inhibits Mito Mitochondrion Bax_Bak->Mito Promotes MOMP* CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction by 2-chlorocinnamic acid derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines

    • 96-well plates

    • Complete culture medium

    • 2-Chlorocinnamic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the 2-chlorocinnamic acid derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent at the same concentration as in the highest compound concentration) and an untreated control.

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Complete culture medium

    • 2-Chlorocinnamic acid derivatives

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Cold 70% ethanol

    • Propidium Iodide (PI)/RNase A staining solution

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the 2-chlorocinnamic acid derivatives for a specified time.

    • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.

    • Fixation: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS. Resuspend the pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in PI/RNase A staining solution.

    • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.[5][6]

Apoptosis Detection by Annexin V Staining

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Complete culture medium

    • 2-Chlorocinnamic acid derivatives

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.

    • Cell Harvesting: Collect both floating and adherent cells.

    • Washing: Wash the cells twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8][9]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[7][8]

G Experimental Workflow for Cytotoxicity Assessment Start Start: Cancer Cell Culture Treatment Treatment with 2-Chlorocinnamic Acid Derivatives Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry Analysis Treatment->Flow_Cytometry Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Flow_Cytometry->Apoptosis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

Caption: Workflow for evaluating cytotoxic effects.

References

A Comparative Guide to the Efficacy of Catalysts in Cinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives are pivotal building blocks in the pharmaceutical, cosmetic, and fragrance industries. The efficient synthesis of these compounds is of paramount importance, with catalyst selection playing a critical role in determining reaction yield, selectivity, and overall process sustainability. This guide provides a comprehensive comparison of various catalytic systems for cinnamic acid synthesis, supported by experimental data to inform catalyst selection for specific research and development needs.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the quantitative performance of different catalysts and synthetic routes for the production of cinnamic acid, offering a clear comparison of their efficiencies and reaction conditions.

Synthesis RouteCatalyst/ReagentKey ReactantsTemperature (°C)Reaction TimeYield (%)Reference
Perkin Reaction Sodium Acetate or Potassium AcetateBenzaldehyde, Acetic Anhydride70 - 1801 - 8 hours4.98 - 72[1]
Sodium Acetate (Ultrasound-assisted)Benzaldehyde, Acetic Anhydride7060 minutes4.98[2][3]
Knoevenagel Condensation Weak bases (e.g., piperidine, pyridine), Ammonium bicarbonateBenzaldehyde, Malonic AcidRoom Temp. to 140Minutes to several hours73 - 90[1]
Piperidine in Dimethylformamide (DMF) (Microwave-assisted)Benzaldehyde, Malonic Acid9030 minutes85 - 97[3]
Heck Reaction Palladium-based catalysts (e.g., PdCl2, Palladacycle)Aryl halide, Alkene (e.g., acrylic acid)Up to 1500.5 - 24 hoursUp to 96[1][4][5]
Biocatalysis Phenylalanine Ammonia Lyase (PAL) (Whole-Cell)L-phenylalanine50High productivity (up to 6.7 mM/h)75 (molar conversion)[3]
Base-Catalyzed Condensation Sodium Hydroxide (Microwave-assisted)Aromatic aldehyde, Succinic anhydrideMicrowave (600W)40 - 200 secondsUp to 95[6]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Perkin Reaction (Conventional Heating)
  • Reactants: Benzaldehyde (0.05 mol), acetic anhydride (0.073 mol), and anhydrous sodium acetate (0.03 mol).[5]

  • Procedure:

    • Combine benzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.[5]

    • Heat the mixture in an oil bath at 160-180°C for 3-5 hours.[5]

    • Allow the reaction mixture to cool and then pour it into water.

    • Add a saturated solution of sodium carbonate to make the solution alkaline, which converts cinnamic acid to its soluble sodium salt.[5]

    • The unreacted benzaldehyde can be removed by distillation.

    • Acidify the remaining aqueous solution with hydrochloric acid to precipitate the cinnamic acid.[7]

    • Collect the crystals by filtration, wash with cold water, and recrystallize from an appropriate solvent if necessary.[3]

Knoevenagel Condensation (Base-Catalyzed)
  • Reactants: Benzaldehyde (0.10 mol), malonic acid (0.11 mol), 95% ethanol (25 mL), and pyridine (2.5 mL).[5]

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, combine benzaldehyde, malonic acid, 95% ethanol, and pyridine.[5]

    • Heat the mixture to a mild reflux for 6-8 hours.[5]

    • Cool the reaction mixture and then place it in an ice bath to induce crystallization.[5]

    • Collect the solid product by filtration using a Büchner funnel and wash the crystals with cold 95% ethanol.[5]

    • Recrystallize the crude cinnamic acid from ethanol for purification.[5]

Heck Reaction (Palladium-Catalyzed)
  • Reactants: Aryl halide (e.g., iodobenzene), methyl acrylate, palladium catalyst (e.g., PdCl2), a base (e.g., Na2CO3), and a phase transfer catalyst (e.g., TBAB).[4]

  • Procedure:

    • This reaction is typically carried out under ultrasonic conditions in an aqueous solution at ambient temperature.[4]

    • Combine the aryl halide, methyl acrylate, palladium chloride, sodium carbonate, and tetra-n-butylammonium bromide (TBAB) in a suitable reaction vessel with water.[4]

    • Subject the mixture to ultrasonic irradiation for a specified time.

    • After the reaction is complete, the product, a cinnamic acid ester, can be extracted and subsequently hydrolyzed to yield cinnamic acid.

Microwave-Assisted Synthesis (Knoevenagel Condensation)
  • Reactants: Benzaldehyde (8 mmol), malonic acid (24 mmol), piperidine (4 mmol), and dimethylformamide (DMF, 5 mL).[3]

  • Procedure:

    • In a round-bottom flask, dissolve benzaldehyde and malonic acid in DMF.[3]

    • Add piperidine to the reaction mixture.[3]

    • Place the flask in a microwave reactor and irradiate for 30 minutes at 90°C.[3]

    • After cooling, the product can be isolated by adding water and acidifying to precipitate the cinnamic acid, followed by filtration.

Biocatalytic Synthesis (Whole-Cell)
  • Biocatalyst: Engineered Corynebacterium glutamicum expressing Phenylalanine Ammonia Lyase (PAL).[3]

  • Substrate: L-phenylalanine.[3]

  • Procedure:

    • Cultivate the engineered microbial cells to a suitable density.

    • Harvest the cells and resuspend them in an aqueous buffer to create a whole-cell biocatalyst suspension.[3]

    • Introduce the cell suspension into a bioreactor and maintain the temperature at 50°C and pH at 8.5.[3]

    • Add L-phenylalanine to the bioreactor to initiate the conversion to trans-cinnamic acid.[3]

    • Monitor the reaction progress using techniques such as HPLC.

    • Upon completion, separate the cells and purify the cinnamic acid from the supernatant.[3]

Visualizations: Reaction Pathways and Workflows

The following diagrams illustrate the fundamental mechanisms and workflows described in the experimental protocols.

Perkin_Reaction Reactants Benzaldehyde + Acetic Anhydride Intermediate Aldol-type Condensation Reactants->Intermediate Heat Catalyst Sodium Acetate (Base Catalyst) Catalyst->Intermediate Product Cinnamic Acid Intermediate->Product Dehydration

Caption: The Perkin reaction mechanism for cinnamic acid synthesis.

Knoevenagel_Condensation Reactants Benzaldehyde + Malonic Acid Intermediate Condensation Product Reactants->Intermediate Catalyst Weak Base (e.g., Pyridine) Catalyst->Intermediate Catalyzes Product Cinnamic Acid Intermediate->Product Decarboxylation

Caption: Knoevenagel condensation pathway for cinnamic acid formation.

Experimental_Workflow Start 1. Mix Reactants & Catalyst Reaction 2. Apply Energy (Heat, Microwave, or Sonication) Start->Reaction Workup 3. Quench Reaction & Neutralize Reaction->Workup Isolation 4. Isolate Crude Product (Precipitation/Filtration) Workup->Isolation Purification 5. Purify Product (Recrystallization) Isolation->Purification

Caption: A generalized experimental workflow for cinnamic acid synthesis.

References

Unveiling the Antifungal Potential of Chlorocinnamic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a continuous endeavor. Chlorocinnamic acid derivatives have emerged as a promising class of compounds with significant antifungal activity. This guide provides a comprehensive comparison of their performance against various fungal pathogens, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and evaluation workflows.

Comparative Antifungal Activity

The antifungal efficacy of various chlorocinnamic acid derivatives has been evaluated against a range of clinically relevant fungal species. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters used to quantify their antifungal potency. A lower MIC value indicates greater efficacy.

A study on a series of 4-chlorocinnamic acid esters revealed their bioactivity against several Candida species.[1][2][3] Notably, methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate demonstrated the most potent activity.[1][2][3] The fungicidal or fungistatic nature of these compounds was determined by the MFC/MIC ratio, with several esters exhibiting fungicidal properties.[3]

CompoundFungal StrainMIC (μmol/mL)MFC (μmol/mL)Reference
Methyl 4-chlorocinnamateCandida albicans ATCC 900285.09>5.09[3]
Ethyl 4-chlorocinnamateCandida albicans ATCC 90028>4.75-[3]
Methoxyethyl 4-chlorocinnamateCandida guilliermondii0.13-[1][2]
Perillyl 4-chlorocinnamateCandida guilliermondii0.024-[1][2]
4-Chloro-α-methylcinnamic acidSaccharomyces cerevisiae (cell wall integrity mutants)0.5 mM (causes complete growth inhibition)-[4]

Mechanism of Action: Targeting Fungal Viability

The antifungal action of chlorocinnamic acid derivatives appears to be multifaceted, primarily targeting the fungal cell membrane and crucial metabolic pathways.

One of the proposed mechanisms is the inhibition of the enzyme 14α-demethylase, a key component of the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. Molecular docking studies have suggested a high affinity of 4-chlorocinnamic acid esters for the active site of this enzyme.[1][2]

Furthermore, some derivatives, such as 4-chloro-α-methylcinnamic acid, are believed to interfere with the cell wall integrity and the fungal antioxidant system, potentially by targeting the Mitogen-Activated Protein Kinase (MAPK) pathway.[4] This dual-pronged attack enhances their antifungal efficacy. Certain cinnamic acid derivatives have also been shown to inhibit benzoate 4-hydroxylase (CYP53), an enzyme unique to fungi, highlighting another potential target for antifungal drug development.[5]

Proposed antifungal mechanisms of chlorocinnamic acid derivatives.

Experimental Protocols

The evaluation of the antifungal properties of chlorocinnamic acid derivatives involves standardized in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).

  • Preparation of Test Compounds: The chlorocinnamic acid derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a liquid growth medium (e.g., RPMI 1640) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth. This is typically assessed by visual inspection or by measuring the absorbance using a microplate reader.

Minimum Fungicidal Concentration (MFC) Determination:

  • Subculturing: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate that does not contain the test compound.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving fungi.

  • MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates, indicating that the fungal cells have been killed.

Experimental and Drug Discovery Workflow

The journey from a potential antifungal compound to a viable drug candidate involves a structured workflow encompassing synthesis, screening, and mechanistic studies.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Antifungal Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization & Further Development synthesis Synthesis of Chlorocinnamic Acid Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization mic_mfc MIC & MFC Determination (Broth Microdilution) characterization->mic_mfc spectrum Activity Spectrum Analysis (vs. various fungal species) mic_mfc->spectrum docking Molecular Docking (e.g., 14α-demethylase) spectrum->docking pathway_analysis Signaling Pathway Analysis (e.g., MAPK pathway) docking->pathway_analysis sar Structure-Activity Relationship (SAR) Studies pathway_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Workflow for antifungal drug discovery with chlorocinnamic acid derivatives.

Chemosensitization: A Synergistic Approach

An exciting avenue of research is the use of chlorocinnamic acid derivatives as chemosensitizing agents.[4] This means they can enhance the efficacy of existing antifungal drugs, potentially overcoming drug resistance. For instance, 4-chloro-α-methylcinnamic acid has been shown to augment the activity of cell wall-targeting antifungals like caspofungin.[4][6] This synergistic effect could lead to lower required doses of conventional antifungal agents, reducing the risk of side effects and combating resistance.

References

Comparative Analysis of 2-Chlorocinnamic Acid in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of the inhibitory effects of small molecules on enzyme activity is crucial for the design of specific and potent therapeutic agents. This guide provides a detailed comparative analysis of the enzyme inhibition profile of 2-Chlorocinnamic acid, juxtaposed with other known inhibitors. This analysis is supported by experimental data, detailed methodologies, and visualizations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of 2-Chlorocinnamic acid has been primarily evaluated against mushroom tyrosinase. For a comprehensive comparison, its activity is presented alongside standard inhibitors for other enzyme classes, including monocarboxylate transporters and ornithine decarboxylase, for which cinnamic acid derivatives have shown relevance.

EnzymeSource/OrganismInhibitorIC50KiInhibition Type
Mushroom Tyrosinase (Diphenolase activity) Agaricus bisporus2-Chlorocinnamic acid 0.765 mM [1][2]0.348 mM [2]Reversible, Uncompetitive [1][2][3]
Mushroom Tyrosinase (Diphenolase activity)Agaricus bisporusKojic Acid~0.121 mM-Mixed
Mushroom TyrosinaseAgaricus bisporusL-Mimosine--Competitive
Monocarboxylate Transporter 1 (MCT1) Human2-Chlorocinnamic acid Data not available Data not available Inhibitor [3]
Monocarboxylate Transporter 1 (MCT1)HumanAZD3965-1.6 nMSelective
Monocarboxylate Transporter 1 & 2 (MCT1/2)HumanAR-C155858-2.3 nM (MCT1), <10 nM (MCT2)Potent Inhibitor
Ornithine Decarboxylase (ODC) Human2-Chlorocinnamic acid Data not available Data not available Inhibitor (putative) [3]
Ornithine Decarboxylase (ODC)HumanDFMO (Eflornithine), L-enantiomer~7.5 µM1.3 µM (KD)Irreversible

Mechanisms of Action and Signaling Pathways

Mushroom Tyrosinase Inhibition

2-Chlorocinnamic acid acts as a reversible and uncompetitive inhibitor of the diphenolase activity of mushroom tyrosinase.[1][2][3] This mechanism implies that the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme.[3] Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for catalyzing the initial steps of melanin synthesis. By inhibiting tyrosinase, 2-Chlorocinnamic acid can effectively reduce melanin production.[3]

Tyrosinase_Inhibition_Pathway cluster_pathway Melanogenesis Pathway cluster_inhibition Inhibition Mechanism L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin Dopaquinone->Melanin Further reactions Enzyme (Tyrosinase) Enzyme (Tyrosinase) Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme (Tyrosinase)->Enzyme-Substrate Complex + Substrate Substrate (L-DOPA) Substrate (L-DOPA) Inactive Complex Inactive Complex Enzyme-Substrate Complex->Inactive Complex + Inhibitor 2-Chlorocinnamic acid 2-Chlorocinnamic acid 2-Chlorocinnamic acid->Inactive Complex Inactive Complex->Dopaquinone Inhibition

Mechanism of uncompetitive inhibition of tyrosinase by 2-Chlorocinnamic acid.
Monocarboxylate Transporter (MCT) Inhibition

Cinnamic acid and its derivatives are recognized as inhibitors of monocarboxylate transporters (MCTs).[3] MCTs, particularly MCT1 and MCT4, are crucial for cellular metabolism, especially in cancer cells, by facilitating the transport of monocarboxylates like lactate and pyruvate across cell membranes.[3] The inhibition of MCTs by compounds such as 2-Chlorocinnamic acid can lead to an accumulation of intracellular lactate, a decrease in intracellular pH, and subsequent disruption of the metabolic processes of highly glycolytic cells, such as those found in tumors.[3]

MCT_Inhibition_Signaling cluster_cell Glycolytic Cancer Cell cluster_consequences Consequences of Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate (intracellular) Lactate (intracellular) Pyruvate->Lactate (intracellular) MCT MCT (e.g., MCT1/4) Lactate (intracellular)->MCT Transport Lactate (extracellular) Lactate (extracellular) MCT->Lactate (extracellular) Lactate Accumulation Lactate Accumulation MCT->Lactate Accumulation 2-Chlorocinnamic acid 2-Chlorocinnamic acid 2-Chlorocinnamic acid->MCT Inhibition pH Decrease pH Decrease Lactate Accumulation->pH Decrease Metabolic Disruption Metabolic Disruption pH Decrease->Metabolic Disruption Cell Death/Growth Arrest Cell Death/Growth Arrest Metabolic Disruption->Cell Death/Growth Arrest

Signaling consequences of Monocarboxylate Transporter (MCT) inhibition.
Decarboxylase Inhibition

2-Chlorocinnamic acid has been identified as a regiospecific inhibitor of certain decarboxylases, with a proposed mechanism involving the binding to a metal ion within the active site of these enzymes.[3] The following diagram illustrates a general workflow for assessing the inhibition of a decarboxylase.

Decarboxylase_Inhibition_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents incubation Incubate Enzyme with 2-Chlorocinnamic Acid prepare_reagents->incubation initiate_reaction Initiate Reaction by Adding Substrate incubation->initiate_reaction measure_activity Measure Decarboxylase Activity (e.g., CO2 production or product formation) initiate_reaction->measure_activity data_analysis Calculate Percent Inhibition measure_activity->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

Experimental workflow for a decarboxylase inhibition assay.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This protocol details the procedure for determining the inhibitory effect of 2-Chlorocinnamic acid on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.[3]

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • 2-Chlorocinnamic acid

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of 2-Chlorocinnamic acid in DMSO and make serial dilutions in the same solvent.

  • Assay Setup:

    • In a 96-well plate, add a small volume of the 2-Chlorocinnamic acid dilutions to the test wells. Add an equivalent volume of DMSO to the control wells.

    • Add the tyrosinase solution to all wells and pre-incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm (for the formation of dopachrome) at regular time intervals (kinetic assay) or after a fixed incubation time (endpoint assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of 2-Chlorocinnamic acid using the formula: % Inhibition = [ (Absorbance of control - Absorbance of test) / Absorbance of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Monocarboxylate Transporter (MCT) Inhibition Assay (Radiolabeled Lactate Uptake)

This protocol outlines a method to assess MCT inhibition using a radiolabeled lactate uptake assay.

Materials:

  • Cancer cell line expressing the MCT of interest (e.g., MCT1 or MCT4)

  • [¹⁴C]-L-Lactate (radiolabeled substrate)

  • 2-Chlorocinnamic acid

  • Cell culture medium and supplements

  • Scintillation counter and scintillation fluid

  • Buffer for washing and lysis

Procedure:

  • Cell Culture:

    • Culture the chosen cancer cell line to an appropriate confluency in multi-well plates.

  • Inhibitor Treatment:

    • Pre-incubate the cells with varying concentrations of 2-Chlorocinnamic acid in a suitable buffer for a defined period.

  • Lactate Uptake:

    • Initiate the uptake by adding a solution containing [¹⁴C]-L-Lactate to the cells and incubate for a short, defined time (e.g., 1-5 minutes).

  • Termination and Lysis:

    • Rapidly terminate the uptake by washing the cells with ice-cold buffer to remove extracellular radiolabeled lactate.

    • Lyse the cells to release the intracellular contents.

  • Measurement:

    • Measure the amount of intracellular [¹⁴C]-L-Lactate in the cell lysates using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration of the cell lysates.

    • Calculate the percentage of inhibition of lactate uptake at each concentration of 2-Chlorocinnamic acid compared to the untreated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Decarboxylase Inhibition Assay

This protocol provides a general method for assessing the inhibition of amino acid decarboxylases.

Materials:

  • Purified decarboxylase enzyme

  • The specific amino acid substrate (e.g., L-ornithine for ornithine decarboxylase)

  • 2-Chlorocinnamic acid

  • Appropriate buffer system (pH optimal for the enzyme)

  • Method for detecting product formation (e.g., CO₂ release measurement, colorimetric assay for the amine product). A common method involves a coupled enzyme assay where CO₂ consumption is measured spectrophotometrically.[4]

Procedure:

  • Reagent Preparation:

    • Prepare solutions of the decarboxylase enzyme, the amino acid substrate, and serial dilutions of 2-Chlorocinnamic acid in the appropriate buffer.

  • Reaction Mixture:

    • In a suitable reaction vessel (e.g., microplate or cuvette), combine the enzyme solution with the different concentrations of 2-Chlorocinnamic acid.

    • Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Start the reaction by adding the amino acid substrate.

  • Activity Measurement:

    • Monitor the reaction progress over time by measuring the rate of product formation or substrate consumption using a suitable detection method. For example, if measuring CO₂ production, this can be done using a CO₂ electrode or a coupled enzymatic assay that leads to a change in absorbance.[4]

  • Data Analysis:

    • Determine the initial reaction rates for the control and for each inhibitor concentration.

    • Calculate the percentage of inhibition and plot this against the inhibitor concentration to determine the IC50 value.

References

2-Chlorocinnamic Acid Outshines CHCA as a High-Performance MALDI Matrix for Proteomics and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking enhanced sensitivity and more comprehensive results in peptide analysis, 2-chlorocinnamic acid (Cl-CCA) is emerging as a superior alternative to the long-standing "gold standard" matrix, α-cyano-4-hydroxycinnamic acid (CHCA), in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. [1][2][3] This guide provides a detailed comparison of the two matrices, supported by experimental data, to inform your selection for critical analytical workflows.

Recent studies have demonstrated that the substitution of a chlorine atom on the cinnamic acid core of 2-chlorocinnamic acid lowers its proton affinity.[1][3] This key chemical modification facilitates a more efficient proton transfer to a broader range of peptides, resulting in a significant increase in ion yield and sequence coverage, particularly for low-abundance peptides and complex protein digests.[1][2]

Performance Comparison: 2-Chlorocinnamic Acid vs. CHCA

Experimental evidence consistently highlights the advantages of 2-chlorocinnamic acid over CHCA in several key performance metrics.[1][2]

Performance Metric2-Chlorocinnamic Acid (Cl-CCA)α-Cyano-4-hydroxycinnamic Acid (CHCA)AnalyteReference
Sequence Coverage 48%4%1 fmol BSA in-solution digest[2]
75%40%10 fmol BSA in-solution digest[2]
Protein Identification UnambiguousFailed25 fmol BSA in-gel digest[2]
Signal-to-Noise (S/N) Ratio Average 22-fold increaseStandardCommon peptides[2]
Ion Intensity 2- to 75-fold increaseStandardCommon peptides[2]
Sensitivity with Labile Peptides Up to 10-fold improvementStandardPhosphopeptides and SPITC-derivatized peptides[3]

Experimental Protocols

Reproducible and reliable results in MALDI-MS are critically dependent on meticulous sample preparation.[1] The following are detailed protocols for the preparation of both 2-chlorocinnamic acid and CHCA matrix solutions and the subsequent sample deposition.

Protocol 1: Matrix Solution Preparation

2-Chlorocinnamic Acid (Cl-CCA) Matrix Solution (5 mg/mL):

  • Prepare a solvent mixture of Acetonitrile (ACN), Ethanol (EtOH), and 0.1% aqueous Trifluoroacetic acid (TFA) in a 3:1:6 (v/v/v) ratio.[1]

  • Dissolve 2-chlorocinnamic acid in the solvent mixture to a final concentration of 5 mg/mL.[1]

  • Vortex the solution thoroughly to ensure complete dissolution.[1]

α-Cyano-4-hydroxycinnamic Acid (CHCA) Matrix Solution (Saturated):

  • Prepare a solvent of 50% Acetonitrile in water with 0.1% TFA.[1][4]

  • Add an excess of CHCA powder to the solvent in a microcentrifuge tube.[1]

  • Vortex the mixture vigorously for 1-2 minutes.[1]

  • Centrifuge the tube to pellet the undissolved solid.[1]

  • Carefully aspirate the supernatant, which is the saturated matrix solution, for use.[1]

Protocol 2: Dried-Droplet Sample Deposition

The dried-droplet method is a widely used and straightforward technique for preparing samples for MALDI-MS analysis.[1][5]

  • Sample-Matrix Mixture: Mix the peptide sample solution and the prepared matrix solution (from Protocol 1) in a 1:1 volume ratio (e.g., 1 µL of sample + 1 µL of matrix).[1] Gently pipette the mixture up and down several times to ensure it is homogeneous.[1]

  • Spotting: Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a single spot on the MALDI target plate.[1]

  • Crystallization: Allow the droplet to air-dry completely at room temperature. This process facilitates the co-crystallization of the analyte and the matrix.[1]

  • Analysis: Once the spot is completely dry, the target plate is ready to be loaded into the MALDI-TOF mass spectrometer for analysis.[1]

Visualizing the Workflow and Ionization Mechanism

To further clarify the experimental process and the underlying principles of the enhanced performance of 2-chlorocinnamic acid, the following diagrams are provided.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_deposition Sample Deposition cluster_analysis MALDI-MS Analysis peptide_sample Peptide Sample mix Mix 1:1 peptide_sample->mix matrix_solution Matrix Solution (2-Chlorocinnamic Acid or CHCA) matrix_solution->mix spot Spot on MALDI Plate mix->spot dry Air Dry (Co-crystallization) spot->dry load Load Plate into Mass Spectrometer dry->load laser Laser Desorption/Ionization load->laser tof Time-of-Flight Analysis laser->tof spectrum Mass Spectrum tof->spectrum

A generalized workflow for peptide analysis using a MALDI matrix.

Ionization_Mechanism cluster_excitation Laser Excitation cluster_ionization Ionization M Matrix (M) M_excited Excited Matrix (M*) M->M_excited Laser Pulse (hν) A Analyte (A) A_protonated Protonated Analyte [A+H]+ MH_plus Protonated Matrix [M+H]+ M_excited->MH_plus Proton Transfer MH_plus->A_protonated Analyte Protonation

Proposed chemical ionization mechanism in MALDI-MS.

References

Bacterial Aerobic Degradation of 4-Fluorocinnamic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the aerobic biodegradation and mineralization of 4-fluorocinnamic acid by two distinct bacterial systems: the single strain Rhodococcus sp. S2 and a synergistic consortium of Arthrobacter sp. G1 and Ralstonia sp. H1.

The escalating industrial use of fluorinated organic compounds, such as 4-fluorocinnamic acid (4-FCA), in pharmaceuticals and agrochemicals necessitates a deeper understanding of their environmental fate and the development of effective bioremediation strategies. This guide provides a detailed comparison of two promising bacterial systems capable of aerobically degrading and mineralizing 4-FCA, offering valuable insights for researchers in environmental microbiology and drug development professionals assessing the biodegradability of fluorinated drug candidates.

Performance Comparison: Rhodococcus sp. S2 vs. Arthrobacter-Ralstonia Consortium

The aerobic degradation of 4-fluorocinnamic acid has been notably achieved by a single bacterial strain, Rhodococcus sp. S2, and a bacterial consortium composed of Arthrobacter sp. G1 and Ralstonia sp. H1. While both systems effectively mineralize 4-FCA, they exhibit distinct metabolic strategies and degradation kinetics.

ParameterRhodococcus sp. S2Arthrobacter sp. G1 & Ralstonia sp. H1 Consortium
Organism Type Single StrainTwo-Member Consortium
Degradation Approach Complete mineralization by a single organism.Sequential degradation: Arthrobacter sp. G1 converts 4-FCA to 4-fluorobenzoic acid (4-FBA), which is then mineralized by Ralstonia sp. H1.[1][2]
Initial Degradation Pathway Proposed side-chain degradation followed by aromatic ring cleavage.β-oxidation of the cinnamic acid side chain.[1][2]
Key Intermediates 4-Fluorobenzoate (4-FBA), trans,trans-muconate, 3-carboxymuconate, 3-oxoadipate.[3]4-Fluorocinnamate-CoA, 4-Fluorobenzoate (4-FBA), 4-Fluorocatechol.[1][2]
Growth Rate (on 4-FCA) 0.04 h⁻¹ (as sole carbon source)[3].Specific growth rate of Arthrobacter sp. G1 on 2 mM 4-FCA is 0.22 h⁻¹[3].
Effect of Co-substrate Growth rate increased to 0.14 h⁻¹ with 0.5 mM 4-FCA and sodium acetate[3]. Time for complete removal of 0.5 mM 4-FCA decreased from 216 h to 50 h[3].Not explicitly reported, but the consortium efficiently degrades 4-FCA as the sole carbon source.
Kinetic Model Not explicitly modeled.Degrades 4-FCA with Monod kinetics, subject to substrate inhibition at high concentrations (modeled by Haldane-Andrew and Luong-Levenspiel kinetics)[4].
Kinetic Parameters Not available.For the consortium: Apparent Kₛ = 47 µM, µₘₐₓ = 0.11 h⁻¹[3]. For Arthrobacter sp. G1 alone: Kₛ = 41 µM, µₘₐₓ = 0.042 h⁻¹[3].
Mineralization Complete mineralization of 4-FCA as the sole carbon source[3].Complete mineralization with quantitative release of fluoride[4].

Metabolic Pathways

The two bacterial systems employ different enzymatic strategies to break down the 4-FCA molecule.

Rhodococcus sp. S2 Degradation Pathway

Rhodococcus sp. S2 is capable of single-handedly mineralizing 4-FCA. The degradation is initiated by the transformation of the side chain, leading to the formation of 4-fluorobenzoate (4-FBA). Subsequently, the aromatic ring of 4-FBA is cleaved. The detection of intermediates such as trans,trans-muconate, 3-carboxymuconate, and 3-oxoadipate suggests a catechol-like ortho-cleavage pathway.

Rhodococcus_Pathway FCA 4-Fluorocinnamic Acid FBA 4-Fluorobenzoic Acid FCA->FBA Side-chain degradation Muconate trans,trans-Muconate FBA->Muconate Ring Dioxygenation & Dehydrogenation Carboxymuconate 3-Carboxymuconate Muconate->Carboxymuconate Oxoadipate 3-Oxoadipate Carboxymuconate->Oxoadipate TCA TCA Cycle Oxoadipate->TCA

Caption: Proposed degradation pathway of 4-FCA by Rhodococcus sp. S2.

Arthrobacter sp. G1 and Ralstonia sp. H1 Consortium Degradation Pathway

In the consortium, there is a clear division of labor. Arthrobacter sp. G1 first attacks the side chain of 4-FCA through a β-oxidation pathway, releasing 4-FBA and utilizing the cleaved two-carbon unit for its growth. Ralstonia sp. H1 then takes up the 4-FBA and degrades it via an ortho-cleavage pathway, involving the formation of 4-fluorocatechol, leading to complete mineralization and fluoride release.

Consortium_Pathway cluster_G1 Arthrobacter sp. G1 cluster_H1 Ralstonia sp. H1 FCA 4-Fluorocinnamic Acid FCA_CoA 4-Fluorocinnamoyl-CoA FCA->FCA_CoA 4-Fluorocinnamoyl-CoA ligase Hydrated 4-Fluorocinnamoyl-CoA hydratase product FCA_CoA->Hydrated 4-Fluorocinnamoyl-CoA hydratase Dehydrogenated 4-Fluorophenyl-β-hydroxy propionyl-CoA Hydrated->Dehydrogenated 4-Fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase Thiolysed 4-Fluorophenyl-β-keto propionyl-CoA Dehydrogenated->Thiolysed 4-Fluorophenyl-β-keto propionyl-CoA thiolase FBA 4-Fluorobenzoic Acid Thiolysed->FBA Side_chain_metabolism Side-chain Metabolism (Growth) Thiolysed->Side_chain_metabolism FBA_H1 4-Fluorobenzoic Acid FBA->FBA_H1 Transfer FC 4-Fluorocatechol FBA_H1->FC Ring_Cleavage Ortho-Ring Cleavage FC->Ring_Cleavage Mineralization Mineralization (Fluoride Release) Ring_Cleavage->Mineralization

Caption: Synergistic degradation of 4-FCA by the Arthrobacter and Ralstonia consortium.

Experimental Protocols

Bacterial Strains and Culture Conditions
  • Rhodococcus sp. S2:

    • Isolation: Isolated from a biofilm reactor treating 2-fluorophenol.

    • Culture Medium: A mineral salts medium with 4-FCA as the sole carbon and energy source. For enhanced growth, sodium acetate can be added as a co-substrate.

    • Incubation: Aerobic conditions, typically at a controlled temperature (e.g., 30°C) with shaking.

  • Arthrobacter sp. G1 and Ralstonia sp. H1 Consortium:

    • Isolation: Isolated by selective enrichment from environmental samples.

    • Incubation: Aerobic conditions at 30°C with shaking at 150 rpm.

Resting Cell Assays

Resting cell assays are used to study the degradation of a substrate by a high concentration of non-growing cells.

  • Cell Preparation:

    • Grow the bacterial culture in a suitable medium (e.g., MMY with 4-FCA for the consortium) to the mid-logarithmic phase.

    • Harvest the cells by centrifugation (e.g., 4,000 x g for 10 minutes).

    • Wash the cell pellet twice with a sterile buffer (e.g., 100 mM potassium phosphate buffer, pH 6.8).

    • Resuspend the cells in the same buffer to a desired optical density (OD).

  • Degradation Assay:

    • Add a specific volume of the concentrated cell suspension to a flask containing a known concentration of 4-FCA in the reaction buffer.

    • Incubate under controlled conditions (e.g., 30°C, 150 rpm).

    • Collect samples at regular time intervals.

    • Immediately stop the reaction by centrifuging the sample to remove the cells and store the supernatant for analysis.

Enzyme Assays
  • Arthrobacter sp. G1 β-oxidation enzymes:

    • Preparation of Cell-Free Extract: Grow cells to the mid-log phase, harvest, wash, and resuspend in a suitable buffer. Disrupt the cells by sonication or French press and centrifuge to obtain the cell-free extract (supernatant).

    • 4-Fluorocinnamoyl-CoA Ligase: The activity can be monitored spectrophotometrically by following the formation of 4-fluorocinnamoyl-CoA from 4-FCA, ATP, and Coenzyme A.

    • Hydratase, Dehydrogenase, and Thiolase: The activities of the subsequent enzymes in the β-oxidation pathway can be assayed by providing the respective substrates and monitoring the consumption of NADH or the formation of products spectrophotometrically.

  • Rhodococcus sp. S2 and Ralstonia sp. H1 Ring-Cleavage Enzymes (e.g., Catechol 1,2-Dioxygenase):

    • Assay Principle: The activity of catechol 1,2-dioxygenase is determined by measuring the formation of cis,cis-muconic acid from catechol at 260 nm.

    • Reaction Mixture: A typical reaction mixture contains the cell-free extract, catechol in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Procedure: Initiate the reaction by adding the cell-free extract and monitor the increase in absorbance at 260 nm.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To quantify the concentrations of 4-FCA and its aromatic metabolites (e.g., 4-FBA).

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A mixture of an acidic aqueous solution (e.g., 0.1% formic or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The ratio can be isocratic or a gradient.

    • Detection: UV detector set at a wavelength where 4-FCA and its metabolites show strong absorbance (e.g., 254 nm).

    • Quantification: Based on a calibration curve generated using standards of known concentrations.

  • Ion Chromatography:

    • Purpose: To quantify the release of fluoride ions, confirming mineralization.

    • Principle: Separation of anions on an ion-exchange column followed by conductivity detection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To identify and confirm the structure of intermediate metabolites.

    • Principle: Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the bacterial degradation of 4-fluorocinnamic acid.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Degradation & Enzyme Assays cluster_analysis Analytical Methods Strain Bacterial Strain(s) (Rhodococcus or Consortium) Growth_Assay Growth & Degradation Kinetics Assay Strain->Growth_Assay Medium Culture Medium (Mineral Salts +/- Co-substrate) Medium->Growth_Assay Conditions Incubation Conditions (Aerobic, 30°C, Shaking) Conditions->Growth_Assay Resting_Cell Resting Cell Assay Growth_Assay->Resting_Cell Enzyme_Assay Enzyme Assays (Cell-Free Extract) Growth_Assay->Enzyme_Assay HPLC HPLC-UV (Quantification of 4-FCA & Metabolites) Growth_Assay->HPLC IC Ion Chromatography (Fluoride Release) Growth_Assay->IC Resting_Cell->HPLC Enzyme_Assay->HPLC LCMS LC-MS (Metabolite Identification) HPLC->LCMS

Caption: General experimental workflow for studying 4-FCA biodegradation.

This comparative guide highlights the distinct and effective strategies employed by Rhodococcus sp. S2 and the Arthrobacter-Ralstonia consortium for the aerobic degradation of 4-fluorocinnamic acid. The choice of microbial system for practical applications would depend on specific environmental conditions and process requirements. Further research into the genetic and regulatory mechanisms of these degradation pathways will be crucial for optimizing their bioremediation potential.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-4-fluorocinnamic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-4-fluorocinnamic acid, ensuring compliance and minimizing risk.

Core Principles of Chemical Waste Management

The disposal of this compound, like other halogenated organic carboxylic acids, must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1]. Adherence to local, state, and national regulations is mandatory, and disposal should always be handled by a licensed and approved hazardous waste disposal company[1][2][3].

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not identified in the immediate search, the general safety protocols for similar carboxylic acids should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[1].

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., filter paper, pipette tips), must be treated as hazardous waste.

    • Segregate this waste stream from other chemical wastes to prevent potentially hazardous reactions. It is particularly important to keep it separate from strong oxidizing agents and bases[1][4][5].

  • Container Management and Labeling:

    • Collect waste in a designated, leak-proof container that is compatible with the chemical. Whenever possible, use the original container[5][6].

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as required by your institution and local regulations[1]. The accumulation start date should also be clearly marked on the label[1].

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials[1]. Ensure the container is kept closed except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. Do not attempt to transport hazardous waste off-site yourself.

Quantitative Data Summary
ParameterGuidelineSource
Waste Classification Hazardous Waste[1]
Incompatible Materials Strong oxidizing agents, strong bases[1][4][5]
Disposal Method Incineration or other methods by a licensed hazardous waste facility[2]
Drain Disposal Strictly Prohibited[1]

Experimental Protocols

Note: The following are generalized protocols for handling and preparing chemical waste for disposal. Always adapt these procedures to your specific laboratory's standard operating procedures (SOPs) and in consultation with your EHS department.

Protocol 1: Collection of Solid this compound Waste

  • Preparation: Designate a clean, dry, and properly labeled hazardous waste container. Ensure the container is made of a material compatible with the acid.

  • Transfer: Using a clean spatula or scoop, carefully transfer the solid this compound waste into the designated container. Avoid creating dust. All transfers should be performed in a chemical fume hood.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper or gloves, should also be placed in the waste container.

  • Sealing and Labeling: Securely seal the container. Ensure the label is complete and accurate, including the chemical name and accumulation start date.

  • Storage: Place the sealed container in the designated satellite accumulation area.

Protocol 2: Collection of this compound Solutions

  • Preparation: Designate a clean, dry, and properly labeled liquid hazardous waste container. Ensure the container is made of a material compatible with the acid and any solvents used.

  • Transfer: Carefully pour the liquid waste containing this compound into the designated container. Avoid splashing. All transfers should be performed in a chemical fume hood.

  • Rinsing: If rinsing the original container, the first rinse with a suitable solvent must be collected as hazardous waste and added to the liquid waste container[6]. Subsequent rinses may be permissible for drain disposal if local regulations allow and the pH is neutralized, but it is best practice to collect all rinses as hazardous waste.

  • Sealing and Labeling: Securely seal the container, leaving some headspace for vapor expansion. Ensure the label is complete and accurate, including the chemical name, solvent, approximate concentration, and accumulation start date.

  • Storage: Place the sealed container in secondary containment within the designated satellite accumulation area.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_characterization Step 1: Characterization & Segregation cluster_containment Step 2: Containment & Labeling cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal start Waste Generation (this compound) characterize Characterize Waste: Solid, Liquid, or Contaminated Material? start->characterize segregate Segregate from Incompatible Wastes (e.g., Strong Bases, Oxidizers) characterize->segregate container Select Appropriate, Leak-Proof Container segregate->container label_waste Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs pickup Arrange for Waste Pickup and Final Disposal contact_ehs->pickup

Caption: Decision workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.